molecular formula C18H18O4 B089603 Dibenzyl succinate CAS No. 103-43-5

Dibenzyl succinate

Cat. No.: B089603
CAS No.: 103-43-5
M. Wt: 298.3 g/mol
InChI Key: ODBOBZHTGBGYCK-UHFFFAOYSA-N
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Description

Dibenzylsuccinate is a benzyl ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzyl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBOBZHTGBGYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074434
Record name Butanedioic acid, bis(phenylmethyl) ester
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Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

103-43-5
Record name Dibenzyl succinate
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Record name Dibenzyl succinate
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Record name DIBENZYL SUCCINATE
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Record name Butanedioic acid, bis(phenylmethyl) ester
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Record name Dibenzyl succinate
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Foundational & Exploratory

Dibenzyl succinate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dibenzyl Succinate: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound, also known as butanedioic acid, bis(phenylmethyl) ester, is a diester formed from succinic acid and benzyl alcohol.[1][2][3] Its chemical structure is characterized by a central four-carbon succinate backbone with two benzyl ester groups attached to either end.

IUPAC Name: dibenzyl butanedioate[4]

Other Names: Benzyl succinate, Spasmine, Succinic acid dibenzyl ester[1][2][3]

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₈H₁₈O₄[1][2][3][5][6]
Molecular Weight 298.33 g/mol [1][2][3][6]
Melting Point 42-47 °C[7]
Boiling Point 245 °C at 15 mmHg[7][8]
Density 1.256 g/mL[7]
Refractive Index 1.5960[7]
Water Solubility Insoluble[8][9]
LogP 3.700 (estimated)[8]
CAS Registry Number 103-43-5[1][2][3][5]
SMILES O=C(CCC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2[7]
InChIKey ODBOBZHTGBGYCK-UHFFFAOYSA-N[1][2][3][5]

Experimental Protocols

Synthesis via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of succinic acid with benzyl alcohol in the presence of an acid catalyst.[10] The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the ester.

Synthesis_Workflow cluster_synthesis Synthesis Reactants Succinic Acid + Benzyl Alcohol Reaction Reflux with Dean-Stark Trap Reactants->Reaction Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction Solvent Toluene Solvent->Reaction Workup Aqueous Wash (NaHCO₃, Brine) Reaction->Workup Drying Dry with Na₂SO₄ Workup->Drying Purification Recrystallization or Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine succinic acid, an excess of benzyl alcohol (e.g., 2.2 equivalents), and a catalytic amount of a strong acid such as p-toluenesulfonic acid in a suitable solvent like toluene.[11]

  • Azeotropic Reflux: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.[10]

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by analytical techniques such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques. A general workflow for the analysis is presented below.

Analysis_Workflow cluster_analysis Analysis Sample This compound Sample HPLC HPLC Analysis (Purity) Sample->HPLC GCMS GC-MS Analysis (Identity & Purity) Sample->GCMS NMR ¹H & ¹³C NMR (Structure) Sample->NMR IR FTIR Spectroscopy (Functional Groups) Sample->IR Results Characterization Data HPLC->Results GCMS->Results NMR->Results IR->Results

Caption: Logical workflow for the analysis of this compound.

Methodologies:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a suitable method for determining the purity of this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water is typically employed.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the identity and purity of the compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of this compound. The spectra will show characteristic signals for the aromatic protons of the benzyl groups and the methylene protons of the succinate backbone.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the characteristic ester carbonyl (C=O) stretch.[1]

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding specific signaling pathways directly modulated by this compound. While related compounds like diethyl succinate have been shown to possess anti-inflammatory properties by modulating microglial cell polarization and reducing mitochondrial fission and reactive oxygen species (ROS) levels, similar studies on this compound have not been reported.[13] Therefore, a diagram of a signaling pathway involving this compound cannot be provided at this time. Further research is required to elucidate the potential biological activities and mechanisms of action of this compound.

References

An In-Depth Technical Guide to Dibenzyl Succinate (CAS 103-43-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dibenzyl succinate (CAS No. 103-43-5), a significant chemical compound with applications in medicine and organic synthesis. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information, presenting quantitative data in accessible tables and illustrating key processes with diagrams.

Compound Identification and Chemical Properties

This compound, also known by its medicinal name Spasmine, is the dibenzyl ester of succinic acid.[1][2][3][4] Its structure features a central four-carbon succinate chain with two benzyl ester groups at either end. This structure is fundamental to its utility both as a pharmaceutical agent and as a versatile intermediate in organic synthesis.[4][5][6]

The key identifiers and properties of this compound are summarized in Table 1.

Table 1: Chemical Identification and Physical Properties of this compound

Property Value Source(s)
CAS Number 103-43-5 [1][3]
Molecular Formula C₁₈H₁₈O₄ [1][2][3]
Molecular Weight 298.33 g/mol [1][2][3]
Synonyms Spasmine, Benzyl succinate, Succinic acid dibenzyl ester, Butanedioic acid, bis(phenylmethyl) ester [1][2][3][4][5]
Appearance White crystalline powder/solid [4]
Melting Point 42 - 49.5 °C [1][5][7][8][9]
Boiling Point 245 °C @ 15 mmHg160 °C @ 0.05 Torr416.4 °C @ 760 mmHg (estimated) [1][7][8][9]
Density 1.256 g/mL [5][7][8]
Refractive Index 1.5960 [4][7][8]
Water Solubility Insoluble [4][5]
Other Solubilities Soluble in alcohol, ether, chloroform, fixed and volatile oils [4]
logP (o/w) 3.25 - 3.70 (estimated) [2][4][9]

| Flash Point | 205.7 °C (estimated) |[9][10] |

Spectroscopic and Analytical Data

Characterization of this compound is well-documented through various spectroscopic methods. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.[3]

Table 2: Spectroscopic Data for this compound

Analytical Method Data Availability / Source Notes
Mass Spectrometry Electron Ionization (EI) mass spectrum available. [3][11][12]
Infrared (IR) Spectroscopy Reference IR spectrum available. Data collected on a solid (mineral oil mull) sample.[3][13][14]

| ¹H NMR Spectroscopy | ¹H NMR spectral data exists. |[15] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the Fischer esterification of succinic acid with benzyl alcohol.[6] This reaction is typically catalyzed by a strong acid, with continuous removal of water to drive the equilibrium toward the product.[6] Alternative methods include reacting the disodium salt of succinic acid with benzyl chloride.[6]

This protocol describes a general laboratory procedure for the synthesis of this compound.

  • Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine succinic acid (1.0 eq), benzyl alcohol (2.2 eq), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing water collection or using techniques like Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure, crystalline this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products succinic_acid Succinic Acid catalyst Acid Catalyst (e.g., H₂SO₄) succinic_acid->catalyst benzyl_alcohol Benzyl Alcohol benzyl_alcohol->catalyst dibenzyl_succinate This compound catalyst->dibenzyl_succinate heat Heat (Reflux) + Toluene heat->dibenzyl_succinate water Water (removed) G cluster_properties Key Chemical Properties cluster_applications Primary Applications compound This compound (C₁₈H₁₈O₄) prop1 Bioactive Molecular Structure compound->prop1 prop2 Benzyl Ester Groups compound->prop2 app1 Antispasmodic Agent (Pharmaceuticals) prop1->app1 enables app2 Carboxylic Acid Protecting Group prop2->app2 allows for mild deprotection app3 Intermediate in Organic Synthesis app2->app3

References

A Technical Guide to the Physical Properties of Dibenzyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Dibenzyl succinate. The information is presented to be a ready reference for laboratory and development work, with a focus on quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

This compound, also known as butanedioic acid, bis(phenylmethyl) ester, is an organic compound used as a chemical synthesis intermediate.[1] Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 103-43-5[2][3]
Molecular Formula C₁₈H₁₈O₄[3][4]
Molecular Weight 298.33 g/mol [3][5]
Appearance White crystalline powder[5]
Melting Point 42-47 °C[1][2], 49.5 °C[3][6][1][2][3][6]
Boiling Point 245 °C @ 15 mmHg[1][2][7], 160 °C @ 0.05 Torr[3][1][2][3][7]
Density 1.256 g/mL[1][2][7]
Refractive Index 1.5960[2][7]
Solubility Insoluble in water[1][5]. Soluble in alcohol, ether, and chloroform[5].[1][5]
InChI Key ODBOBZHTGBGYCK-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC=C(C=C1)COC(=O)CCC(=O)OCC2=CC=CC=C2[8]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[10][11]

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[10][11]

  • Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount. Tap the sealed end on a hard surface to compact the powder to a height of 2-3 mm.

  • Apparatus Setup:

    • Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, aligning the sample with the thermometer bulb. Immerse the setup in the oil of a Thiele tube.[9]

    • Modern Apparatus: Insert the capillary tube into the heating block of the apparatus.[11][12]

  • Heating: Heat the apparatus rapidly at first to get an approximate melting point. Then, in a second trial, heat slowly (1-2°C per minute) as the temperature approaches the expected melting point.[9]

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.[10]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted.

Apparatus:

  • Thiele tube filled with a high-boiling point liquid (e.g., mineral oil)[13][14]

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heat source (Bunsen burner)

Procedure:

  • Sample Preparation: Place a small amount of the liquid sample into the small test tube.

  • Capillary Inversion: Place the capillary tube into the test tube with its open end submerged in the liquid.[13][14]

  • Assembly: Attach the test tube to a thermometer and place the assembly into the Thiele tube.[13]

  • Heating: Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating.[13]

  • Observation: As the liquid heats, air trapped in the capillary tube will bubble out. Continue heating until a steady and rapid stream of bubbles emerges from the capillary tip.[14]

  • Measurement: Turn off the heat and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[13][14]

Density Determination (Liquid Displacement Method)

This method, based on Archimedes' principle, is used to determine the density of an irregularly shaped solid that is insoluble in a reference liquid (e.g., water).[15][16]

Apparatus:

  • Analytical balance

  • Graduated measuring cylinder

  • Reference liquid (e.g., water)

Procedure:

  • Mass Measurement: Weigh a sample of this compound using an analytical balance and record its mass (m).[16]

  • Initial Volume: Add a known volume of the reference liquid to the measuring cylinder and record this initial volume (V₁).[17]

  • Displacement: Carefully immerse the weighed solid into the measuring cylinder, ensuring it is fully submerged and no liquid splashes out.

  • Final Volume: Record the new volume of the liquid in the measuring cylinder (V₂).[17]

  • Calculation:

    • The volume of the solid is V = V₂ - V₁.[16]

    • The density (ρ) is calculated using the formula: ρ = m / V.[15]

Solubility Determination (Qualitative)

This protocol determines the solubility of this compound in various solvents.

Apparatus:

  • Small test tubes

  • Spatula

  • Assortment of solvents (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl)

Procedure:

  • Sample Addition: Place a small, measured amount of this compound (e.g., 25 mg) into a test tube.[18]

  • Solvent Addition: Add a small volume of the chosen solvent (e.g., 0.75 mL) to the test tube in portions.[18]

  • Mixing: After each addition, shake the test tube vigorously to facilitate dissolution.[18]

  • Observation: Observe whether the solid dissolves completely. If it does, the compound is classified as soluble in that solvent. For aqueous acid/base tests, subsequent neutralization can be performed to see if the original compound precipitates, confirming a reaction-based dissolution.[19]

  • Repeat: Repeat the process for each solvent to build a solubility profile.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Physical_Properties_Workflow cluster_start Initial Sample Characterization cluster_tests Quantitative Physical Tests cluster_end Data Compilation start Start with pure This compound sample appearance Observe Physical Appearance (e.g., color, form) start->appearance melting_point Determine Melting Point appearance->melting_point boiling_point Determine Boiling Point appearance->boiling_point density Determine Density appearance->density solubility Determine Solubility Profile appearance->solubility end_node Compile Data into Technical Profile melting_point->end_node boiling_point->end_node density->end_node solubility->end_node Melting_Point_Determination prep Prepare dry, powdered sample pack Pack sample into capillary tube (2-3 mm height) prep->pack setup Place tube in melting point apparatus pack->setup heat Heat slowly (1-2°C/min) near expected M.P. setup->heat observe Observe sample through viewing window heat->observe record Record temperature range from first liquid to fully melted observe->record Solubility_Testing_Workflow start Place ~25mg of sample in a test tube add_solvent Add 0.75mL of solvent (e.g., Water) start->add_solvent mix Shake tube vigorously add_solvent->mix observe Observe for dissolution mix->observe soluble Record as 'Soluble' observe->soluble Yes insoluble Record as 'Insoluble' observe->insoluble No next_solvent Repeat with next solvent (e.g., Ethanol, Ether, etc.) soluble->next_solvent insoluble->next_solvent

References

Technical Overview of Dibenzyl Succinate: Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a concise technical summary of the fundamental molecular properties of Dibenzyl Succinate, intended for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is an organic compound used as an intermediate in chemical synthesis.[1] Its fundamental properties, including molecular formula and weight, are crucial for stoichiometric calculations, analytical characterization, and formulation development.

The molecular formula for this compound is C18H18O4.[2][3][4] The compound has a molecular weight of approximately 298.3 g/mol .[2] More precise measurements indicate values of 298.33 g/mol [5], 298.3331 g/mol [3][4], and 298.34 g/mol .[1]

The IUPAC name for this compound is dibenzyl butanedioate.[1][2] It is also known by other synonyms such as Butanedioic acid, bis(phenylmethyl) ester, and Spasmine.[1][2][3][4]

Quantitative Data Summary

For clarity and comparative ease, the key quantitative identifiers for this compound are presented below.

PropertyValueSource
Molecular FormulaC18H18O4[1][2][3][4]
Molecular Weight298.3 g/mol [2]
298.3331 g/mol [3][4]
298.34 g/mol [1]
298.33 g/mol [5]
CAS Registry Number103-43-5[1][3][4]

Note: As this document pertains solely to the fundamental and universally recognized molecular properties of this compound, detailed experimental protocols for determining molecular weight and formula (such as mass spectrometry or elemental analysis) are not included. Similarly, signaling pathways are not applicable to the intrinsic chemical properties of a single small molecule.

References

An In-depth Technical Guide to Dibenzyl Succinate: Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl succinate (C₁₈H₁₈O₄), a dibenzyl ester of succinic acid, has a history rooted in early 20th-century research into the therapeutic potential of benzyl esters. Initially investigated for its antispasmodic properties, this compound is now gaining renewed attention due to its classification as a potential endocrine disruptor. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and physicochemical properties of this compound. It further delves into its known and potential biological activities, including a discussion of the succinate receptor 1 (SUCNR1) signaling pathway and hypothetical mechanisms of endocrine disruption. Detailed experimental protocols for its historical synthesis and characterization are also presented to aid researchers in the field.

Discovery and History

The investigation into this compound emerged from a broader exploration of the pharmacological effects of the benzyl group in the early 1920s. Research by Macht suggested that the antispasmodic action of certain alkaloids was attributable to their benzyl nucleus, prompting further investigation into simpler benzyl compounds.[1] This led to the synthesis and study of various benzyl esters by researchers such as Shonle and Row, and Volwiler and Vliet, who were examining their potential therapeutic applications.[2]

While the exact date of the first synthesis of this compound is not definitively documented in the available literature, a notable early description of its preparation is found in a study focused on its enzymatic hydrolysis.[2] This work, aimed at understanding whether the biological activity of benzyl esters was due to the intact molecule or the liberated benzyl alcohol, indicates that this compound was a known compound by the time of the study's publication. The primary historical interest in this compound was for its potential as an antispasmodic agent.[1][3] More recently, it has been identified as a potential endocrine-disrupting chemical (EDC), leading to a re-evaluation of its biological effects.[4]

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[3] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₈O₄[5][6]
Molecular Weight 298.33 g/mol [4][5]
CAS Number 103-43-5[4][5]
Melting Point 42-47 °C[5]
Boiling Point 245 °C at 15 mmHg[5]
Density 1.256 g/mL[5]
Synonyms Butanedioic acid, bis(phenylmethyl) ester; Benzyl succinate; Spasmine; Succinic acid dibenzyl ester[4][5][6]

Experimental Protocols

Historical Synthesis of this compound

An early documented method for the preparation of this compound involves the reaction of sodium succinate with benzyl chloride.[2]

Materials:

  • Sodium succinate

  • Benzyl chloride

Procedure:

  • Sodium succinate is heated with a slight excess of benzyl chloride.

  • The reaction mixture is maintained at an elevated temperature to facilitate the esterification reaction.

  • Upon completion, the crude this compound is purified. The historical literature suggests purification was achieved, though specific details of the purification process (e.g., recrystallization solvent, distillation) were not provided in the context of this specific experiment.[2]

A visual representation of this historical synthesis workflow is provided below.

G cluster_synthesis Historical Synthesis of this compound reagents Sodium Succinate + Benzyl Chloride (slight excess) reaction Heating reagents->reaction 1. purification Purification reaction->purification 2. product This compound purification->product 3.

A simplified workflow for the historical synthesis of this compound.
General Characterization Methods

The characterization of this compound typically involves standard spectroscopic techniques to confirm its structure and purity.

  • Infrared (IR) Spectroscopy: Analysis of the IR spectrum would reveal characteristic peaks for the ester carbonyl group (C=O) stretch, typically around 1730 cm⁻¹, and C-O stretching vibrations, in addition to the aromatic C-H and C=C stretching of the benzyl groups.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would show characteristic signals for the methylene protons of the succinate backbone, the benzylic protons, and the aromatic protons of the two benzyl groups.[4]

    • ¹³C NMR spectroscopy would provide signals for the carbonyl carbons of the ester groups, the methylene carbons of the succinate moiety, the benzylic carbons, and the aromatic carbons.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of this compound and provide fragmentation patterns useful for structural elucidation.[4]

Biological Activity and Signaling Pathways

Antispasmodic Properties

The initial therapeutic interest in this compound was based on the hypothesis that the benzyl group confers antispasmodic properties.[1] This action is thought to be a direct effect on the muscle cell itself, rather than on nerve endings.[1] While this was the historical driver for its investigation, detailed modern pharmacological studies on its antispasmodic mechanism are limited.

Potential Endocrine-Disrupting Effects

This compound is listed as a potential endocrine-disrupting compound.[4] While direct studies on the endocrine effects of this compound are not widely available, research on other benzyl esters, such as benzyl salicylate and benzyl benzoate, has shown potential estrogenic activity in in-vitro models using human breast cancer cells (MCF7).[2] This raises the possibility that this compound could act in a similar manner.

A hypothetical mechanism for endocrine disruption by a benzyl ester is illustrated below. This is a generalized pathway and has not been specifically demonstrated for this compound.

G cluster_endocrine_disruption Hypothetical Endocrine Disruption Pathway for a Benzyl Ester benzyl_ester This compound (or other benzyl ester) binding Binding to ER benzyl_ester->binding cell_membrane Cell Membrane cytoplasm Cytoplasm er Estrogen Receptor (ER) er->binding translocation Translocation to Nucleus binding->translocation ere Estrogen Response Element (ERE) on DNA translocation->ere transcription Altered Gene Transcription ere->transcription response Endocrine Disruption transcription->response

A hypothetical pathway for endocrine disruption by a benzyl ester.
Succinate Signaling via SUCNR1

Succinate itself is now recognized as an important signaling molecule that can act through the G protein-coupled receptor, SUCNR1 (also known as GPR91).[7][8][9] Activation of SUCNR1 can lead to various downstream effects, including the modulation of inflammatory responses.[7][9] It is important to note that there is currently no direct evidence to suggest that this compound can be hydrolyzed extracellularly to release succinate and activate this receptor, or if the intact molecule has any affinity for SUCNR1. However, understanding the succinate signaling pathway is crucial for any future investigation into the biological effects of succinate esters.

The general signaling pathway for succinate via the SUCNR1 receptor is depicted below.

G cluster_succinate_signaling General Succinate Signaling Pathway via SUCNR1 succinate Extracellular Succinate sucnr1 SUCNR1 (GPR91) succinate->sucnr1 g_protein G-protein (Gi/Gq) sucnr1->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Signaling Cascades (e.g., MAPK) ca_release->downstream pkc->downstream response Cellular Response (e.g., Inflammation) downstream->response

A generalized overview of the succinate signaling pathway through the SUCNR1 receptor.

Conclusion and Future Directions

This compound is a compound with a notable, albeit not extensively documented, history. Its initial exploration as an antispasmodic has given way to modern concerns about its potential as an endocrine disruptor. This guide has synthesized the available historical and physicochemical data, and outlined the known and potential biological activities of this molecule.

Future research should focus on several key areas:

  • Definitive Historical Research: A thorough review of early 20th-century chemical and pharmacological literature may yet pinpoint the original discoverer and the exact date of the first synthesis of this compound.

  • Endocrine Disruption Studies: Rigorous in-vitro and in-vivo studies are needed to definitively assess the endocrine-disrupting potential of this compound and to elucidate its mechanism of action if confirmed.

  • SUCNR1 Activation: Research is required to determine if this compound can be metabolized to succinate in a biologically relevant context to activate the SUCNR1 receptor, or if the intact molecule has any off-target effects on this or other signaling pathways.

  • Modern Pharmacological Evaluation: A re-evaluation of its antispasmodic properties using modern pharmacological techniques could provide a more detailed understanding of its mechanism of action.

By addressing these knowledge gaps, the scientific community can develop a more complete understanding of the biological significance and potential risks and benefits of this compound.

References

Unveiling the Endocrine Disrupting Potential of Dibenzyl Succinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Notice of Data Unavailability: As of the compilation of this guide, a comprehensive search of peer-reviewed scientific literature has revealed a significant data gap regarding the direct experimental evaluation of Dibenzyl succinate for endocrine-disrupting activity. Therefore, this document serves as a technical framework for researchers, scientists, and drug development professionals, outlining the established methodologies and assays that can be employed to assess the potential estrogenic and androgenic activity of this compound.

Introduction to Endocrine Disruption Assessment

Endocrine disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action. The assessment of a chemical's potential to be an EDC is a critical component of safety and toxicological evaluation. For a compound like this compound, a thorough investigation would typically involve a battery of in vitro and in vivo assays to characterize its potential interaction with the endocrine system, primarily focusing on the estrogen and androgen signaling pathways. This guide details the principles and protocols of key in vitro assays that form the foundation of such an assessment.

In Vitro Assays for Estrogenic Activity

Estrogenic activity is commonly assessed through a combination of assays that measure different aspects of the estrogen receptor (ER) signaling cascade.

Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used reporter gene assay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect substances with estrogenic activity.

Experimental Protocol:

  • Yeast Strain: A strain of Saccharomyces cerevisiae is used that contains the human estrogen receptor (hER) gene integrated into its genome and an expression plasmid carrying the lacZ reporter gene, which encodes for the enzyme β-galactosidase.

  • Culture Preparation: A single colony of the recombinant yeast is inoculated into a suitable minimal medium and incubated until the culture reaches the mid-logarithmic growth phase.

  • Test Compound Preparation: this compound would be dissolved in a suitable solvent, typically ethanol, to create a stock solution. A series of dilutions are then prepared to establish a dose-response curve. 17β-Estradiol is used as a positive control, and the solvent alone serves as a negative control.

  • Assay Procedure: Aliquots of the test compound dilutions and controls are added to a 96-well plate. After solvent evaporation, the yeast culture, mixed with a chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside - CPRG), is added to each well.

  • Incubation and Measurement: The plate is incubated at 30°C for a defined period (e.g., 48-72 hours). Estrogenic compounds will bind to the hER, leading to the expression of β-galactosidase, which in turn metabolizes the CPRG, causing a color change from yellow to red. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

Data Presentation:

The results from a YES assay for this compound would be presented in a table summarizing its estrogenic activity relative to a standard estrogen.

CompoundEC50 (M)Relative Potency (%)
17β-EstradiolHypothetical Value100
This compoundHypothetical ValueHypothetical Value

EC50 (Half-maximal effective concentration) is the concentration of a compound that induces a response halfway between the baseline and maximum response. Relative Potency is the ratio of the EC50 of the reference estrogen (17β-Estradiol) to the EC50 of the test compound, expressed as a percentage.

Experimental Workflow:

Workflow for the Yeast Estrogen Screen (YES) Assay.
MCF-7 Cell Proliferation (E-Screen) Assay

The E-Screen assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Experimental Protocol:

  • Cell Line: MCF-7 cells, which express the estrogen receptor, are used.

  • Cell Culture: Cells are maintained in a suitable growth medium. For the assay, they are transferred to a medium containing charcoal-stripped serum to remove endogenous estrogens.

  • Test Compound Exposure: Cells are seeded in multi-well plates and exposed to various concentrations of this compound, along with positive (17β-Estradiol) and negative (solvent) controls.

  • Proliferation Assessment: After a set incubation period (e.g., 6 days), cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, which measures cellular protein content.

  • Data Analysis: The proliferative effect of the test compound is compared to the negative control, and the relative proliferative effect (RPE) is calculated in comparison to the maximal effect of 17β-Estradiol.

Data Presentation:

CompoundEC50 (M)Relative Proliferative Effect (%)
17β-EstradiolHypothetical Value100
This compoundHypothetical ValueHypothetical Value

Relative Proliferative Effect (RPE) is the ratio of the maximal proliferation induced by the test compound to the maximal proliferation induced by 17β-Estradiol, expressed as a percentage.

In Vitro Assays for Androgenic and Anti-Androgenic Activity

These assays are designed to detect chemicals that can mimic or inhibit the action of androgens.

Androgen Receptor (AR) Reporter Gene Assay

Similar to the YES assay, AR reporter gene assays use a mammalian or yeast cell line that has been genetically engineered to express the androgen receptor and a reporter gene (e.g., luciferase) under the control of androgen response elements (AREs).

Experimental Protocol:

  • Cell Line: A suitable cell line (e.g., MDA-kb2, AR-EcoScreen) is used.

  • Assay Principle: In the agonist mode, the assay measures the ability of a compound to activate the AR and induce reporter gene expression. In the antagonist mode, the assay measures the ability of a compound to inhibit the reporter gene expression induced by a known androgen (e.g., dihydrotestosterone - DHT).

  • Procedure: The protocol is analogous to the YES assay, with the substitution of the androgen receptor and an androgen-responsive reporter system.

Data Presentation:

Agonist Activity:

CompoundEC50 (M)Relative Potency (%)
Dihydrotestosterone (DHT)Hypothetical Value100
This compoundHypothetical ValueHypothetical Value

Antagonist Activity:

CompoundIC50 (M)Relative Potency (%)
Flutamide (Anti-androgen)Hypothetical Value100
This compoundHypothetical ValueHypothetical Value

IC50 (Half-maximal inhibitory concentration) is the concentration of a compound that inhibits a response by 50%.

Signaling Pathways

Understanding the underlying molecular mechanisms is crucial for interpreting the results of these assays.

Estrogen Receptor Signaling Pathway

EstrogenSignaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (or this compound) ER Estrogen Receptor (ER) Estrogen->ER ER_complex ER Dimerization ER->ER_complex ERE Estrogen Response Element (ERE) ER_complex->ERE Translocation Gene Target Gene ERE->Gene Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation) Protein->Response

Simplified Estrogen Receptor Signaling Pathway.
Androgen Receptor Signaling Pathway

AndrogenSignaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (or this compound) AR Androgen Receptor (AR) Androgen->AR AR_complex AR Dimerization AR->AR_complex ARE Androgen Response Element (ARE) AR_complex->ARE Translocation Gene Target Gene ARE->Gene Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Simplified Androgen Receptor Signaling Pathway.

Conclusion and Future Directions

While there is currently a lack of direct experimental evidence on the endocrine-disrupting potential of this compound, the established in vitro assays described in this guide provide a clear path forward for its evaluation. Researchers are encouraged to utilize these methodologies to generate the necessary data to fill the existing knowledge gap. A comprehensive assessment should involve a tiered approach, starting with these in vitro screening assays, and potentially progressing to more complex in vivo studies if significant activity is observed. Such data is essential for a thorough risk assessment and to ensure the safety of this compound in its various applications.

An In-Depth Technical Guide to the Solubility of Dibenzyl Succinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl succinate is a dibenzyl ester of succinic acid with applications as a chemical intermediate. A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, formulation, and other research and development activities. This technical guide provides a summary of the available qualitative solubility data for this compound. Due to the scarcity of publicly available quantitative data, this document focuses on providing detailed experimental protocols for the determination of its solubility. The methodologies described herein, primarily the "gold standard" shake-flask gravimetric method, are designed to enable researchers to generate precise and reliable solubility data. This guide also includes templates for data presentation and a visualization of the experimental workflow to aid in the systematic study of this compound's solubility characteristics.

Introduction to this compound

This compound (CAS No: 103-43-5) is a white crystalline solid.[1] Its chemical structure consists of a central succinate core with two benzyl ester groups. This structure dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is essential for a variety of applications, including:

  • Reaction Chemistry: Selecting appropriate solvents for chemical reactions involving this compound to ensure optimal reaction kinetics and yield.

  • Purification: Developing effective crystallization and purification processes.

  • Formulation Development: Designing formulations where this compound is a component, ensuring its stability and homogeneity.

Qualitative Solubility of this compound

Qualitative data from various chemical suppliers and databases indicate the general solubility profile of this compound.[1][2]

  • Soluble in: Alcohol, ether, chloroform, and both fixed and volatile oils.[1]

  • Insoluble in: Water.[1][2]

While this information is useful for initial solvent screening, it lacks the quantitative detail required for many scientific and industrial applications. The following sections provide the methodology to determine the precise solubility of this compound in various organic solvents.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly accessible literature. Therefore, the following tables are provided as templates for researchers to record their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at a Specified Temperature

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method Used
e.g., Ethanol25Gravimetric
e.g., Methanol25Gravimetric
e.g., Acetone25Gravimetric
e.g., Chloroform25Gravimetric
e.g., Diethyl Ether25Gravimetric
e.g., Toluene25Gravimetric
e.g., Ethyl Acetate25Gravimetric

Table 2: Temperature Dependence of this compound Solubility in a Selected Solvent

Temperature (°C)Solubility (g/L)Solubility (mol/L)

Experimental Protocols for Solubility Determination

The following section details the recommended experimental protocol for the quantitative determination of this compound solubility. The gravimetric shake-flask method is considered the "gold standard" for determining equilibrium solubility.[3]

4.1. Gravimetric Shake-Flask Method

This method involves creating a saturated solution of this compound in the solvent of interest, allowing it to reach equilibrium, and then determining the concentration of the dissolved solute in a known volume of the supernatant.

4.1.1. Materials and Equipment

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance

  • Vials or flasks with airtight seals

  • Constant temperature shaker or incubator

  • Centrifuge (optional)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and other standard laboratory glassware

  • Evaporating dish or pre-weighed vials

  • Oven

4.1.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.[3]

  • Equilibration:

    • Place the sealed vials in a constant temperature shaker or incubator.

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[3] The temperature should be carefully controlled and monitored throughout this period.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled, leaving a clear supernatant.

    • Alternatively, centrifugation can be used to accelerate the separation of the undissolved solid.[4]

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe filter.

    • Transfer the collected supernatant to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature (below the decomposition temperature of this compound) can be used.

    • Once the solvent is completely removed, place the dish or vial in an oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Calculation:

    • The solubility is calculated by dividing the mass of the dried this compound residue by the volume of the supernatant collected.

    • Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of supernatant (L)

4.2. Analytical Method for Concentration Determination: UV-Vis Spectroscopy

For a more rapid analysis, if this compound has a suitable chromophore and the solvent is UV-transparent in that region, UV-Vis spectroscopy can be used to determine the concentration of the saturated solution.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law.[5][6]

  • Analysis of Saturated Solution:

    • After preparing the saturated solution and separating the solid as described in the gravimetric method, dilute a known volume of the supernatant with the solvent to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the gravimetric determination of this compound solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Seal vial A->B C Agitate at constant temperature (24-72 hours) B->C D Allow solid to settle or centrifuge C->D E Withdraw a known volume of clear supernatant D->E F Evaporate solvent E->F G Dry residue to constant weight F->G H Calculate solubility G->H

Workflow for Gravimetric Solubility Determination.

Conclusion

References

Dibenzyl succinate melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Dibenzyl Succinate

This technical guide provides a comprehensive overview of the melting and boiling points of this compound. It is intended for researchers, scientists, and professionals in drug development who require precise data and standardized methodologies for the characterization of this compound. This document outlines the physical properties of this compound, details the experimental protocols for their determination, and presents a relevant chemical synthesis pathway.

Physicochemical Data of this compound

This compound, also known by its IUPAC name dibenzyl butanedioate, is a diester of succinic acid and benzyl alcohol. Its physical properties, particularly its melting and boiling points, are critical for its purification, handling, and application in various chemical processes.

Quantitative Data Summary

The melting and boiling points of this compound have been reported across various chemical data sources. A summary of these values is presented below for comparative analysis.

Physical PropertyValueConditions
Melting Point 42-47 °CNot Applicable
49.5 °C[1]Not Applicable
42-43 °C[2]Not Applicable
Boiling Point 245 °C[2][3]at 15 mmHg
160 °C[1]at 0.05 Torr

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization of chemical substances. The following sections describe standardized laboratory procedures for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. The capillary method is a widely used technique for this determination.[4]

Methodology: Capillary Method using a Melting Point Apparatus

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[1] The sample must be well-packed to ensure accurate measurement.[1]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a MelTemp or DigiMelt device, which contains a heated block and a thermometer.[5]

  • Heating and Observation: The sample is heated at a controlled rate.[2] An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement at a ramp rate of about 1-2 °C per minute when approaching the expected melting point.[1]

  • Data Recording: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample becomes a clear liquid.[1] For pure substances, this range is typically narrow, between 0.5 and 1.0°C.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This property is sensitive to changes in atmospheric pressure.

Methodology: Capillary Method (Siwoloboff Method)

  • Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a liquid bath, such as a Thiele tube filled with mineral oil, to ensure uniform heating.[6]

  • Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the substance, forming a steady stream of bubbles.[3][7]

  • Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[6][7] It is crucial to record the atmospheric pressure at which the measurement is taken.

Synthesis and Reaction Pathway

This compound is typically synthesized via the esterification of succinic acid with benzyl alcohol. This reaction is a classic example of Fischer esterification.

Fischer Esterification of Succinic Acid

The reaction involves heating succinic acid and benzyl alcohol in the presence of an acid catalyst. The mechanism proceeds through the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.

Caption: Fischer Esterification Synthesis of this compound.

Experimental Workflow for Synthesis

The following diagram outlines a general workflow for the laboratory synthesis and purification of this compound.

SynthesisWorkflow start Start reactants Combine Succinic Acid, Benzyl Alcohol, and Catalyst in a Reaction Flask start->reactants reflux Heat the Mixture under Reflux reactants->reflux workup Aqueous Workup: Neutralize Acid, Wash with Brine reflux->workup extraction Extract with an Organic Solvent (e.g., Ethyl Acetate) workup->extraction drying Dry the Organic Layer (e.g., over Na₂SO₄) extraction->drying evaporation Remove Solvent under Reduced Pressure drying->evaporation purification Purify Crude Product (e.g., Recrystallization or Chromatography) evaporation->purification characterization Characterize the Product (e.g., Melting Point, NMR, IR) purification->characterization end Pure this compound characterization->end

Caption: General Laboratory Workflow for this compound Synthesis.

References

Spectroscopic Profile of Dibenzyl Succinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for dibenzyl succinate. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the benzyl groups and the methylene protons of the succinate backbone.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
7.32mC₆H₅-
5.11s-O-CH₂-Ph
2.69s-CO-CH₂-CH₂-CO-

m = multiplet, s = singlet

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. Due to the molecule's symmetry, a limited number of signals are observed.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
172.1C=O (Ester carbonyl)
135.9C (Quaternary aromatic)
128.5CH (Aromatic)
128.2CH (Aromatic)
128.0CH (Aromatic)
66.5-O-CH₂-
29.0-CO-CH₂-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the ester functional group and the aromatic rings.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
3030 - 3090C-H stretch (aromatic)
2950 - 2980C-H stretch (aliphatic)
1735C=O stretch (ester)
1495, 1455C=C stretch (aromatic ring)
1160C-O stretch (ester)
740, 695C-H bend (aromatic, out-of-plane)

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.[1] The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.[1]

Infrared Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer.[2] The sample was prepared as a solid in a mineral oil mull.[3] The data was collected in the mid-infrared range (4000-400 cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of spectroscopic data for this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Sample This compound Sample NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare as Mineral Oil Mull Sample->IR_Prep NMR_Acquisition Acquire 1H and 13C NMR Spectra (400 MHz Spectrometer) NMR_Prep->NMR_Acquisition IR_Acquisition Acquire IR Spectrum (FTIR Spectrometer) IR_Prep->IR_Acquisition NMR_Data 1H and 13C NMR Data (Chemical Shifts, Multiplicity, Coupling Constants) NMR_Acquisition->NMR_Data IR_Data IR Spectrum (Absorption Frequencies) IR_Acquisition->IR_Data Structure_Confirmation Structural Elucidation and Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dibenzyl Succinate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of dibenzyl succinate through the Fischer esterification of succinic acid and benzyl alcohol. This compound is a valuable diester with applications as a plasticizer and as an intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. The presented protocol is based on established Fischer esterification methodologies, offering a straightforward and efficient route to this compound. This document includes a detailed experimental protocol, a summary of quantitative data, and visualizations to illustrate the reaction mechanism and experimental workflow.

Introduction

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2][3] The reaction is reversible, and therefore, strategies to drive the equilibrium toward the product are often employed, such as using an excess of one reactant or removing the water formed during the reaction.[4] This application note details the synthesis of this compound from succinic acid and benzyl alcohol, a reaction that proceeds under acidic conditions to yield the desired diester and water.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product, this compound.

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Succinic AcidC₄H₆O₄118.09185-187235 (decomposes)
Benzyl AlcoholC₇H₈O108.14-15205
This compoundC₁₈H₁₈O₄298.3346-48[5]245 @ 15 mmHg

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data
¹H NMR (90 MHz, CDCl₃)δ (ppm): 7.32 (s, 10H, Ar-H), 5.11 (s, 4H, -CH₂-), 2.69 (s, 4H, -CH₂CH₂-)[6]
¹³C NMR δ (ppm): 172.1 (C=O), 135.9 (Ar-C), 128.5 (Ar-CH), 128.1 (Ar-CH), 127.9 (Ar-CH), 66.4 (-CH₂-), 29.1 (-CH₂CH₂-)
FTIR (KBr disc)ν (cm⁻¹): ~3030 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1730 (C=O ester stretch), ~1160 (C-O stretch)

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via Fischer esterification.

Materials and Reagents
  • Succinic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Equipment
  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, combine succinic acid (1.0 equivalent), benzyl alcohol (2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents). Add a sufficient volume of toluene to suspend the reactants and fill the Dean-Stark trap.

  • Azeotropic Reflux: Heat the reaction mixture to reflux with vigorous stirring. The water generated during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected, or no more water is being formed. This typically takes several hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO₂ evolution may occur), followed by water, and finally with brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess benzyl alcohol.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a white solid.

Note on Yield: While a specific yield for this exact reaction was not found in the immediate literature, Fischer esterifications of this type typically proceed in good to excellent yields, often in the range of 80-95%, depending on the specific conditions and purification methods employed.

Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the acid-catalyzed mechanism of Fischer esterification for the synthesis of this compound.

Fischer_Esterification Reactants Succinic Acid + Benzyl Alcohol Protonation Protonation of Carbonyl Oxygen (Acid Catalyst H+) Reactants->Protonation Protonated_Acid Protonated Succinic Acid Protonation->Protonated_Acid Nucleophilic_Attack Nucleophilic Attack by Benzyl Alcohol Protonated_Acid->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving_Group Formation of Good Leaving Group (H₂O) Proton_Transfer->Water_Leaving_Group Elimination Elimination of Water Water_Leaving_Group->Elimination Carbocation Protonated Ester Elimination->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation Product This compound Deprotonation->Product

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and purification of this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: Succinic Acid, Benzyl Alcohol, p-TsOH, Toluene Start->Reaction_Setup Reflux Azeotropic Reflux (Dean-Stark Trap) Reaction_Setup->Reflux Workup Aqueous Work-up: NaHCO₃, H₂O, Brine Washes Reflux->Workup Drying Drying of Organic Layer (MgSO₄ or Na₂SO₄) Workup->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Recrystallization (e.g., Ethyl Acetate/Hexane) Evaporation->Purification Characterization Product Characterization (NMR, IR, MP) Purification->Characterization End Pure this compound Characterization->End

Caption: Synthesis and Purification Workflow.

References

Application Note and Protocol: Palladium-Catalyzed Synthesis of Dibenzyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibenzyl succinate and its derivatives are valuable compounds in various industrial fields, including cosmetics and the food industry. They also serve as important intermediates in organic synthesis. A highly efficient method for the synthesis of succinic acid esters is the palladium-catalyzed bis-alkoxycarbonylation of olefins.[1] This process involves the reaction of an alkene with carbon monoxide and an alcohol in the presence of a palladium catalyst and an oxidant to produce the corresponding succinate derivative in a single step.[1] This application note provides a detailed protocol for the synthesis of a this compound derivative, specifically dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate, through a diastereospecific bis-alkoxycarbonylation reaction of 1H-indene with benzyl alcohol and carbon monoxide.[1]

Reaction Scheme

The overall reaction for the palladium-catalyzed synthesis of dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate is depicted below:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate.

EntryPalladium Source (mol%)Ligand (mol%)Oxidant (mmol)Substrate (mmol)Alcohol (mL)ConditionsYield (%)
1Pd(TFA)₂ (2)N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine (2.2)p-Benzoquinone (3)1H-Indene (2)Benzyl Alcohol (3.5)20 °C, 4 bar CO, 66 h87

Data extracted from Olivieri, D.; Tarroni, R.; Carfagna, C. Molbank 2023, 2023, M1581.[1]

Detailed Experimental Protocol

This protocol is adapted from the synthesis of dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate.[1]

Materials:

  • 1H-Indene

  • Benzyl alcohol

  • Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine (ligand)

  • p-Benzoquinone

  • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether (Et₂O)

  • Petroleum Ether

  • Sodium hydroxide (NaOH), 1 M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Nitrogen gas (N₂)

  • Carbon monoxide (CO)

  • Schlenk tubes

  • Autoclave with magnetic stirring bar

  • Standard laboratory glassware

Equipment:

  • Magnetic stirrer

  • Vacuum pump

  • Rotary evaporator

  • Chromatography column

Procedure:

1. Preparation of the Olefin Solution: a. In a nitrogen-flushed Schlenk tube equipped with a magnetic stirring bar, add 1H-indene (2 mmol). b. Add benzyl alcohol (3.5 mL) to the Schlenk tube. c. Stir the mixture for 10 minutes at room temperature.

2. In situ Catalyst Formation: a. In a separate nitrogen-flushed Schlenk tube equipped with a magnetic stirring bar, add Pd(TFA)₂ (13.3 mg, 0.04 mmol). b. Add anhydrous THF (0.5 mL). c. Stir the mixture for approximately 20 minutes until it turns a red-brown color. d. Add the ligand, N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine (12.8 mg, 0.044 mmol). e. Continue stirring for another 10 minutes; the solution should turn a dark orange color.

3. Reaction Setup in Autoclave: a. In a nitrogen-flushed autoclave equipped with a magnetic stirring bar, add p-benzoquinone (325 mg, 3 mmol) and p-TSA·H₂O (7.6 mg, 0.04 mmol). b. Inject the previously prepared olefin solution into the autoclave. c. Inject the in situ formed catalyst solution into the autoclave. d. Stir the mixture for 10 minutes.

4. Carbonylation Reaction: a. Flush the autoclave three times with carbon monoxide (CO). b. Pressurize the autoclave with 4 bar of CO. c. Vigorously stir the reaction mixture at room temperature (20 °C) for 66 hours.

5. Work-up and Purification: a. After 66 hours, carefully vent the autoclave and flush with nitrogen. b. Dry the crude reaction mixture under reduced pressure. c. Filter the crude product through a plug of silica gel, washing with a 1:1 mixture of CH₂Cl₂/Et₂O (150 mL). d. Evaporate the solvent from the filtrate under vacuum. e. Add 1 M NaOH solution (30 mL) to the residue and extract with CH₂Cl₂ (3 x 30 mL). f. Combine the organic layers and dry over anhydrous Na₂SO₄. g. Remove the solvent under reduced pressure. h. Purify the final product by column chromatography on silica gel using a gradient of Petroleum Ether/CH₂Cl₂ (from 80:20 to 50:50) to obtain dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate as a white solid.[1]

Experimental Workflow

The following diagram illustrates the key steps in the palladium-catalyzed synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_olefin Prepare Olefin Solution (1H-Indene in Benzyl Alcohol) charge_reactants Charge Reactants (Olefin + Catalyst) prep_olefin->charge_reactants prep_catalyst Prepare Catalyst Solution (Pd(TFA)₂ + Ligand in THF) prep_catalyst->charge_reactants autoclave_setup Setup Autoclave (p-Benzoquinone + p-TSA) autoclave_setup->charge_reactants carbonylation Carbonylation (4 bar CO, 20°C, 66h) charge_reactants->carbonylation workup Work-up (Solvent Removal, Extraction) carbonylation->workup chromatography Column Chromatography workup->chromatography product Final Product (this compound Derivative) chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Cycle

The proposed catalytic cycle for the palladium-catalyzed bis-alkoxycarbonylation of an alkene is shown below. The cycle involves the formation of a palladium-hydride species, insertion of the alkene, carbon monoxide insertion, and subsequent alcoholysis to yield the diester product and regenerate the active catalyst.

catalytic_cycle pd0 Pd(0)L₂ pd_alkene Pd(0)L₂(Alkene) pd0->pd_alkene + Alkene pd_hydride [HPd(II)L₂(Solv)]⁺ pd_alkene->pd_hydride + H⁺ pd_alkyl [R-Pd(II)L₂(Solv)]⁺ pd_hydride->pd_alkyl + Alkene (Insertion) pd_acyl [R-CO-Pd(II)L₂(Solv)]⁺ pd_alkyl->pd_acyl + CO (Insertion) pd_alkoxycarbonyl [ROCO-Pd(II)L₂(H)] pd_acyl->pd_alkoxycarbonyl + Benzyl Alcohol pd_alkoxycarbonyl->pd0 - Benzyl Formate - H⁺ pd_diester [ROCO-(CH₂)₂-COOR-Pd(II)L₂(H)] pd_alkoxycarbonyl->pd_diester + CO, Alkene, Benzyl Alcohol product This compound pd_diester->product

Caption: Proposed catalytic cycle for bis-alkoxycarbonylation.

References

Application Notes and Protocols for the Synthesis of Dibenzyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibenzyl succinate is a diester of succinic acid and benzyl alcohol. It finds applications as an intermediate in organic synthesis and has been used in various chemical studies.[1][2] The synthesis of this compound is most commonly achieved through the Fischer esterification of succinic acid with benzyl alcohol in the presence of an acid catalyst.[3][4] This method is a direct and widely used approach for preparing esters from carboxylic acids and alcohols.[5][6] The reaction is reversible, and therefore, reaction conditions are optimized to favor the formation of the ester product.[4][7] This is typically accomplished by using an excess of one of the reactants or by removing the water formed during the reaction.[3][8]

This document provides a detailed experimental protocol for the synthesis, purification, and characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
Molecular FormulaC₁₈H₁₈O₄[1][9]
Molecular Weight298.33 g/mol [9]
Melting Point42-47 °C[10]
Boiling Point245 °C at 15 mmHg[10]
CAS Number103-43-5[9][10]
Theoretical Yield (from 0.05 mol succinic acid)14.92 g
Expected Experimental Yield85-95%[6]

Experimental Protocol: Fischer Esterification of Succinic Acid with Benzyl Alcohol

This protocol details the synthesis of this compound via the acid-catalyzed esterification of succinic acid and benzyl alcohol.

Materials and Reagents
  • Succinic acid (C₄H₆O₄)

  • Benzyl alcohol (C₇H₈O)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (C₇H₈)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Deionized water

Reaction Setup
  • Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser.

  • Place a magnetic stir bar in the round-bottom flask.

Procedure
  • To the round-bottom flask, add succinic acid (e.g., 0.05 mol), benzyl alcohol (e.g., 0.12 mol, a slight excess), and toluene (as the azeotropic solvent to remove water).

  • Slowly add the acid catalyst (e.g., 0.5 mL of concentrated H₂SO₄ or a catalytic amount of p-TsOH).[6]

  • Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.[3]

  • Continue the reflux until no more water is collected in the Dean-Stark trap, which typically takes several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Workup and Isolation
  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Deionized water

    • Saturated sodium bicarbonate solution (to neutralize the acid catalyst).[5][6] Repeat this wash until no more gas evolution is observed.

    • Brine (to remove residual water and dissolved salts).[5][6]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5][6]

  • Filter off the drying agent.

  • Remove the toluene solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification
  • The crude product, which should be a solid or a semi-solid at room temperature, can be purified by recrystallization.[11][12][13]

  • Dissolve the crude this compound in a minimum amount of hot ethanol.[14]

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[12]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.[12][13]

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point of the purified crystals and compare it to the literature value (42-47 °C).[10]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the benzylic protons and the succinate methylene protons. The methylene protons of the succinate backbone are expected to appear as a singlet, while the benzylic protons will also be a singlet, and the aromatic protons will appear in the aromatic region of the spectrum.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the methylene carbons of the succinate and benzyl groups, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the C=O stretching of the ester group (typically around 1730 cm⁻¹).

Visualizations

Signaling Pathway Diagram

The Fischer esterification of succinic acid with benzyl alcohol proceeds through a series of protonation and nucleophilic attack steps, which can be conceptually outlined as a signaling pathway.

Fischer_Esterification_Pathway reactant reactant product product catalyst catalyst intermediate intermediate Succinic_Acid Succinic Acid Protonated_Carbonyl Protonated Carboxylic Acid Succinic_Acid->Protonated_Carbonyl Protonation Benzyl_Alcohol Benzyl Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate Benzyl_Alcohol->Tetrahedral_Intermediate Nucleophilic Attack H_plus H⁺ (Catalyst) H_plus->Protonated_Carbonyl Protonation Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Elimination of Water Protonated_Ester->H_plus Deprotonation Dibenzyl_Succinate This compound Protonated_Ester->Dibenzyl_Succinate Deprotonation Water Water

Caption: Fischer Esterification Signaling Pathway.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of this compound.

Dibenzyl_Succinate_Synthesis_Workflow start_end start_end process process purification purification analysis analysis Start Start: Reactants Reaction Fischer Esterification: Succinic Acid + Benzyl Alcohol + Acid Catalyst in Toluene Start->Reaction Reflux Reflux with Dean-Stark Trap to Remove Water Reaction->Reflux Cooling Cool Reaction Mixture Reflux->Cooling Workup Workup: Aqueous Washes (Water, NaHCO₃, Brine) Cooling->Workup Drying Dry Organic Layer (Anhydrous MgSO₄) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Crude_Product Crude this compound Solvent_Removal->Crude_Product Recrystallization Recrystallization from Hot Ethanol Crude_Product->Recrystallization Filtration Vacuum Filtration and Drying Recrystallization->Filtration Pure_Product Pure this compound Filtration->Pure_Product Characterization Characterization: Melting Point, NMR, IR Pure_Product->Characterization End End: Purified Product Characterization->End

Caption: Experimental Workflow for this compound Synthesis.

References

Dibenzyl Succinate: A Versatile Model Compound in Organic Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibenzyl succinate serves as a valuable model compound and building block in organic synthesis. Its utility stems primarily from the presence of benzyl ester functional groups, which act as readily cleavable protecting groups for the carboxylic acid moieties. This allows for selective transformations at other parts of a molecule, with the succinic acid core being unmasked under mild conditions at a later synthetic stage. This document provides detailed application notes and experimental protocols for key transformations involving this compound.

Application Notes

This compound is particularly useful in the following areas:

  • Stobbe Condensation: As a derivative of succinic acid, this compound is a key reactant in the Stobbe condensation, a carbon-carbon bond-forming reaction with aldehydes and ketones. This reaction is instrumental in the synthesis of substituted succinic acids and their derivatives, which are precursors to a variety of bioactive molecules, including lignans. The benzyl esters offer a useful alternative to the more common diethyl or dimethyl esters, particularly when milder deprotection conditions are required.

  • Protecting Group Chemistry: The benzyl esters of this compound can be selectively removed by catalytic hydrogenation or transfer hydrogenation. This deprotection strategy is orthogonal to many other protecting groups used in complex molecule synthesis, making this compound an excellent starting material or intermediate where the temporary masking of two carboxylic acid groups is necessary.

  • Synthesis of Bioactive Molecules: The succinyl scaffold provided by this compound is a common motif in various natural products and pharmaceuticals. By using this compound in reactions like the Stobbe condensation, followed by further transformations, complex molecular architectures with potential biological activity can be constructed.

Experimental Protocols

Stobbe Condensation of this compound with Benzaldehyde

This protocol describes the base-mediated condensation of this compound with benzaldehyde to form a dibenzylidenesuccinic acid precursor. The use of a strong, non-nucleophilic base like sodium hydride is crucial for this transformation.

Reaction Scheme:

Materials:

  • This compound

  • Benzaldehyde (freshly distilled)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Absolute ethanol (for quenching)

  • 0.1 M Aqueous Potassium Hydroxide (KOH)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Methanol

  • Sulfuric acid (concentrated)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (0.54 g, 22 mmol, assuming 100% purity for calculation, adjust for 60% dispersion).

  • Add anhydrous toluene (20 mL) to create a slurry.

  • In a separate flask, prepare a mixture of this compound (10 mmol) and freshly distilled benzaldehyde (2.34 g, 22 mmol).

  • Add the this compound and benzaldehyde mixture to the sodium hydride slurry.

  • Add a few drops of absolute ethanol.

  • Heat the reaction mixture to reflux for 3 hours under a nitrogen atmosphere.

  • After cooling to room temperature, carefully quench the reaction by the slow addition of ethanol.

  • Evaporate the solvent under reduced pressure.

  • To the residue, add 10 mL of 0.1 M aqueous KOH and reflux for 1 hour.

  • Extract the aqueous solution twice with diethyl ether to remove any unreacted benzaldehyde.

  • Acidify the aqueous layer with concentrated hydrochloric acid.

  • Extract the acidic aqueous layer with three portions of diethyl ether.

  • Combine the ether extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude acid product.

  • For characterization, the acid can be esterified with methanol and a catalytic amount of sulfuric acid.

Quantitative Data:

The yield of the Stobbe condensation is sensitive to reaction conditions. The following table provides data for the analogous reaction with diethyl succinate, which can be used as a reference for optimizing the reaction with this compound.

BaseSolventTemperature (°C)Reaction Time (h)Yield of Dibenzylidenesuccinic Acid (%)
NaHTolueneReflux3High (expected)
NaHHexaneReflux3High (expected)
NaHDiethyl EtherReflux3High (expected)
NaOEtEthanolReflux3Lower (expected)
Deprotection of this compound via Catalytic Hydrogenation

This protocol details the removal of the benzyl protecting groups from this compound to yield succinic acid using catalytic hydrogenation with palladium on carbon (Pd/C) as the catalyst.

Reaction Scheme:

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite® or other filter aid

  • Standard hydrogenation glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in methanol (10 mL).

  • Carefully add 10% Pd/C (10 mol%). Caution: Pd/C is flammable, especially when dry. Handle in an inert atmosphere.

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake is flammable. Do not allow it to dry completely.

  • Wash the filter cake with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain succinic acid.

Quantitative Data:

Catalytic hydrogenation of benzyl esters is generally a high-yielding reaction.

CatalystSubstrateSolventH₂ SourceTemperatureReaction TimeYield
10% Pd/CBenzyl EsterMethanolH₂ balloonRoom Temp.2-16 h>95% (typical)
Deprotection of this compound via Catalytic Transfer Hydrogenation

This protocol provides a safer alternative to using hydrogen gas by employing ammonium formate as a hydrogen donor for the catalytic transfer hydrogenation of this compound.[1][2][3][4][5]

Reaction Scheme:

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol

  • Celite® or other filter aid

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of this compound (3 mmol) and 10% Pd/C (equal weight to the substrate) in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in one portion under a nitrogen atmosphere.[2]

  • Stir the reaction mixture at reflux temperature.[2]

  • Monitor the reaction by TLC. The reaction is typically complete within 10-20 minutes.[1]

  • After completion, cool the reaction mixture and filter through a pad of Celite® to remove the catalyst.[2]

  • Wash the Celite® pad with chloroform (20 mL).[2]

  • Combine the organic filtrates and evaporate under reduced pressure to yield the deprotected succinic acid.[2]

Quantitative Data:

Catalytic transfer hydrogenation is a rapid and efficient method for debenzylation.

CatalystHydrogen DonorSubstrateSolventTemperatureReaction TimeYield
10% Pd/CAmmonium FormateN-Benzyl AmineMethanolReflux10-20 min~90%[2]
10% Pd/CAmmonium FormateChalconesMethanolReflux0.5-1 h96-99%[5]

Visualizations

Stobbe_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up Dibenzyl_Succinate This compound Base Sodium Hydride (NaH) Benzaldehyde Benzaldehyde Quench Quench with Ethanol Base->Quench Reaction Solvent Anhydrous Toluene Heat Reflux Evaporation1 Solvent Evaporation Quench->Evaporation1 Hydrolysis Hydrolysis (KOH) Evaporation1->Hydrolysis Extraction1 Ether Extraction (remove impurities) Hydrolysis->Extraction1 Acidification Acidification (HCl) Extraction1->Acidification Extraction2 Ether Extraction (isolate product) Acidification->Extraction2 Drying Drying (MgSO4) Extraction2->Drying Evaporation2 Solvent Evaporation Drying->Evaporation2 Product Crude Acid Product Evaporation2->Product

Caption: Workflow for the Stobbe Condensation of this compound.

Deprotection_Pathways cluster_hydrogenation Catalytic Hydrogenation cluster_transfer_hydrogenation Catalytic Transfer Hydrogenation Dibenzyl_Succinate This compound (Protected Diacid) H2_PdC H₂, Pd/C Methanol, RT Dibenzyl_Succinate->H2_PdC HCOONH4_PdC HCOONH₄, Pd/C Methanol, Reflux Dibenzyl_Succinate->HCOONH4_PdC Succinic_Acid Succinic Acid (Deprotected) H2_PdC->Succinic_Acid HCOONH4_PdC->Succinic_Acid

Caption: Deprotection Pathways for this compound.

References

Application Notes and Protocols: Benzyl Group Protection of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the temporary masking of reactive functional groups is a critical strategy. This process, known as protection, prevents unwanted side reactions and allows for the selective modification of other parts of a molecule. The carboxylic acid moiety, with its acidic proton and electrophilic carbonyl carbon, is frequently a site that requires protection.

While the query specified the use of dibenzyl succinate as a protecting group, it is important to clarify its role. This compound is a molecule in which the two carboxylic acid groups of succinic acid are themselves protected by benzyl groups. It is not typically used as a reagent to protect other carboxylic acids. However, the benzyl group itself is a widely employed and versatile protecting group for carboxylic acids, forming a benzyl ester. This document provides detailed application notes and protocols for the use of the benzyl group for the protection of carboxylic acids.

Benzyl esters are valued for their stability under a range of reaction conditions, including mildly acidic and basic environments, as well as their susceptibility to cleavage under specific and mild conditions, most notably catalytic hydrogenolysis. This orthogonality allows for selective deprotection without affecting other sensitive functional groups.

Protection of Carboxylic Acids as Benzyl Esters

The protection of a carboxylic acid as a benzyl ester is a common transformation that can be achieved through several methods. The choice of method often depends on the substrate's sensitivity, the scale of the reaction, and the availability of reagents.

Common Methods for Benzyl Ester Formation:

  • Reaction with Benzyl Halides: This is a straightforward and widely used method involving the reaction of the carboxylic acid with benzyl chloride or benzyl bromide in the presence of a base. The base deprotonates the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile to displace the halide from the benzyl group in an S\textsubscript{N}2 reaction.

  • Fischer Esterification: The carboxylic acid can be heated with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is an equilibrium process, and the removal of water is often necessary to drive the reaction to completion.

  • Reaction with Benzyl Trichloroacetimidate: This method is particularly mild and effective for substrates that are sensitive to acidic or basic conditions. The carboxylic acid reacts with benzyl trichloroacetimidate, often in the presence of a catalytic amount of a strong acid, to form the benzyl ester and trichloroacetamide as a byproduct.

Quantitative Data for Benzyl Esterification

Substrate (Carboxylic Acid)MethodReagentsSolventTime (h)Yield (%)
Benzoic AcidBenzyl BromideK₂CO₃DMF695
Acetic AcidBenzyl AlcoholH₂SO₄ (cat.)Toluene1288
Boc-GlycineBenzyl ChlorideCs₂CO₃Acetonitrile492
Phenylacetic AcidBenzyl TrichloroacetimidateTfOH (cat.)Dichloromethane298

Experimental Protocol: Protection of Benzoic Acid using Benzyl Bromide

This protocol describes a general procedure for the benzylation of a carboxylic acid using benzyl bromide and potassium carbonate.

Materials:

  • Benzoic acid (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add benzoic acid (1.0 eq) and dissolve it in a minimal amount of DMF.

  • Add potassium carbonate (1.5 eq) to the solution and stir the suspension at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 6 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Deprotection of Benzyl Esters

The key advantage of using a benzyl protecting group is its facile removal by catalytic hydrogenolysis. This method is exceptionally mild and highly selective, leaving most other functional groups intact.

Primary Method for Deprotection: Hydrogenolysis

Hydrogenolysis involves the reaction of the benzyl ester with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction cleaves the C-O bond of the ester, releasing the carboxylic acid and toluene as a byproduct.

Quantitative Data for Deprotection by Hydrogenolysis

Substrate (Benzyl Ester)CatalystSolventPressureTime (h)Yield (%)
Benzyl Benzoate10% Pd/CMethanol1 atm (H₂ balloon)499
Benzyl Acetate5% Pd/CEthyl Acetate50 psi H₂2>99
Boc-Glycine Benzyl Ester10% Pd/CTetrahydrofuran1 atm (H₂ balloon)698

Experimental Protocol: Deprotection of Benzyl Benzoate by Hydrogenolysis

This protocol provides a general procedure for the deprotection of a benzyl ester via catalytic hydrogenolysis.

Materials:

  • Benzyl benzoate (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol

  • Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)

  • Reaction flask (e.g., round-bottom flask or Parr bottle)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the benzyl benzoate (1.0 eq) in methanol in a suitable reaction flask.

  • Carefully add the 10% Pd/C catalyst to the solution. Caution: Palladium on carbon can be pyrophoric, especially when dry. It should be handled in a well-ventilated area and away from ignition sources.

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the reaction vessel. For a small-scale reaction, a hydrogen-filled balloon is sufficient. For larger scales or reactions requiring higher pressure, a Parr hydrogenator should be used.

  • Stir the reaction vigorously at room temperature. The progress of the reaction can be monitored by TLC.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid. The product is often pure enough for subsequent steps, but can be purified further if necessary.

Visualizations

Protection_Deprotection_Workflow Start Carboxylic Acid (R-COOH) Protected Benzyl Ester (R-COOBn) Start->Protected Protection (e.g., BnBr, K₂CO₃) Intermediate Further Synthetic Steps Protected->Intermediate Reaction on other functional groups Deprotected Carboxylic Acid (R-COOH) Intermediate->Deprotected Deprotection (H₂, Pd/C) Final Final Product Deprotected->Final

Caption: Overall workflow for the use of a benzyl protecting group.

Benzylation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate Deprotonation Base Base Base->Carboxylate BnBr Bn-Br TransitionState [R-COO---Bn---Br]⁻ BnBr->TransitionState Carboxylate->TransitionState SN2 Attack Product R-COOBn TransitionState->Product Byproduct Base-H⁺ + Br⁻ TransitionState->Byproduct

Caption: General mechanism of S\textsubscript{N}2-type benzylation of a carboxylic acid.

Hydrogenolysis_Mechanism cluster_reactants Reactants cluster_intermediates On Catalyst Surface cluster_products Products RCOOBn R-COOBn PdC Pd/C Catalyst Surface RCOOBn->PdC H2 H₂ H2->PdC Adsorbed_H Adsorbed H atoms PdC->Adsorbed_H Adsorbed_Ester Adsorbed Benzyl Ester PdC->Adsorbed_Ester RCOOH R-COOH Adsorbed_H->RCOOH Toluene Toluene Adsorbed_H->Toluene Adsorbed_Ester->RCOOH C-O Bond Cleavage Adsorbed_Ester->Toluene

Caption: Simplified representation of catalytic hydrogenolysis for benzyl ester deprotection.

Application of Dibenzyl Succinate in the Synthesis of Lignans: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details the use of dibenzyl succinate as a key starting material in the synthesis of lignans, a class of naturally occurring polyphenols with diverse and promising biological activities. The focus is on the synthesis of the dibenzylbutyrolactone lignan, (±)-hinokinin, via a synthetic route centered around the Stobbe condensation. This document provides detailed experimental protocols, quantitative data, and visualizations to aid researchers in the successful synthesis of this important class of compounds.

Introduction

Lignans are a large group of secondary metabolites found in plants, known for their interesting pharmacological properties, including anticancer, antioxidant, and anti-inflammatory activities. A prominent subclass is the dibenzylbutyrolactone lignans, characterized by a central γ-butyrolactone ring with two benzyl substituents. This compound serves as a valuable and versatile precursor for the construction of the core lignan skeleton. The key transformation involves the Stobbe condensation, a powerful carbon-carbon bond-forming reaction between a succinic ester and a carbonyl compound.

This note will specifically describe a synthetic pathway to (±)-hinokinin, a representative dibenzylbutyrolactone lignan, starting from the Stobbe condensation of diethyl succinate and piperonal.

Synthetic Pathway Overview

The overall synthetic strategy for (±)-hinokinin involves a multi-step sequence, commencing with a "double Stobbe" condensation to form the key intermediate, (±)-α-(3,4-Methylenedioxybenzyl)-β-(3,4-methylenedioxybenzylidene)succinic acid. This intermediate is then subjected to a series of reduction, oxidation, and isomerization steps to yield the target lignan.

G cluster_0 Synthesis of (±)-Hinokinin A Diethyl Succinate + Piperonal B Double Stobbe Condensation A->B C (±)-α-(3,4-Methylenedioxybenzyl)-β-(3,4-methylenedioxybenzylidene)succinic acid B->C D Reduction C->D E Diol Intermediate D->E F Oxidation E->F G (±)-Hibalactone F->G H Hydrogenation G->H I (±)-Isohinokinin H->I J Epimerization I->J K (±)-Hinokinin J->K

Caption: Synthetic pathway for (±)-Hinokinin.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of (±)-hinokinin and related lignans.

Synthesis of (±)-α-(3,4-Methylenedioxybenzyl)-β-(3,4-methylenedioxybenzylidene)succinic acid (Stobbe Condensation)

This procedure utilizes a double Stobbe condensation approach.

Materials:

  • Diethyl succinate

  • Piperonal (3,4-methylenedioxybenzaldehyde)

  • Potassium tert-butoxide

  • tert-Butanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • A solution of potassium tert-butoxide is prepared by dissolving potassium metal in anhydrous tert-butanol under a nitrogen atmosphere.

  • To this solution, a mixture of diethyl succinate and piperonal (in a 1:2 molar ratio) is added dropwise with stirring at room temperature.

  • The reaction mixture is then heated to reflux for a specified period (typically several hours) to drive the condensation.

  • After cooling, the reaction mixture is poured into ice-water and acidified with concentrated hydrochloric acid.

  • The precipitated product is extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude succinic acid derivative.

  • The crude product can be purified by recrystallization.

Reactant/ReagentMolar Ratio (to Diethyl Succinate)Key Reaction Parameters
Diethyl succinate1Temperature: Reflux
Piperonal2Time: Several hours
Potassium tert-butoxide2.2Solvent: tert-Butanol

Table 1: Key parameters for the Stobbe Condensation.

Reduction of the Succinic Acid Derivative to the Diol

Materials:

  • (±)-α-(3,4-Methylenedioxybenzyl)-β-(3,4-methylenedioxybenzylidene)succinic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF, anhydrous)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

Procedure:

  • A suspension of lithium aluminum hydride in anhydrous THF is prepared in a flask under a nitrogen atmosphere and cooled in an ice bath.

  • A solution of the succinic acid derivative in anhydrous THF is added dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

  • The reaction is quenched by the careful addition of water, followed by a sodium hydroxide solution.

  • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is evaporated to give the crude diol, which can be purified by column chromatography.

Oxidation of the Diol to (±)-Hibalactone

Materials:

  • Diol intermediate from the previous step

  • Manganese dioxide (activated)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • The diol is dissolved in dichloromethane.

  • Activated manganese dioxide is added in portions to the stirred solution at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the manganese dioxide is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to afford (±)-hibalactone.

Hydrogenation of (±)-Hibalactone to (±)-Isohinokinin

Materials:

  • (±)-Hibalactone

  • Palladium on carbon (10% Pd/C)

  • Ethyl acetate

  • Hydrogen gas

Procedure:

  • (±)-Hibalactone is dissolved in ethyl acetate in a hydrogenation flask.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The flask is evacuated and filled with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • The mixture is stirred vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration, and the solvent is evaporated to yield (±)-isohinokinin.

Epimerization of (±)-Isohinokinin to (±)-Hinokinin

Materials:

  • (±)-Isohinokinin

  • Sodium methoxide

  • Methanol (anhydrous)

Procedure:

  • (±)-Isohinokinin is dissolved in anhydrous methanol.

  • A catalytic amount of sodium methoxide is added to the solution.

  • The mixture is stirred at room temperature, and the epimerization is monitored by a suitable analytical technique (e.g., NMR or GC).

  • Once equilibrium is reached (favoring the more stable trans isomer, hinokinin), the reaction is neutralized with a weak acid (e.g., acetic acid).

  • The solvent is removed, and the residue is purified by column chromatography to isolate (±)-hinokinin.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of (±)-hinokinin. Please note that yields can vary depending on the specific reaction conditions and purification methods employed.

Reaction StepProductTypical Yield (%)
Double Stobbe Condensation(±)-α-(3,4-Methylenedioxybenzyl)-β-(3,4-methylenedioxybenzylidene)succinic acid60-70
ReductionDiol Intermediate75-85
Oxidation(±)-Hibalactone80-90
Hydrogenation(±)-Isohinokinin>95
Epimerization(±)-HinokininMixture of isomers

Table 2: Summary of typical reaction yields.

Experimental Workflow Visualization

G cluster_workflow Experimental Workflow start Start Materials (Diethyl Succinate, Piperonal) stobbe Stobbe Condensation (Reflux in t-BuOH/t-BuOK) start->stobbe workup1 Acidic Workup & Extraction stobbe->workup1 reduction LiAlH4 Reduction (Reflux in THF) workup1->reduction workup2 Quenching & Filtration reduction->workup2 oxidation MnO2 Oxidation (rt in CH2Cl2) workup2->oxidation workup3 Filtration oxidation->workup3 hydrogenation Hydrogenation (Pd/C, H2) workup3->hydrogenation workup4 Filtration hydrogenation->workup4 epimerization Epimerization (NaOMe in MeOH) workup4->epimerization purification Purification (Column Chromatography) epimerization->purification end Final Product ((±)-Hinokinin) purification->end

Application Notes and Protocols: Dibenzyl Succinate as a Precursor for Succinobucol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinobucol, also known as AGI-1067, is a monosuccinate ester derivative of the lipid-lowering and antioxidant drug Probucol. It has been investigated for its potential therapeutic effects in cardiovascular diseases. The synthesis of Succinobucol involves the selective esterification of one of the two phenolic hydroxyl groups of Probucol with a succinic acid moiety. While various succinylating agents can be employed, this document outlines a detailed protocol for the synthesis of Succinobucol using succinic anhydride as the succinylating agent. The potential use of dibenzyl succinate as a precursor for the succinylating agent is also discussed.

Chemical Reaction Pathway

The synthesis of Succinobucol from Probucol is a direct esterification reaction. One of the phenolic hydroxyl groups of Probucol nucleophilically attacks the carbonyl carbon of a reactive succinic acid derivative, in this case, succinic anhydride, to form the monoester, Succinobucol.

Succinobucol_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Probucol Probucol Succinobucol Succinobucol Probucol->Succinobucol Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Succinobucol DCM DCM DCM->Succinobucol DCC_DMAP DCC/DMAP DCC_DMAP->Succinobucol

Caption: Chemical synthesis pathway of Succinobucol from Probucol.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalence
ProbucolC₃₁H₄₈O₂S₂516.841.0
Succinic AnhydrideC₄H₄O₃100.071.1
DCC (Dicyclohexylcarbodiimide)C₁₃H₂₂N₂206.331.2
DMAP (4-Dimethylaminopyridine)C₇H₁₀N₂122.170.1
SuccinobucolC₃₅H₅₂O₅S₂616.91-

Experimental Protocol: Synthesis of Succinobucol

This protocol details the synthesis of Succinobucol via the esterification of Probucol with succinic anhydride using DCC and DMAP as coupling agents.

Materials:

  • Probucol

  • Succinic Anhydride

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen supply

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add Probucol (1.0 eq).

    • Dissolve the Probucol in anhydrous dichloromethane (DCM).

    • Add succinic anhydride (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution.

    • Stir the mixture at room temperature until all solids are dissolved.

  • Initiation of Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

    • Combine the fractions containing the desired product and evaporate the solvent to yield Succinobucol as a solid.

Experimental Workflow:

experimental_workflow start Start setup Reaction Setup: - Dissolve Probucol, Succinic Anhydride, and DMAP in DCM start->setup initiation Initiate Reaction: - Cool to 0°C - Add DCC solution - Stir at room temperature setup->initiation workup Work-up: - Filter DCU - Wash with HCl, NaHCO3, brine - Dry and concentrate initiation->workup purification Purification: - Column Chromatography workup->purification end End: Obtain pure Succinobucol purification->end

Caption: Experimental workflow for the synthesis of Succinobucol.

Discussion on this compound as a Precursor

While the provided protocol utilizes succinic anhydride, this compound could theoretically serve as a precursor for the succinyl moiety. This would likely involve a transesterification reaction. In such a scenario, Probucol would be reacted with this compound, typically in the presence of a catalyst (e.g., a base or a specific enzyme) and likely at an elevated temperature to drive the reaction towards the formation of Succinobucol and benzyl alcohol as a byproduct.

However, the direct use of succinic anhydride is generally more efficient and common for this type of transformation. The reaction with an anhydride is often more straightforward, proceeds under milder conditions, and avoids the potential for equilibrium limitations that can be associated with transesterification reactions. For the development of a robust and high-yielding synthesis of Succinobucol, the succinic anhydride route is the recommended starting point. Further research could explore the feasibility and optimization of a transesterification protocol using this compound if specific process advantages are sought.

Application Notes and Protocols for the Utilization of Dibenzyl Succinate as a Plasticizer for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dibenzyl succinate as a bio-based, potentially non-toxic plasticizer for polyvinyl chloride (PVC). The information compiled herein, supported by detailed experimental protocols, is intended to guide researchers in evaluating this compound as a viable alternative to traditional phthalate plasticizers in various applications, including those in the medical and pharmaceutical fields.

Introduction

Polyvinyl chloride (PVC) is a widely used thermoplastic polymer known for its versatility. However, in its pure form, PVC is rigid and brittle. To impart flexibility and processability, plasticizers are incorporated into the PVC matrix. For decades, phthalate esters have dominated the plasticizer market, but concerns over their potential health and environmental risks have spurred the search for safer alternatives.[1]

Succinate esters, derived from bio-renewable succinic acid, have emerged as promising "green" plasticizers.[2][3] this compound (C18H18O4), an aromatic diester of succinic acid, presents an interesting candidate due to its potential for good compatibility with the PVC matrix, owing to its benzyl groups. These notes will detail its physical and chemical properties, performance characteristics in PVC, and standardized protocols for its evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a plasticizer is crucial for predicting its behavior and performance in a polymer matrix.

PropertyValueReference
CAS Number 103-43-5[4]
Molecular Formula C18H18O4[4]
Molecular Weight 298.33 g/mol [4]
Appearance White to off-white crystalline solid[4]
Melting Point 42-47 °C[4]
Boiling Point 245 °C @ 15 mmHg[4]
Density 1.256 g/mL[4]

Performance of this compound in PVC

The efficacy of a plasticizer is determined by its ability to enhance the flexibility, durability, and processability of the polymer. Key performance indicators include mechanical properties, thermal properties, and migration resistance. While specific data for this compound is not as abundant as for other succinates, the following table provides an expected performance profile based on available literature on benzyl esters and other succinates.[5][6]

Performance ParameterExpected Outcome with this compoundComparison with DEHP
Tensile Strength Decrease with increasing concentrationComparable or slightly lower
Elongation at Break Increase with increasing concentrationComparable or slightly lower
Hardness (Shore A/D) Decrease with increasing concentrationComparable
Glass Transition Temp. (Tg) Significant decreaseComparable reduction
Thermal Stability May be slightly reduced compared to neat PVCPotentially lower than DEHP-plasticized PVC
Migration Resistance Good, due to higher molecular weight and aromaticityPotentially better than DEHP
Volatility LowLower than DEHP
Extraction Resistance Good in non-polar solventsPotentially better than DEHP

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of PVC films plasticized with this compound.

Preparation of Plasticized PVC Films (Solvent Casting Method)

The solvent casting method is suitable for preparing small, homogeneous films for laboratory-scale testing.[2][7]

Materials and Equipment:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Tetrahydrofuran (THF) or cyclohexanone (analytical grade)

  • Glass petri dishes or flat glass plates

  • Magnetic stirrer and hot plate

  • Vacuum oven

Protocol:

  • Formulation: Prepare a formulation based on parts per hundred resin (phr). A typical starting formulation is:

    • PVC: 100 phr

    • This compound: 40-60 phr

    • Thermal Stabilizer: 2-3 phr

  • Dissolution: In a glass beaker, dissolve the PVC resin, this compound, and thermal stabilizer in a suitable solvent (e.g., THF) to achieve a solution with approximately 10-15% solids content.

  • Mixing: Stir the mixture on a magnetic stirrer at room temperature until all components are completely dissolved and the solution is homogeneous.

  • Casting: Pour the solution onto a clean, level glass petri dish or glass plate.

  • Drying: Place the cast film in a fume hood at ambient temperature for 24 hours to allow for slow evaporation of the solvent.

  • Final Drying: Transfer the film to a vacuum oven and dry at 50-60°C for at least 24 hours to remove any residual solvent.

  • Conditioning: Before testing, condition the films at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours as per ASTM D618.[8]

Evaluation of Mechanical Properties

4.2.1. Tensile Strength and Elongation at Break (ASTM D882)

This test determines the force required to stretch the plastic film until it breaks and the extent of stretching.[4][9][10][11]

Protocol:

  • Cut the conditioned PVC films into rectangular strips of uniform width (e.g., 10-25 mm) and a length sufficient for the grips of the tensile testing machine.

  • Measure the thickness of each specimen at several points along its length and calculate the average.

  • Mount the specimen in the grips of a universal testing machine.

  • Set the crosshead speed (rate of grip separation) to a suitable value (e.g., 50 mm/min).

  • Initiate the test and record the load-extension curve until the specimen breaks.

  • Calculate the tensile strength (stress at break) and elongation at break (strain at break) from the recorded data.

4.2.2. Hardness (ASTM D2240)

This test measures the indentation hardness of the plasticized PVC.[8][12][13][14]

Protocol:

  • Use a Shore A or Shore D durometer, depending on the expected hardness of the material.

  • Place the conditioned PVC film on a hard, flat surface. Stack multiple layers if necessary to achieve the required thickness (typically 6 mm).

  • Press the durometer indenter firmly and vertically onto the surface of the specimen.

  • Read the hardness value from the dial within 1 second of firm contact.

  • Take at least five measurements at different locations on the specimen and report the average value.

Evaluation of Thermal Properties

4.3.1. Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[2][5]

Protocol:

  • Cut a small sample (5-10 mg) from the conditioned PVC film and place it in an aluminum DSC pan.

  • Place the pan in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

4.3.2. Thermal Stability (Static Heat Test based on ISO 182)

This test evaluates the resistance of the plasticized PVC to discoloration upon heating.[15][16]

Protocol:

  • Place small pieces of the conditioned PVC film in a temperature-controlled oven at a specified temperature (e.g., 180°C).

  • At regular intervals (e.g., every 10 minutes), remove a sample and observe any color change.

  • The time taken for the first noticeable discoloration (e.g., yellowing) is recorded as the static thermal stability time.

Evaluation of Migration Resistance

4.4.1. Volatile Loss (ASTM D1203)

This test measures the loss of plasticizer due to volatility at elevated temperatures.[17][18]

Protocol:

  • Cut a circular specimen (e.g., 50 mm diameter) from the conditioned PVC film.

  • Weigh the specimen accurately (W1).

  • Place the specimen in a dish containing activated carbon, ensuring it is completely surrounded.

  • Place the dish in an oven at a specified temperature (e.g., 70°C) for a specified time (e.g., 24 hours).

  • After the specified time, remove the specimen, cool it to room temperature in a desiccator, and reweigh it (W2).

  • Calculate the percentage of volatile loss as: ((W1 - W2) / W1) * 100.

4.4.2. Resistance to Extraction by Chemicals (ASTM D1239)

This test determines the amount of plasticizer that leaches out when the film is immersed in a liquid.[1][19][20][21][22]

Protocol:

  • Cut a specimen of a specific size (e.g., 50 x 50 mm) from the conditioned PVC film.

  • Weigh the specimen accurately (W1).

  • Immerse the specimen in a specified volume of the test liquid (e.g., distilled water, hexane, or a specified food simulant) in a sealed container.

  • Keep the container at a specified temperature for a specified time (e.g., 24 hours at 23°C).

  • After immersion, remove the specimen, gently wipe it dry, and condition it in a desiccator.

  • Reweigh the specimen (W2).

  • Calculate the percentage of weight loss due to extraction as: ((W1 - W2) / W1) * 100.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep 1. Material Preparation cluster_formulation 2. Formulation & Film Casting cluster_testing 3. Performance Evaluation cluster_results 4. Data Analysis PVC_Resin PVC Resin Mixing Mixing & Dissolution PVC_Resin->Mixing DBS This compound DBS->Mixing Stabilizer Thermal Stabilizer Stabilizer->Mixing Solvent Solvent (THF) Solvent->Mixing Casting Solvent Casting Mixing->Casting Drying Drying & Conditioning Casting->Drying Mechanical Mechanical Testing (ASTM D882, D2240) Drying->Mechanical Thermal Thermal Analysis (DSC, Static Heat Test) Drying->Thermal Migration Migration Testing (ASTM D1203, D1239) Drying->Migration Data_Analysis Data Analysis & Comparison Mechanical->Data_Analysis Thermal->Data_Analysis Migration->Data_Analysis

Caption: Experimental workflow for evaluating this compound in PVC.

Plasticization Mechanism

Plasticization_Mechanism cluster_pvc PVC Chains cluster_plasticizer This compound PVC1 ---[CH2-CHCl]--- DBS Benzyl-O-C(=O)-CH2-CH2-C(=O)-O-Benzyl PVC1->DBS Intermolecular Forces (van der Waals) PVC2 ---[CH2-CHCl]--- PVC2->DBS Intermolecular Forces (van der Waals) DBS->PVC1 H-Bonding Interaction (C=O --- H-CCl) Result Increased Chain Mobility & Flexibility DBS->Result

Caption: Interaction between this compound and PVC chains.

Conclusion

This compound shows promise as a bio-based plasticizer for PVC, offering a potentially safer alternative to traditional phthalates. The protocols outlined in these application notes provide a standardized framework for researchers to evaluate its performance in terms of mechanical properties, thermal stability, and migration resistance. Further research is encouraged to generate more extensive data on this compound and to explore its suitability in specific applications, particularly in sensitive areas such as medical devices and pharmaceutical packaging.

References

Application Note: NMR Spectroscopic Characterization of Dibenzyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibenzyl succinate is a dibenzyl ester of succinic acid. As with many active pharmaceutical ingredients and specialty chemicals, precise structural confirmation and purity assessment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules. This document provides a detailed protocol for the synthesis and subsequent ¹H and ¹³C NMR characterization of this compound.

Spectroscopic Data

The structural symmetry of this compound results in a relatively simple NMR spectrum. The molecule has three distinct sets of protons and five unique carbon environments, which are clearly resolved in ¹H and ¹³C NMR spectra, respectively.

¹H and ¹³C NMR Data for this compound

The following table summarizes the experimental NMR data for this compound, recorded in deuterated chloroform (CDCl₃).

NucleusChemical Shift (δ) ppmMultiplicityAssignment (See Fig. 1)
¹H7.32Singlet / MultipletHc, Hd, He
¹H5.11SingletHb
¹H2.69SingletHa
¹³C172.1Not ApplicableC1
¹³C135.9Not ApplicableC4
¹³C128.6Not ApplicableC6, C8
¹³C128.3Not ApplicableC5, C9
¹³C128.2Not ApplicableC7
¹³C66.7Not ApplicableC3
¹³C29.1Not ApplicableC2

Note: ¹H NMR data is sourced from experimental spectra. ¹³C NMR data is based on typical chemical shift ranges and predictive models, as specific literature values were not available in the initial search.[1]

Visualizations

Molecular Structure and Atom Numbering

The diagram below illustrates the molecular structure of this compound with atoms numbered for clear correlation with the NMR signal assignments in the data table.

Dibenzyl_Succinate_Structure cluster_succinate cluster_benzyl1 cluster_benzyl2 C1 C1 O1 O C1->O1 O2 O C1->O2 C2 C2 C1->C2 C3 C3 O2->C3 Ha1 Ha C2->Ha1 Ha2 Ha C2->Ha2 C2_prime C2' C2->C2_prime Ha1_prime Ha' C2_prime->Ha1_prime Ha2_prime Ha' C2_prime->Ha2_prime C1_prime C1' C2_prime->C1_prime O1_prime O' C1_prime->O1_prime O2_prime O' C1_prime->O2_prime C3_prime C3' O2_prime->C3_prime Hb1 Hb C3->Hb1 Hb2 Hb C3->Hb2 C4 C4 C3->C4 C5 C5 C4->C5 Hc1 Hc C5->Hc1 C6 C6 C5->C6 Hd1 Hd C6->Hd1 C7 C7 C6->C7 He1 He C7->He1 C8 C8 C7->C8 Hd2 Hd C8->Hd2 C9 C9 C8->C9 C9->C4 Hc2 Hc C9->Hc2 Hb1_prime Hb' Hb2_prime Hb'

Figure 1. Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Workflow

The following diagram outlines the logical workflow from the synthesis of this compound to its characterization by NMR spectroscopy.

experimental_workflow reactants Succinic Acid + Benzyl Alcohol reaction Fischer Esterification (Acid Catalyst, Heat) reactants->reaction 1 workup Aqueous Workup & Solvent Removal reaction->workup 2 purification Column Chromatography or Recrystallization workup->purification 3 sample_prep Dissolve in CDCl3 (with TMS) purification->sample_prep acquisition Acquire 1H & 13C NMR Spectra sample_prep->acquisition 4 processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing 5 analysis Spectral Analysis (Peak Picking, Integration) processing->analysis 6

Figure 2. Workflow for the synthesis and NMR characterization of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a standard Fischer esterification method for synthesizing this compound from succinic acid and benzyl alcohol.[2]

Materials:

  • Succinic acid

  • Benzyl alcohol (2.5 equivalents)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a Dean-Stark apparatus and condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine succinic acid (1.0 eq), benzyl alcohol (2.5 eq), and toluene in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops) to the mixture.

  • Heat the reaction mixture to reflux using a heating mantle. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or by observing the cessation of water collection.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: NMR Sample Preparation and Data Acquisition

This protocol outlines the procedure for preparing a sample of this compound for NMR analysis and the general parameters for data acquisition.

Materials:

  • Purified this compound (approx. 10-20 mg)

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • 5 mm NMR tube

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of purified this compound directly into a clean, dry 5 mm NMR tube.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS to the NMR tube.

    • Cap the tube and gently vortex until the sample is completely dissolved.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent and shim the magnetic field for optimal homogeneity.

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters: spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds, and a 30° pulse angle.

      • Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled carbon spectrum.

      • Typical parameters: spectral width of ~220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds.

      • A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

  • Data Processing:

    • Apply Fourier transform to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction on the resulting spectra.

    • Calibrate the ¹H and ¹³C spectra by setting the TMS signal to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.

References

Application Notes and Protocols: Infrared Spectroscopy Analysis of Dibenzyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The interaction of infrared radiation with a sample results in the absorption of energy at specific frequencies corresponding to the vibrational modes of the molecule's bonds. This application note provides a detailed protocol for the analysis of dibenzyl succinate using IR spectroscopy, including sample preparation, data acquisition, and interpretation of the resulting spectrum. This compound, an ester of succinic acid and benzyl alcohol, finds applications in various fields, including as a plasticizer and in pharmaceutical formulations.

Principle of Infrared Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength or wavenumber. The absorption of radiation excites molecular vibrations, such as stretching and bending of chemical bonds. The specific frequencies at which a molecule absorbs radiation are characteristic of its structure and the functional groups it contains. By analyzing the absorption spectrum, one can deduce the presence of functional groups like carbonyls (C=O), hydroxyls (O-H), ethers (C-O), and aromatic rings.

Quantitative Data Presentation

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its constituent functional groups. The table below summarizes the key vibrational modes and their expected absorption ranges.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
C=O (Ester)Stretch1750 - 1735Strong
C-O (Ester)Stretch1300 - 1000Strong
=C-H (Aromatic)Stretch3100 - 3000Medium to Weak
C-H (Aliphatic, CH₂)Stretch2950 - 2850Medium
C=C (Aromatic)Stretch1600 - 1450Medium to Weak
=C-H (Aromatic)Out-of-plane Bend900 - 675Strong

Note: The exact positions of the peaks can be influenced by the sample's physical state and the measurement technique.

Experimental Protocols

This section details the necessary steps for preparing a sample of this compound and acquiring its infrared spectrum. As this compound is a solid at room temperature, several sample preparation methods are suitable.[1][2][3][4] The choice of method may depend on the available equipment and the desired quality of the spectrum.

Materials and Equipment
  • This compound (solid)

  • Infrared spectrometer (FTIR preferred)

  • Agate mortar and pestle

  • Potassium bromide (KBr), IR-grade

  • Pellet press

  • Sample holder for pellets

  • Volatile solvent (e.g., methylene chloride or acetone)[1][4]

  • IR-transparent windows (e.g., NaCl or KBr plates)[3][5]

  • Spatula

  • Desiccator

Method 1: KBr Pellet Method[2][3]

This is a common method for obtaining high-quality spectra of solid samples.

  • Grinding: Grind a small amount (1-2 mg) of this compound into a fine powder using a clean and dry agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, IR-grade KBr to the mortar and mix thoroughly with the powdered sample. The mixture should have a uniform consistency.

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

  • Spectrum Acquisition: Acquire the infrared spectrum according to the instrument's operating procedure.

Method 2: Thin Solid Film Method[1][4]

This method is often faster and simpler than the KBr pellet technique.

  • Dissolution: Dissolve a small amount (5-10 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone in a small vial.[4][5]

  • Deposition: Place a drop of the resulting solution onto the surface of a clean, dry IR-transparent window (e.g., a salt plate).

  • Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the window. This can be done at room temperature or with gentle warming.

  • Analysis: Place the window in the appropriate sample holder in the IR spectrometer.

  • Spectrum Acquisition: Record the infrared spectrum. If the peaks are too intense, the film is too thick and can be thinned by washing the plate with a small amount of pure solvent. If the peaks are too weak, another drop of the solution can be added and the solvent evaporated.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the infrared spectroscopy analysis of this compound.

experimental_workflow Experimental Workflow for IR Analysis of this compound cluster_prep Sample Preparation cluster_kbr KBr Pellet Protocol cluster_film Thin Film Protocol cluster_analysis Analysis start Start: Obtain this compound Sample prep_choice Choose Preparation Method start->prep_choice kbr KBr Pellet Method prep_choice->kbr Solid film Thin Film Method prep_choice->film Solid grind_sample Grind Sample kbr->grind_sample dissolve Dissolve in Solvent film->dissolve mix_kbr Mix with KBr grind_sample->mix_kbr press_pellet Press into Pellet mix_kbr->press_pellet place_sample Place Sample in Spectrometer press_pellet->place_sample deposit Deposit on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate evaporate->place_sample acquire_spectrum Acquire IR Spectrum place_sample->acquire_spectrum interpret_spectrum Interpret Spectrum acquire_spectrum->interpret_spectrum end End: Report Results interpret_spectrum->end

Caption: Workflow for Infrared Spectroscopy of this compound.

Data Interpretation

The obtained infrared spectrum of this compound should be compared with the characteristic absorption peaks listed in the data table. The presence of a strong absorption band around 1735 cm⁻¹ is a clear indicator of the ester carbonyl (C=O) stretch. The region between 1300 cm⁻¹ and 1000 cm⁻¹ will show strong absorptions corresponding to the C-O stretching vibrations of the ester group. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the succinate backbone will appear just below 3000 cm⁻¹. The presence of the benzyl groups is further confirmed by aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region and strong out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range.

Conclusion

Infrared spectroscopy is an effective and straightforward method for the structural characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality IR spectra. The interpretation of these spectra, guided by the provided data on characteristic absorption frequencies, allows for the unambiguous identification of the key functional groups within the molecule, confirming its identity and purity. This technique is invaluable in quality control and research settings within the pharmaceutical and chemical industries.

References

Application Notes and Protocols: Dibenzyl Succinate as a Substrate for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl succinate, a diester of succinic acid and benzyl alcohol, serves as a valuable substrate for various enzymatic reactions, particularly those catalyzed by hydrolases such as lipases. Its enzymatic hydrolysis is of significant interest in the fields of biocatalysis, drug metabolism, and organic synthesis. Notably, pancreatic lipase has been shown to selectively hydrolyze one of the ester bonds of this compound, yielding monobenzyl succinate as the primary product.[1] This selective hydrolysis makes this compound an excellent model substrate for studying enzyme specificity and kinetics. These application notes provide detailed protocols for utilizing this compound in enzymatic assays, including the determination of key kinetic parameters.

Enzymatic Hydrolysis of this compound

The primary enzymatic reaction involving this compound is its hydrolysis, catalyzed by esterases. Pancreatic lipase, for instance, exhibits a specific action on this compound, cleaving only one of the two ester linkages.[1] This results in the formation of monobenzyl succinate and benzyl alcohol. A key finding is that the resulting monobenzyl succinate is resistant to further hydrolysis by this enzyme.[1]

The reaction can be summarized as follows:

This compound + H₂O ⇌ Monobenzyl Succinate + Benzyl Alcohol

This monohydrolysis is a critical characteristic of the enzymatic processing of this substrate and has implications for its use in stereoselective synthesis and as a model compound in mechanistic studies.[1]

Quantitative Data Summary

While specific kinetic parameters for the enzymatic hydrolysis of this compound are not extensively reported in the literature, the following tables present illustrative data that can be expected from kinetic studies. These values are provided as a reference for experimental design and data analysis.

Table 1: Illustrative Michaelis-Menten Kinetic Parameters for Pancreatic Lipase with this compound

ParameterValueUnit
Michaelis Constant (Km)2.5mM
Maximum Velocity (Vmax)150µmol/min/mg
Optimal pH7.5 - 8.5-
Optimal Temperature37°C

Table 2: Illustrative Data for Determination of Km and Vmax

Substrate Concentration [S] (mM)Initial Velocity (v₀) (µmol/min)1/[S] (mM⁻¹)1/v₀ (min/µmol)
0.530.02.000.0333
1.050.01.000.0200
2.075.00.500.0133
5.0107.10.200.0093
10.0120.00.100.0083
20.0133.30.050.0075

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Measuring Esterase Activity using this compound

This protocol describes a continuous spectrophotometric assay to determine the rate of hydrolysis of this compound by monitoring the production of benzyl alcohol. This method is adapted from general esterase assays and requires a suitable chromogenic indicator or a coupled enzyme system. For simplicity, this protocol will describe a direct UV-spectrophotometric approach by monitoring the change in absorbance due to the different spectral properties of the substrate and products.

Materials:

  • This compound

  • Porcine pancreatic lipase (or other suitable esterase)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Substrate Stock Solution (100 mM): Dissolve an appropriate amount of this compound in DMSO.

    • Enzyme Stock Solution (1 mg/mL): Dissolve porcine pancreatic lipase in cold Tris-HCl buffer. Store on ice.

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Determination of Optimal Wavelength:

    • Scan the UV spectra of this compound and monobenzyl succinate/benzyl alcohol separately in the assay buffer to identify a wavelength with the maximum difference in absorbance between reactants and products. For this illustrative protocol, we will assume a monitoring wavelength of 280 nm.

  • Enzyme Assay:

    • Set the spectrophotometer to 280 nm and equilibrate the temperature to 37°C.

    • Prepare a series of substrate dilutions in the assay buffer from the stock solution. The final concentrations should bracket the expected Km value (e.g., 0.1 to 10 times the anticipated Km).

    • In a quartz cuvette, add 950 µL of the substrate dilution.

    • Incubate the cuvette in the spectrophotometer for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding 50 µL of the enzyme solution to the cuvette and mix quickly by gentle inversion.

    • Immediately start recording the change in absorbance at 280 nm over a period of 5 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The rate should be expressed in µmol of product formed per minute, which requires the determination of the molar extinction coefficient of the product at the chosen wavelength.

    • Plot the initial velocity (v₀) against the substrate concentration [S].

    • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

Protocol 2: Titrimetric Assay for Measuring this compound Hydrolysis

This protocol is based on the classical method for determining lipase activity by titrating the carboxylic acid produced during the hydrolysis of the ester bond.[1]

Materials:

  • This compound

  • Porcine pancreatic lipase

  • Acacia gum (for emulsion)

  • Sodium hydroxide (NaOH) solution (e.g., 0.05 M), standardized

  • Phenolphthalein indicator

  • Ethanol-ether mixture (5:1 v/v), neutralized

  • Water bath shaker

Procedure:

  • Preparation of Substrate Emulsion:

    • Prepare a 5% (w/v) acacia gum solution in water.

    • Create an emulsion by homogenizing 1 g of this compound with 50 g of the 5% acacia gum solution.

  • Enzyme Reaction:

    • Prepare the reaction mixture in a flask containing 50 g of the substrate emulsion and an aqueous extract of the enzyme (e.g., from 1 g of pancreas).[1]

    • Incubate the flask in a water bath shaker at 37°C for a defined period (e.g., 1 hour).

    • Stop the reaction by immersing the flask in boiling water for 10 minutes.

    • Prepare a blank sample containing the substrate emulsion but without the enzyme, and treat it in the same manner.

  • Titration:

    • After cooling the reaction mixture, add 70 mL of the neutralized ethanol-ether mixture.[1]

    • Add a few drops of phenolphthalein indicator.

    • Titrate the liberated succinic acid monoester with the standardized NaOH solution until a persistent pink color is observed.[1]

  • Calculation of Enzyme Activity:

    • The enzyme activity can be expressed in terms of the volume of NaOH consumed per unit time.

    • Calculate the amount of monobenzyl succinate produced using the stoichiometry of the reaction (1 mole of NaOH neutralizes 1 mole of monobenzyl succinate).

Visualizations

Enzymatic Hydrolysis Pathway

Enzymatic_Hydrolysis Dibenzyl_Succinate This compound Monobenzyl_Succinate Monobenzyl Succinate Dibenzyl_Succinate->Monobenzyl_Succinate + Benzyl Alcohol Benzyl_Alcohol Benzyl Alcohol Enzyme Pancreatic Lipase Enzyme->Dibenzyl_Succinate Water H₂O Water->Dibenzyl_Succinate Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Prep_Substrate Prepare Dibenzyl Succinate Solutions Mix Mix Substrate and Enzyme in Cuvette Prep_Substrate->Mix Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Mix Measure Measure Initial Reaction Rate (v₀) Mix->Measure Plot_MM Plot v₀ vs. [S] (Michaelis-Menten) Measure->Plot_MM Plot_LB Plot 1/v₀ vs. 1/[S] (Lineweaver-Burk) Measure->Plot_LB Calculate Calculate Km and Vmax Plot_MM->Calculate Plot_LB->Calculate

References

Application Notes & Protocols: The Role of Dibenzyl Succinate in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of dibenzyl succinate in the field of enzyme kinetics. This document details its application as a substrate for hydrolytic enzymes and explores the potential of its structural analogs as enzyme inhibitors. Detailed experimental protocols and data presentation are included to facilitate the integration of this compound into research and development workflows.

Introduction

This compound is a diester of succinic acid and benzyl alcohol. Its chemical structure makes it a valuable tool for studying the kinetics of certain enzymes, particularly esterases and lipases. The presence of two benzyl ester linkages allows for the investigation of hydrolytic activity, and the succinate backbone provides a scaffold that can be modified to explore enzyme-substrate or enzyme-inhibitor interactions. This document outlines the primary applications of this compound in enzyme kinetics, focusing on its use as a substrate for pancreatic lipase and the inhibitory potential of its derivatives against proteases like carboxypeptidase A.

Application as a Substrate for Hydrolytic Enzymes

This compound serves as a substrate for enzymes that catalyze the hydrolysis of ester bonds, such as lipases. A notable example is the hydrolysis of this compound by pancreatic lipase.

Enzymatic Reaction:

Pancreatic lipase selectively hydrolyzes one of the ester bonds in this compound to yield monobenzyl succinate and benzyl alcohol.[1] The enzyme exhibits a selective action, as it does not hydrolyze the remaining ester bond of monobenzyl succinate.[1]

  • Enzyme: Pancreatic Lipase

  • Substrate: this compound

  • Products: Monobenzyl Succinate, Benzyl Alcohol

This selective hydrolysis is significant as it suggests that the monoester is not a substrate for further enzymatic action by pancreatic lipase, a characteristic that can be exploited in kinetic studies to focus on the initial hydrolytic event.

Logical Relationship of Pancreatic Lipase Action on this compound

G sub This compound enz Pancreatic Lipase sub->enz Binds to prod1 Monobenzyl Succinate enz->prod1 Produces prod2 Benzyl Alcohol enz->prod2 Releases no_reaction No Further Hydrolysis prod1->no_reaction

Caption: Pancreatic lipase catalyzes the hydrolysis of this compound.

Experimental Protocol: Kinetic Analysis of this compound Hydrolysis by Pancreatic Lipase

This protocol describes a method to determine the kinetic parameters of pancreatic lipase using this compound as a substrate. The rate of reaction is determined by titrating the liberated acidic product, monobenzyl succinate, with a standardized solution of sodium hydroxide.

Materials:

  • This compound

  • Pancreatic lipase (e.g., from porcine pancreas)

  • Acacia gum

  • Fresh bile solution

  • Sodium hydroxide (NaOH) solution, standardized (e.g., 0.05 M)

  • Phenolphthalein indicator solution

  • Ethanol-ether mixture (5:1 v/v), neutralized

  • Phosphate buffer (pH 7.0)

  • Incubator or water bath at 37°C

  • Burette, pipettes, and other standard laboratory glassware

Procedure:

  • Preparation of Substrate Emulsion:

    • Prepare a 5% (w/v) acacia gum solution in distilled water.

    • Create an emulsion by homogenizing 1.0 g of this compound in 50 g of the 5% acacia gum solution. This will result in a 2% substrate emulsion.

  • Enzyme Solution Preparation:

    • Prepare an aqueous extract of fresh pancreas or a solution of purified pancreatic lipase in phosphate buffer (pH 7.0). The exact concentration should be determined empirically to ensure a measurable reaction rate.

  • Reaction Mixture Preparation:

    • In a series of reaction vessels (e.g., 100 mL Erlenmeyer flasks), combine:

      • 25 g of the this compound emulsion.

      • 1 mL of fresh bile solution (to aid in emulsification and enzyme activity).

      • Varying concentrations of the pancreatic lipase solution.

    • Include a blank for each enzyme concentration containing the emulsion and bile but with the enzyme solution added after the reaction is stopped.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • Stopping the Reaction:

    • Stop the reaction by immersing the flasks in a boiling water bath for 10 minutes to denature the enzyme.

    • Cool the flasks to room temperature.

  • Titration:

    • Add 35 mL of the neutralized ethanol-ether mixture to each flask.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the liberated monobenzyl succinate with the standardized NaOH solution until a persistent pink color is observed.

  • Data Analysis:

    • The amount of NaOH used is proportional to the amount of monobenzyl succinate produced.

    • Calculate the initial reaction velocity (v₀) for each substrate concentration.

    • Plot v₀ versus the this compound concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Experimental Workflow for Kinetic Analysis

G sub_prep Prepare Dibenzyl Succinate Emulsion reaction_setup Set up Reaction Mixtures (Substrate, Enzyme, Bile) sub_prep->reaction_setup enz_prep Prepare Pancreatic Lipase Solution enz_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation stop_reaction Stop Reaction (Boiling Water Bath) incubation->stop_reaction titration Titrate with NaOH stop_reaction->titration data_analysis Calculate Kinetic Parameters (Km, Vmax) titration->data_analysis

Caption: Workflow for the kinetic analysis of this compound hydrolysis.

Application of this compound Analogs as Enzyme Inhibitors

While this compound itself is primarily studied as a substrate, its structural analogs, particularly derivatives of benzylsuccinic acid, have been identified as potent inhibitors of certain enzymes.

Carboxypeptidase A Inhibition by 2-Benzylsuccinic Acid:

2-Benzylsuccinic acid, a close structural analog of the succinate core of this compound, is a known inhibitor of carboxypeptidase A (CPA), a zinc-containing metalloprotease. This suggests that the benzylsuccinate moiety can be a valuable pharmacophore for the design of protease inhibitors.

Quantitative Data for Carboxypeptidase A Inhibition:

The following table summarizes the inhibition constants (Kᵢ) for 2-benzylsuccinic acid and its phosphonic acid analog against carboxypeptidase A.

InhibitorEnzymeKᵢ (µM)Inhibition Type
(2RS)-2-Benzylsuccinic acidCarboxypeptidase A0.22 ± 0.05Reversible
(2RS)-2-Benzyl-3-phosphonopropionic acidCarboxypeptidase A0.22 ± 0.05Reversible

Data sourced from[2].

The potent inhibition by these compounds highlights the potential for designing novel inhibitors based on the benzylsuccinate scaffold. This compound could be used as a starting material or a reference compound in the development and screening of such inhibitors.

Signaling Pathway Context: Metalloprotease Inhibition

G cpa Carboxypeptidase A (Metalloprotease) products Cleaved Peptides cpa->products Catalyzes Cleavage substrate Peptide Substrate substrate->cpa Binds to Active Site inhibitor 2-Benzylsuccinic Acid (this compound Analog) inhibitor->cpa Competitively Inhibits

Caption: Inhibition of Carboxypeptidase A by a this compound analog.

Conclusion

This compound is a versatile molecule for the study of enzyme kinetics. Its primary application is as a substrate for lipases, allowing for the characterization of their hydrolytic activity. Furthermore, the structural motif of this compound, particularly the benzylsuccinate core, serves as a foundation for the design of potent inhibitors for other enzyme classes, such as metalloproteases. The protocols and data presented herein provide a framework for utilizing this compound and its analogs in kinetic studies, contributing to a deeper understanding of enzyme mechanisms and the development of novel therapeutic agents.

References

Application Notes and Protocols: The Role of Dibenzyl Succinate in the Development of Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biodegradable polymers are at the forefront of materials science, offering sustainable alternatives to conventional plastics in fields ranging from packaging to advanced biomedical applications such as drug delivery and tissue engineering. Among the various classes of biodegradable polymers, aliphatic polyesters have garnered significant attention due to their susceptibility to hydrolysis and enzymatic degradation. Succinate-based polyesters, in particular, are a promising group of materials due to their excellent biocompatibility and mechanical properties.

While poly(butylene succinate) (PBS) is a widely studied biodegradable polymer synthesized from succinic acid and 1,4-butanediol, the exploration of alternative monomers is crucial for tailoring polymer properties to specific applications. Dibenzyl succinate, a diester of succinic acid, presents a theoretically viable monomer for the synthesis of succinate-based polyesters through a transesterification process. This approach could offer advantages in terms of reaction kinetics and the potential for producing polymers with unique thermal and mechanical characteristics. The benzyl groups, acting as leaving groups during polymerization, could influence the polymerization process differently than the methyl or ethyl groups in more commonly used succinate diesters.

These notes provide a comprehensive overview of the potential application of this compound in the synthesis of biodegradable polyesters, with a focus on a hypothetical transesterification route. Detailed experimental protocols, data presentation, and workflow visualizations are provided to guide researchers in exploring this novel synthetic pathway.

Data Presentation

The following tables summarize the typical properties of succinate-based polyesters, which can be used as a benchmark for evaluating polymers synthesized using this compound.

Table 1: Physicochemical Properties of Succinate-Based Polyesters

PropertyTypical ValueMethod of Analysis
Molecular Weight (Mn)30,000 - 100,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5Gel Permeation Chromatography (GPC)
Melting Temperature (Tm)90 - 120 °CDifferential Scanning Calorimetry (DSC)
Glass Transition Temp (Tg)-45 to -10 °CDifferential Scanning Calorimetry (DSC)
Crystallinity30 - 60%Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD)

Table 2: Mechanical Properties of Succinate-Based Polyesters

PropertyTypical ValueMethod of Analysis
Tensile Strength30 - 60 MPaUniversal Testing Machine
Elongation at Break200 - 800%Universal Testing Machine
Young's Modulus300 - 800 MPaUniversal Testing Machine

Table 3: Biodegradation and Biocompatibility Data

AssayExpected OutcomeMethod
Enzymatic DegradationSignificant weight loss over time in the presence of lipaseGravimetric analysis, SEM imaging of surface erosion
In Vitro Cytotoxicity> 90% cell viabilityISO 10993-5, MTT assay
In Vivo BiocompatibilityMinimal inflammatory responseSubcutaneous implantation in animal models, histological analysis

Experimental Protocols

The following protocols describe a hypothetical two-step process for the synthesis of a succinate-based polyester using this compound and a diol (e.g., 1,4-butanediol) via transesterification and polycondensation.

Protocol 1: Synthesis of Polyester via Transesterification of this compound

1. Materials:

  • This compound (Monomer)

  • 1,4-butanediol (Co-monomer)

  • Titanium (IV) butoxide (Catalyst)

  • Chloroform (Solvent for purification)

  • Methanol (Non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

2. Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser and receiving flask

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line

3. Procedure:

Step 1: Transesterification

  • Assemble the reaction apparatus and ensure it is dry and free of contaminants.

  • Charge the three-neck flask with this compound and 1,4-butanediol in a desired molar ratio (e.g., 1:1.2).

  • Add the catalyst, titanium (IV) butoxide, at a concentration of 50-100 ppm relative to the weight of this compound.

  • Purge the system with nitrogen gas for at least 30 minutes to establish an inert atmosphere.

  • Begin stirring and gradually heat the mixture to 180-200°C.

  • As the transesterification reaction proceeds, benzyl alcohol will be formed as a byproduct and will begin to distill. Collect the distilled benzyl alcohol in the receiving flask.

  • Monitor the reaction by measuring the amount of collected benzyl alcohol. The transesterification step is considered complete when the theoretical amount of benzyl alcohol has been collected (typically 2-3 hours).

Step 2: Polycondensation

  • Gradually increase the temperature of the reaction mixture to 220-240°C.

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.

  • During this stage, excess 1,4-butanediol will be distilled off and collected in a cold trap. The viscosity of the reaction mixture will noticeably increase as the molecular weight of the polymer increases.

  • Continue the polycondensation reaction for 2-4 hours under high vacuum and at the elevated temperature. The reaction is complete when the desired viscosity is achieved, often indicated by the stirring motor's amperage.

  • Release the vacuum with nitrogen gas and cool the reactor to room temperature.

  • The resulting polymer can be removed from the flask while still warm.

Step 3: Purification

  • Dissolve the synthesized polymer in chloroform.

  • Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Characterization of the Synthesized Polyester

1. Molecular Weight Determination (GPC):

  • Prepare a solution of the polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran) at a concentration of 1-2 mg/mL.

  • Filter the solution through a 0.45 µm filter.

  • Inject the sample into a Gel Permeation Chromatography (GPC) system calibrated with polystyrene standards.

  • Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

2. Thermal Analysis (DSC):

  • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

  • Heat the sample from room temperature to 200°C at a rate of 10°C/min to erase the thermal history.

  • Cool the sample to -60°C at a rate of 10°C/min.

  • Heat the sample again to 200°C at a rate of 10°C/min.

  • Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity from the second heating scan.

3. Structural Analysis (¹H NMR):

  • Dissolve a small amount of the polymer in deuterated chloroform (CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Analyze the spectrum to confirm the chemical structure of the polyester and to determine the monomer composition in the case of copolymers.

4. In Vitro Enzymatic Degradation:

  • Prepare thin films of the polymer by solvent casting or melt pressing.

  • Cut the films into pre-weighed samples of known dimensions.

  • Immerse the samples in a phosphate buffer solution (pH 7.4) containing lipase (e.g., from Pseudomonas cepacia) at 37°C.

  • At predetermined time intervals, remove the samples, wash them with distilled water, and dry them in a vacuum oven until a constant weight is achieved.

  • Calculate the percentage of weight loss over time.

  • Observe the surface morphology of the degraded films using Scanning Electron Microscopy (SEM).

Mandatory Visualizations

Synthesis_of_Polyester_via_Transesterification cluster_transesterification Step 1: Transesterification cluster_polycondensation Step 2: Polycondensation cluster_purification Step 3: Purification DibenzylSuccinate This compound Reactor1 Reactor (180-200°C, N2) DibenzylSuccinate->Reactor1 Butanediol 1,4-Butanediol Butanediol->Reactor1 Catalyst Catalyst (e.g., Ti(OBu)4) Catalyst->Reactor1 BenzylAlcohol Benzyl Alcohol (byproduct) Reactor1->BenzylAlcohol Distillation Oligomers Polyester Oligomers Reactor1->Oligomers Reactor2 Reactor (220-240°C, Vacuum) Oligomers->Reactor2 ExcessButanediol Excess 1,4-Butanediol (removed) Reactor2->ExcessButanediol Distillation HighMwPolymer High Molecular Weight Polyester Reactor2->HighMwPolymer Dissolution Dissolve in Chloroform HighMwPolymer->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying PurifiedPolymer Purified Polyester Drying->PurifiedPolymer

Caption: Hypothetical synthesis of polyester via transesterification of this compound.

Experimental_Workflow_for_Polymer_Characterization cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation SynthesizedPolymer Synthesized Polyester GPC GPC (Molecular Weight) SynthesizedPolymer->GPC DSC DSC (Thermal Properties) SynthesizedPolymer->DSC NMR ¹H NMR (Structure) SynthesizedPolymer->NMR MechanicalTesting Mechanical Testing (Tensile Properties) SynthesizedPolymer->MechanicalTesting Degradation In Vitro Degradation SynthesizedPolymer->Degradation Biocompatibility In Vitro Biocompatibility SynthesizedPolymer->Biocompatibility DrugRelease Drug Release Studies (if applicable) SynthesizedPolymer->DrugRelease Data_Analysis1 Data_Analysis1 GPC->Data_Analysis1 Mn, Mw, PDI Data_Analysis2 Data_Analysis2 DSC->Data_Analysis2 Tg, Tm, Crystallinity Data_Analysis3 Data_Analysis3 NMR->Data_Analysis3 Chemical Structure Data_Analysis4 Data_Analysis4 MechanicalTesting->Data_Analysis4 Tensile Strength, Elongation Data_Analysis5 Data_Analysis5 Degradation->Data_Analysis5 Weight Loss, Morphology Data_Analysis6 Data_Analysis6 Biocompatibility->Data_Analysis6 Cell Viability Data_Analysis7 Data_Analysis7 DrugRelease->Data_Analysis7 Release Profile

Caption: Workflow for the characterization and evaluation of synthesized polyester.

Application of Dibenzyl Succinate in Drug Delivery Systems: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl succinate, a dibenzyl ester of succinic acid, is a compound with physicochemical properties that suggest its potential utility in various drug delivery systems. While direct experimental evidence for its application is currently limited in publicly available literature, its characteristics as a hydrophobic ester make it a candidate for use as an excipient in controlled-release formulations and as a component in nanoparticle-based drug delivery platforms. This document provides a prospective analysis of its potential applications, supported by detailed, albeit hypothetical, experimental protocols and data presentations. The information herein is intended to serve as a foundational guide for researchers investigating novel excipients for advanced drug delivery.

Introduction

The development of effective drug delivery systems is crucial for optimizing therapeutic outcomes by controlling the rate, time, and place of drug release in the body.[1] Excipients play a pivotal role in the formulation of these systems, influencing key characteristics such as drug solubility, stability, and release kinetics.[2] this compound (C18H18O4), with a molecular weight of 298.34 g/mol , is a solid at room temperature with a melting point of 42-47 °C and is insoluble in water.[3][4][5] These properties, particularly its hydrophobicity, suggest its potential as a matrix-forming agent, a plasticizer in polymeric coatings, or as a core component in lipid-based nanoparticles for the delivery of poorly water-soluble drugs. This prospective analysis explores these potential applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its potential role in pharmaceutical formulations.

PropertyValueReference
Molecular Formula C18H18O4[6]
Molecular Weight 298.34 g/mol [4]
Appearance White crystalline powder[7]
Melting Point 42-47 °C[3]
Boiling Point 245 °C (15 mmHg)[3]
Water Solubility Insoluble (6.858 mg/L @ 25 °C, est.)[8]
logP (o/w) 3.700 (est.)[8]

Potential Applications in Drug Delivery

Based on its physicochemical profile, this compound could be investigated for the following applications in drug delivery:

  • Hydrophobic Matrix Former: Its insolubility in water and solid nature at room temperature make it a candidate for creating solid, hydrophobic matrices for the sustained release of entrapped drugs. The drug would be released as the matrix slowly erodes or through diffusion from the matrix.

  • Lipid Core in Nanoparticles: this compound could serve as a solid lipid core in Solid Lipid Nanoparticles (SLNs) or as a component of the lipid matrix in Nanostructured Lipid Carriers (NLCs). These systems are well-suited for enhancing the oral bioavailability of poorly soluble drugs.

  • Plasticizer for Polymeric Coatings: In coated dosage forms, this compound might act as a plasticizer, improving the flexibility and modifying the permeability of the polymeric film to control drug release.

  • Solvent in Topical/Transdermal Formulations: For topical applications, its solvent properties for certain active pharmaceutical ingredients (APIs) could be explored, potentially influencing drug partitioning into the skin.

Hypothetical Experimental Protocols

The following protocols are provided as a guide for researchers interested in evaluating this compound for drug delivery applications. These are general methods that would require optimization for specific drugs and formulations.

Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by Solvent Evaporation

This protocol describes the formulation of SLNs where this compound constitutes the solid lipid core, designed to encapsulate a model hydrophobic drug.

Materials:

  • This compound

  • Model hydrophobic drug (e.g., Paclitaxel)

  • Lecithin (as a surfactant)

  • Poloxamer 188 (as a stabilizer)

  • Dichloromethane (organic solvent)

  • Ultrapure water

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of this compound and 10 mg of the model hydrophobic drug in 10 mL of dichloromethane.

  • Aqueous Phase Preparation: Dissolve 200 mg of Lecithin and 100 mg of Poloxamer 188 in 50 mL of ultrapure water.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for 4-6 hours under a fume hood to allow for the complete evaporation of dichloromethane. This leads to the precipitation of the lipid as solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the pellet in ultrapure water. Repeat this washing step twice to remove excess surfactant and unencapsulated drug.

  • Storage: Lyophilize the final nanoparticle suspension for long-term storage or store as a suspension at 4 °C.

Characterization of Nanoparticles

4.2.1. Particle Size and Zeta Potential Analysis

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle suspension in ultrapure water and measure the particle size distribution and zeta potential using a Zetasizer instrument.

4.2.2. Determination of Drug Loading and Encapsulation Efficiency

  • Method: High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Lyophilize a known amount of the nanoparticle suspension.

    • Dissolve the lyophilized powder in a suitable organic solvent (e.g., acetonitrile) to break the nanoparticles and release the encapsulated drug.

    • Filter the solution and analyze the drug content using a validated HPLC method.

    • The supernatant from the purification step can also be analyzed to determine the amount of unencapsulated drug.

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

4.2.3. In Vitro Drug Release Study

  • Method: Dialysis Bag Method

  • Procedure:

    • Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag (with an appropriate molecular weight cut-off).

    • Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions) at 37 °C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Analyze the drug concentration in the withdrawn samples by HPLC.

Hypothetical Quantitative Data

The following tables present hypothetical data for this compound-based nanoparticles to illustrate how experimental results could be presented.

Table 2: Hypothetical Physicochemical Characteristics of Drug-Loaded this compound Nanoparticles

Formulation CodeMean Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
DBS-NP-01185.2 ± 5.60.21 ± 0.03-25.4 ± 1.8
DBS-NP-02210.7 ± 8.10.25 ± 0.02-22.9 ± 2.1

Table 3: Hypothetical Drug Loading and Encapsulation Efficiency

Formulation CodeDrug Loading (%) ± SDEncapsulation Efficiency (%) ± SD
DBS-NP-018.7 ± 0.582.3 ± 3.4
DBS-NP-027.9 ± 0.775.6 ± 4.1

Table 4: Hypothetical Cumulative In Vitro Drug Release Profile

Time (hours)Cumulative Release (%) - DBS-NP-01 ± SDCumulative Release (%) - DBS-NP-02 ± SD
215.2 ± 1.118.5 ± 1.3
835.8 ± 2.542.1 ± 2.8
2460.1 ± 3.268.9 ± 3.5
4878.4 ± 4.185.3 ± 4.0
7285.3 ± 3.992.7 ± 3.7

Visualizations

The following diagrams illustrate conceptual workflows and structures relevant to the potential use of this compound in drug delivery.

G cluster_prep Nanoparticle Preparation cluster_char Characterization drug Hydrophobic Drug emulsion O/W Emulsion drug->emulsion dbs This compound dbs->emulsion solvent Organic Solvent solvent->emulsion surfactant Surfactant Solution surfactant->emulsion evaporation Solvent Evaporation emulsion->evaporation High-speed homogenization nps Nanoparticle Suspension evaporation->nps size Particle Size (DLS) nps->size zeta Zeta Potential (DLS) nps->zeta loading Drug Loading (HPLC) nps->loading release In Vitro Release nps->release

Caption: Experimental workflow for the preparation and characterization of this compound nanoparticles.

G cluster_properties Physicochemical Properties cluster_applications Potential Applications center This compound Nanoparticle controlled_release Controlled Release center->controlled_release poorly_soluble Delivery of Poorly Soluble Drugs center->poorly_soluble bioavailability Enhanced Bioavailability center->bioavailability hydrophobicity Hydrophobicity hydrophobicity->center solid Solid Lipid Core solid->center biocompatibility Biocompatibility (assumed) biocompatibility->center

References

Troubleshooting & Optimization

Technical Support Center: Purification of Dibenzyl Succinate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the purification of dibenzyl succinate via vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation the recommended method for purifying this compound? A1: this compound has a high boiling point at atmospheric pressure.[1][2] Attempting to distill it under normal pressure would require very high temperatures, which could lead to thermal decomposition of the compound.[3][4] Vacuum distillation significantly lowers the boiling point, allowing for purification at a lower temperature, thus minimizing the risk of degradation.[5]

Q2: What is the boiling point of this compound under vacuum? A2: The boiling point of this compound is dependent on the pressure. Reported values include 245 °C at 15 mmHg (Torr) and 160 °C at 0.05 mmHg (Torr).[1][2][6]

Q3: What are the likely impurities in a crude sample of this compound? A3: Common impurities in crude this compound may include unreacted starting materials such as succinic acid and benzyl alcohol, residual catalysts from the synthesis reaction, and potential byproducts from side reactions or thermal degradation, which can cause discoloration.[7][8]

Q4: Can this compound solidify in the distillation apparatus? A4: Yes, this is a significant risk. This compound has a melting point between 42 °C and 49.5 °C.[1][6][9] If the condenser is cooled with cold water, the distillate can solidify, obstructing the apparatus. For compounds that are solid at or near room temperature, it is recommended to use air cooling for the condenser instead of circulating a coolant.[10]

Q5: What are the main thermal degradation pathways for succinate esters? A5: At elevated temperatures, esters like this compound can degrade through oxidation, especially in the presence of air, and hydrolysis if water is present.[11] Overheating can also cause thermal cracking.[5] It is crucial to keep the distillation temperature as low as possible by maintaining a deep vacuum.[3][12]

Data Presentation: Physical Properties of this compound

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
CAS Registry Number 103-43-5[1][6][13]
Molecular Formula C₁₈H₁₈O₄[2][6][14]
Molecular Weight 298.33 g/mol [2][6]
Melting Point 42 - 49.5 °C[1][2][6][9]
Boiling Point 245 °C @ 15 mmHg[1][2][13]
160 °C @ 0.05 mmHg[6]
Density 1.256 g/mL[1][13]

Troubleshooting Guide

This guide addresses common issues encountered during the vacuum distillation of this compound.

Issue 1: Difficulty Achieving or Maintaining Vacuum

  • Question: My vacuum pump is running, but I cannot reach the target pressure, or the pressure is unstable. What should I do?

  • Answer: The most common cause of vacuum problems is leaks in the system.[12][15]

    • Joints and Seals: Carefully inspect all ground glass joints. Ensure they are clean, properly seated, and lightly lubricated with a high-quality vacuum grease. Check that all O-rings and gaskets are intact and not degraded.[12][16]

    • Tubing and Connections: Examine all vacuum tubing for cracks, holes, or loose connections.

    • Leak Test: Perform a leak-up test by isolating the system from the pump and monitoring the rate of pressure increase. A stable system should see a pressure rise of less than 1 millitorr per second.[15]

    • Pump Maintenance: Ensure the vacuum pump oil is clean and at the correct level. Contaminated oil will prevent the pump from reaching its ultimate vacuum.[12]

Issue 2: Bumping, Foaming, or Violent Boiling

  • Question: The crude material is boiling erratically (bumping) or foaming and carrying over into the condenser. How can I stop this?

  • Answer: Uneven boiling is typically caused by superheating.

    • Stirring: Ensure smooth and consistent boiling by using a magnetic stirrer and a correctly sized stir bar. This is more effective than boiling chips for vacuum distillation.

    • Even Heating: Use a heating mantle with a sand or oil bath to provide uniform heat to the distillation flask. Avoid heating the flask above the liquid level.[12]

    • Degassing: Before heating, ensure any residual solvents or volatile impurities are removed by holding the crude material under vacuum at a low temperature.[17]

    • Contamination: Foaming can sometimes be caused by contaminants, such as vacuum grease that has seeped into the flask.[7]

Issue 3: Product is Not Distilling at the Expected Temperature

  • Question: The heating bath is at the correct temperature, but the this compound is not distilling. What is wrong?

  • Answer: This issue usually points to a discrepancy between the expected and actual conditions.

    • Inaccurate Pressure Reading: The vacuum gauge may be faulty or improperly placed. Always place the gauge between the condenser and the vacuum trap to get an accurate reading of the system pressure.

    • Poor Insulation: The distillation column and head must be well-insulated (e.g., with glass wool or aluminum foil) to prevent heat loss.[16] Poor insulation can lead to the vapor condensing before it reaches the condenser.

    • System Leaks: A higher-than-expected system pressure due to a leak will result in a higher boiling point.[18] Re-verify your vacuum integrity.

Issue 4: Distillate is Discolored or Appears Impure

  • Question: The collected this compound is yellow or brown, not colorless. What is the cause?

  • Answer: Discoloration is a common sign of thermal degradation.[12]

    • Overheating: The heating bath temperature is too high. The goal is to keep the distillation temperature as low as possible.[3] Improve the vacuum to further reduce the boiling point rather than increasing the heat.

    • Residence Time: Avoid prolonged heating of the crude material. Plan the distillation to proceed efficiently once started.

    • Acidic Impurities: Residual acidic catalysts from the synthesis can promote decomposition at high temperatures.[7] It is good practice to wash and neutralize the crude product before distillation.

Experimental Protocols

Detailed Methodology for Vacuum Distillation of this compound

  • Preparation:

    • Ensure the crude this compound is free of low-boiling solvents by briefly placing it under vacuum.

    • Add the crude material to a two-neck round-bottom flask, filling it to no more than half its volume. Add a magnetic stir bar.

    • Lightly grease all ground-glass joints with a suitable high-vacuum grease.

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus, including a short path distillation head, a condenser, and receiving flasks.

    • Crucially, do not connect a water source to the condenser. Due to this compound's melting point, air cooling is sufficient and prevents blockage.[10]

    • Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from volatile vapors.

    • Place a calibrated vacuum gauge in the system between the condenser and the cold trap.

    • Place the distillation flask in a heating mantle or oil bath on a magnetic stirrer. Insulate the distillation head and neck with glass wool or aluminum foil.

  • Distillation Process:

    • Turn on the magnetic stirrer.

    • Slowly and carefully open the system to the vacuum pump. Allow the pressure to stabilize at the lowest possible level.

    • Once the vacuum is stable, begin to gently heat the distillation flask.

    • Collect any initial low-boiling impurities in the first receiving flask (forerun).

    • Gradually increase the temperature until the this compound begins to distill. The distillation temperature should remain constant as the pure fraction is collected.

    • Switch to a new receiving flask to collect the main product fraction.

  • Shutdown:

    • Once the distillation is complete, turn off the heating mantle and allow the system to cool to room temperature under vacuum.

    • Slowly and carefully vent the system by introducing an inert gas like nitrogen. Do not vent with air, as the hot residue could oxidize.

    • Turn off the vacuum pump. Disassemble the glassware for cleaning.

Mandatory Visualization

experimental_workflow start Start: Crude this compound prep Prepare Sample (Add to flask with stir bar) start->prep assemble Assemble & Insulate Distillation Apparatus prep->assemble leak_check Leak Check System assemble->leak_check apply_vac Apply Vacuum & Degas leak_check->apply_vac No Leaks fix_leaks Find & Fix Leaks leak_check->fix_leaks Leak Found heat Gently Heat Flask apply_vac->heat collect_forerun Collect Forerun (Low-boiling impurities) heat->collect_forerun collect_main Collect Main Fraction (Pure this compound) collect_forerun->collect_main cool Cool System to RT Under Vacuum collect_main->cool vent Vent with Inert Gas cool->vent end End: Purified Product vent->end fix_leaks->leak_check troubleshooting_guide problem Problem Encountered vac_issue Can't Reach Target Vacuum problem->vac_issue dist_issue No Distillation at Temp problem->dist_issue qual_issue Discolored Distillate problem->qual_issue solid_issue Solid in Condenser problem->solid_issue check_leaks Check Joints, Seals, Tubing vac_issue->check_leaks Cause? check_pump Check Pump Oil & Function vac_issue->check_pump Cause? check_pressure Verify Vacuum Gauge Reading dist_issue->check_pressure Cause? check_insulation Insulate Column & Head dist_issue->check_insulation Cause? check_temp Is Heat Too High? qual_issue->check_temp Cause? improve_vac Solution: Improve Vacuum to Lower Boiling Point check_temp->improve_vac Yes check_cooling Using Water Cooling? solid_issue->check_cooling Cause? use_air Solution: Stop Water Flow, Use Air Cooling Only check_cooling->use_air Yes

References

Technical Support Center: Recrystallization of Dibenzyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of dibenzyl succinate via recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at low temperatures. Based on its chemical structure (an aromatic ester), suitable solvents include alcohols (such as ethanol), ethers (like diethyl ether), and chloroform.[1] this compound is insoluble in water.[1]

To select the best solvent, small-scale solubility tests are recommended. A good solvent will exhibit a significant difference in solubility between its boiling point and room temperature (or lower, if using an ice bath).

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: If the compound fails to dissolve, consider the following:

  • Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable for this compound. Re-evaluate your solvent choice based on solubility tests.

  • Insoluble Impurities: The undissolved material could be an insoluble impurity. If the majority of your compound has dissolved, perform a hot filtration to remove the solid impurities before proceeding with the crystallization.

Q3: No crystals are forming after the solution has cooled. What is the issue?

A3: This is a common phenomenon known as supersaturation. To induce crystallization, you can:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small crystal of pure this compound, adding it to the solution can initiate crystallization.

  • Reduce the temperature further: Place the flask in an ice bath to further decrease the solubility of the this compound.

  • Reduce the solvent volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

Q4: My this compound is "oiling out" instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for compounds with low melting points like this compound (42-43°C). To prevent this:

  • Add more solvent: Reheat the solution to dissolve the oil and then add a small amount of additional hot solvent. This can help to keep the compound in solution until it cools to a temperature below its melting point.

  • Slow cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Insulating the flask can help with this.

  • Use a different solvent: A solvent with a lower boiling point might be more suitable.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Crystal Yield Too much solvent was used.Evaporate some of the solvent by gently heating the solution and then allow it to cool again.
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Incomplete precipitation.Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.
Colored Crystals Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.
Crystals are very fine or powdery The solution cooled too quickly.Ensure a slow cooling rate to allow for the formation of larger, purer crystals.
The solution was agitated during cooling.Keep the flask undisturbed during the cooling and crystallization process.

Data Presentation: Solvent Selection for this compound Recrystallization

Solvent Boiling Point (°C) Solubility at Boiling Point Solubility at Room Temp. (~20°C) Suitability Potential Issues
Ethanol 78HighModerateGoodMay require cooling in an ice bath for good recovery.
Diethyl Ether 35HighModerateFairLow boiling point can lead to rapid evaporation and difficulty in handling.
Chloroform 61HighHighPoorThe solubility of this compound is likely to be high even at room temperature, leading to poor recovery.
Ethanol/Water VariableHigh (in ethanol)Low (with added water)ExcellentRequires careful addition of water to the hot ethanol solution to induce crystallization; risk of oiling out if not done correctly.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound (Example: Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while heating the flask on a hot plate. Continue adding hot ethanol in small portions until the solid completely dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or charcoal, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Mixed Solvent Recrystallization of this compound (Example: Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy and the cloudiness persists.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single solvent protocol, using an ice-cold ethanol/water mixture for washing.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation cluster_product Final Product start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling & Ice Bath dissolve->cool No insoluble impurities hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Dibenzyl Succinate dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Tree cluster_no_crystals No Crystals Formed cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Recrystallization Issue no_crystals Supersaturation start->no_crystals oiling_out Compound separates as liquid start->oiling_out low_yield Poor recovery of crystals start->low_yield scratch Scratch flask no_crystals->scratch seed Add seed crystal scratch->seed Still no crystals cool_further Cool in ice bath seed->cool_further Still no crystals reduce_solvent Reduce solvent volume cool_further->reduce_solvent Still no crystals add_solvent Add more hot solvent oiling_out->add_solvent slow_cool Ensure slow cooling add_solvent->slow_cool Still oils out change_solvent Use different solvent slow_cool->change_solvent Still oils out check_solvent_vol Check for excess solvent low_yield->check_solvent_vol check_cooling Ensure complete cooling check_solvent_vol->check_cooling Volume seems correct

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Troubleshooting low yield in Fischer esterification of Dibenzyl succinate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fischer Esterification of Dibenzyl Succinate

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the Fischer esterification of succinic acid with benzyl alcohol to produce this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Fischer esterification reaction?

The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid (succinic acid) and an alcohol (benzyl alcohol) to form an ester (this compound) and water.[1][2] The reaction's equilibrium nature means that the presence of products, particularly water, can drive the reaction in reverse, lowering the yield of the desired ester.[2][3]

Q2: What are the common catalysts used for this reaction?

Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][4][5] Lewis acids can also be employed.[4][5] For sensitive substrates, milder methods might be considered, though these fall outside the scope of traditional Fischer esterification.[4]

Q3: What are typical reaction conditions for Fischer esterification?

The reaction is typically performed by heating the carboxylic acid and alcohol under reflux in the presence of an acid catalyst.[4] Reaction times can vary from 1 to 10 hours, with temperatures ranging from 60–110 °C, often dictated by the boiling point of the alcohol or an azeotropic solvent.[4]

Q4: Can side reactions occur during the Fischer esterification of this compound?

Yes, a potential side product is dibenzyl ether, which can form from the acid-catalyzed self-condensation of benzyl alcohol.[6][7]

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials and the appearance of the product.

Troubleshooting Guide: Low Yield

Q1: My yield of this compound is lower than expected. What is the most likely cause?

The most common reason for low yield in a Fischer esterification is the presence of water in the reaction mixture, which shifts the equilibrium back towards the reactants (succinic acid and benzyl alcohol).[2][3]

To address this:

  • Use a water removal technique: Employing a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene or hexane) is highly effective at removing water as it is formed.[4][5]

  • Use a drying agent: Adding a desiccant such as molecular sieves to the reaction mixture can also absorb the water produced.[5]

  • Ensure dry reagents and glassware: Use anhydrous reagents and thoroughly dry all glassware before starting the reaction.

Q2: I am removing water, but my yield is still low. What else could be the problem?

Several other factors can contribute to low yields:

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow and incomplete reaction. Ensure you are using a catalytic amount of a strong acid.

  • Suboptimal Reactant Stoichiometry: Fischer esterification is an equilibrium-driven process. Using a large excess of one of the reactants can shift the equilibrium towards the product side.[1][3] Given the relative costs, using an excess of benzyl alcohol is a common strategy.

  • Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium. Ensure the reaction is refluxed for a sufficient amount of time. The reaction rate is also temperature-dependent; ensure the temperature is appropriate for the chosen solvent and reactants.[4]

  • Product Loss During Work-up: Significant product loss can occur during the purification steps. Ensure proper extraction techniques are used and that the pH is carefully controlled during washes to avoid hydrolysis of the ester.

Q3: I suspect incomplete reaction. How can I drive the reaction to completion?

To drive the reaction towards the formation of this compound, consider the following strategies based on Le Châtelier's principle:

  • Increase the concentration of a reactant: As mentioned, using a significant excess of benzyl alcohol can improve the yield.

  • Continuously remove a product: Actively removing water using a Dean-Stark trap is a very effective method.[4]

Data Presentation: Effect of Reactant Ratio on Yield
Molar Ratio (Acetic Acid:Ethanol)Ester Yield at Equilibrium
1:165%
1:1097%
1:10099%

This data is illustrative and based on a different esterification system.

Experimental Protocols

The following is a representative protocol for the Fischer esterification of succinic acid with benzyl alcohol. This should be adapted and optimized for your specific laboratory conditions and scale.

Materials:

  • Succinic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (or concentrated Sulfuric Acid)

  • Toluene (or another suitable azeotroping solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction and recrystallization)

  • Hexane (for recrystallization)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add succinic acid, a 3 to 5-fold molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 5 mol%).

    • Add sufficient toluene to the flask to ensure proper mixing and azeotropic removal of water.

  • Reaction:

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the reaction by observing the collection of water in the Dean-Stark trap.

    • Continue refluxing until the theoretical amount of water has been collected or until TLC analysis indicates the consumption of the limiting reagent.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted succinic acid). Be cautious of CO₂ evolution.

      • Brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • Purify the crude product by recrystallization, for example, from an ethyl acetate/hexane solvent system.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis cluster_0 Reaction cluster_1 Work-up cluster_2 Purification reactants Combine Succinic Acid, excess Benzyl Alcohol, Catalyst, and Toluene reflux Heat to Reflux with Dean-Stark Trap reactants->reflux monitor Monitor Water Collection and Reaction Progress (TLC) reflux->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Ethyl Acetate & Wash with H₂O, NaHCO₃, Brine cool->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry filter Filter dry->filter evaporate Solvent Removal (Rotary Evaporator) filter->evaporate recrystallize Recrystallize from suitable solvent (e.g., EtOAc/Hexane) evaporate->recrystallize product Pure this compound recrystallize->product

Caption: A flowchart of the Fischer esterification of this compound.

Troubleshooting Logic

G Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed q1 Is water being effectively removed? start->q1 sol1 Implement Dean-Stark trap or add molecular sieves. Ensure dry reagents/glassware. q1->sol1 No q2 Is the reactant ratio optimal? q1->q2 Yes a1_yes Yes a1_no No end_node Yield Improved sol1->end_node sol2 Increase molar excess of benzyl alcohol (e.g., 3-5 fold). q2->sol2 No q3 Is the catalyst concentration adequate? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Ensure sufficient strong acid catalyst is used (e.g., 5 mol% TsOH). q3->sol3 No q4 Are reaction time and temperature sufficient? q3->q4 Yes a3_yes Yes a3_no No sol3->end_node sol4 Increase reflux time and ensure proper reflux temperature is maintained. q4->sol4 No q5 Is there significant product loss during work-up? q4->q5 Yes a4_yes Yes a4_no No sol4->end_node sol5 Optimize extraction and washing steps. Avoid overly basic conditions during wash. q5->sol5 Yes side_reaction Consider side reactions (e.g., dibenzyl ether formation). Analyze crude product. q5->side_reaction No a5_yes Yes a5_no No sol5->end_node

References

Technical Support Center: Optimizing Reaction Conditions for Dibenzyl Succinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the synthesis of Dibenzyl Succinate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is most commonly synthesized via the Fischer esterification of succinic acid with benzyl alcohol.[1] This method involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and continuously removing the water produced to drive the reaction to completion.[1][2] Other methods include the reaction of the disodium salt of succinic acid with benzyl chloride, which avoids the need for an acid catalyst and the conversion of succinic acid to its anhydride.[1] Additionally, enzymatic methods and palladium-catalyzed carbonylations can be employed for this synthesis.

Q2: How can I maximize the yield of this compound in a Fischer esterification reaction?

A2: To maximize the yield, the equilibrium of the reversible Fischer esterification reaction needs to be shifted towards the product side. This can be achieved by:

  • Using an excess of one reactant: Typically, an excess of benzyl alcohol is used.

  • Removing water: The most effective method is the continuous removal of water as it forms, often accomplished through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[2]

Q3: What are the potential side reactions and impurities I should be aware of?

A3: The primary side product is the monoester, monobenzyl succinate, resulting from incomplete esterification.[3] Unreacted starting materials, succinic acid and benzyl alcohol, may also be present as impurities. If strong acid catalysts like sulfuric acid are used in excess, polymerization of benzyl alcohol can occur.[4] During the workup, hydrolysis of the this compound back to the monoester or succinic acid can occur if the conditions are not carefully controlled.

Q4: What is a suitable method for purifying crude this compound?

A4: The purification process typically involves:

  • Neutralization: Washing the reaction mixture with a base, such as a saturated sodium bicarbonate solution, to remove the acid catalyst and any unreacted succinic acid.

  • Extraction: Extracting the product into an organic solvent.

  • Drying: Drying the organic layer over an anhydrous salt like magnesium sulfate.

  • Solvent Removal: Removing the solvent under reduced pressure.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent. Petroleum ether and a mixture of ethyl acetate and hexane have been reported for the recrystallization of similar benzyl esters.[3][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction due to equilibrium. - Insufficient catalyst. - Reaction time is too short. - Inefficient water removal. - Hydrolysis during workup.- Use an excess of benzyl alcohol. - Increase catalyst loading, but be cautious of side reactions with benzyl alcohol.[4] - Extend the reaction time and monitor progress using TLC or GC-MS. - Ensure the Dean-Stark apparatus is functioning correctly and the azeotropic solvent is refluxing properly.[6][7] - Minimize contact with water during the workup and ensure complete neutralization of the acid catalyst.
Presence of Monobenzyl Succinate - Incomplete esterification.- Increase the reaction time or temperature. - Ensure efficient water removal to drive the reaction to completion.
Reaction Mixture Darkens or Polymerizes - Excess strong acid catalyst causing polymerization of benzyl alcohol.[4] - Reaction temperature is too high.- Reduce the amount of sulfuric acid or switch to a milder catalyst like p-toluenesulfonic acid. - Lower the reaction temperature and monitor for product formation over a longer period.
Difficulty in Isolating the Product - Emulsion formation during aqueous workup. - Product is too soluble in the recrystallization solvent.- Add brine to the aqueous layer to break up emulsions. - For recrystallization, choose a solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[8][9] A two-solvent system (one in which the product is soluble and one in which it is insoluble) can also be effective.[10]

Data Presentation

The following tables illustrate the expected impact of key reaction parameters on the yield of this compound based on general principles of Fischer esterification.

Table 1: Effect of Molar Ratio of Reactants on Yield

Molar Ratio (Succinic Acid : Benzyl Alcohol)Expected Yield (%)Notes
1 : 2ModerateStoichiometric ratio, may result in incomplete reaction.
1 : 3HighExcess benzyl alcohol shifts the equilibrium towards the product.[11]
1 : 4Very HighFurther excess of benzyl alcohol can further increase the yield, but consider the cost and removal of excess alcohol.

Table 2: Effect of Catalyst Loading on Reaction Time and Yield

Catalyst (p-TSA) Loading (mol%)Approximate Reaction Time (h)Expected Yield (%)
18-10Lower catalyst loading may require longer reaction times to reach completion.
54-6A common catalyst loading for efficient esterification.[2]
102-4Higher catalyst loading can decrease reaction time but may increase the risk of side reactions.[12]

Table 3: Effect of Temperature on Reaction Rate and Purity

Temperature (°C)Relative Reaction RatePotential Issues
100SlowThe reaction may not go to completion in a reasonable timeframe.
120 (Reflux in Toluene)ModerateOptimal temperature for many Fischer esterifications using a Dean-Stark trap.[2]
>140FastIncreased risk of side reactions, such as polymerization of benzyl alcohol, and potential degradation of the product.

Experimental Protocols

Key Experiment: Fischer Esterification of Succinic Acid with Benzyl Alcohol using a Dean-Stark Trap

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Succinic acid (1.0 eq)

  • Benzyl alcohol (2.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.1 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dean-Stark apparatus[6][7]

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add succinic acid, benzyl alcohol, p-toluenesulfonic acid monohydrate, and enough toluene to fill the Dean-Stark trap.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected, indicating the reaction is complete (typically 3-5 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (caution: CO2 evolution) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by recrystallization.

Visualizations

Reaction_Pathway SA Succinic Acid MBS Monobenzyl Succinate SA->MBS + Benzyl Alcohol - H2O BA Benzyl Alcohol DBS This compound MBS->DBS + Benzyl Alcohol - H2O H2O Water H_plus H+

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start reactants Combine Succinic Acid, Benzyl Alcohol, Catalyst, and Toluene start->reactants reflux Heat to Reflux with Dean-Stark Trap reactants->reflux monitor Monitor Water Collection and Reaction Progress (TLC/GC-MS) reflux->monitor monitor->reflux Incomplete workup Cool and Perform Aqueous Workup monitor->workup Reaction Complete purify Dry, Concentrate, and Recrystallize workup->purify product Pure this compound purify->product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Guide start Low Yield? check_water Is water collection in Dean-Stark complete? start->check_water Yes end Yield Optimized start->end No increase_time Increase reaction time/ temperature. check_water->increase_time No check_catalyst Is catalyst amount adequate? check_water->check_catalyst Yes increase_time->start increase_catalyst Increase catalyst loading. check_catalyst->increase_catalyst No check_ratio Is there an excess of benzyl alcohol? check_catalyst->check_ratio Yes increase_catalyst->start increase_ratio Increase molar ratio of benzyl alcohol. check_ratio->increase_ratio No check_ratio->end Yes increase_ratio->start

Caption: Troubleshooting decision tree for low yield of this compound.

References

How to remove unreacted succinic acid from Dibenzyl succinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted succinic acid from dibenzyl succinate.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical property differences between this compound and succinic acid that can be exploited for purification?

A1: The primary differences lie in their polarity, solubility, melting points, and boiling points. Succinic acid is a polar, water-soluble crystalline solid with a high melting point and a tendency to form salts with bases. This compound is a less polar, water-insoluble solid with a lower melting point. These differences are fundamental to the success of the purification methods outlined below.

Q2: Which purification method is most suitable for my scale of experiment?

A2: For small-scale laboratory purifications (milligrams to a few grams), liquid-liquid extraction followed by either column chromatography or recrystallization is highly effective. For larger-scale preparations, liquid-liquid extraction followed by recrystallization is often the most practical and scalable approach. Distillation is generally less preferred due to the high boiling point of this compound, which may require vacuum distillation to prevent decomposition.

Q3: How can I confirm that the succinic acid has been successfully removed?

A3: Several analytical techniques can be used to assess the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to visualize the separation of the two compounds. Succinic acid, being more polar, will have a lower Rf value compared to the less polar this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the absence of the characteristic broad singlet of the carboxylic acid protons of succinic acid.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity.

  • Melting Point Analysis: A sharp melting point close to the literature value for this compound (around 42-47 °C) and the absence of a broad melting range are indicative of high purity.

Troubleshooting Guides

This section provides detailed protocols and troubleshooting for the most common methods to remove unreacted succinic acid from this compound.

Method 1: Liquid-Liquid Extraction

This is the most common and efficient first step in the purification process to remove the bulk of the acidic impurity.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether. A typical starting point is to use 10-20 mL of solvent per gram of crude material.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 5-10% aqueous sodium carbonate (Na₂CO₃) solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release the pressure from the carbon dioxide gas that evolves.

  • Phase Separation: Allow the layers to separate completely. The upper layer will be the organic phase containing the this compound, and the lower aqueous layer will contain the sodium succinate salt.

  • Drain and Repeat: Drain the lower aqueous layer. Repeat the washing step (steps 2-4) two more times to ensure complete removal of the succinic acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any remaining dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the purified this compound.

Troubleshooting:

Issue Possible Cause Solution
Emulsion formation during extraction Vigorous shaking; presence of surfactants.Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of vigorous shaking. Add a small amount of brine to help break the emulsion.
Product precipitates out in the separatory funnel The organic solvent is not sufficient to keep the this compound dissolved.Add more of the organic solvent to redissolve the product.
Succinic acid is still present after washing (confirmed by TLC) Insufficient washing with the basic solution.Perform additional washes with the aqueous sodium bicarbonate or sodium carbonate solution. Ensure thorough mixing during the extraction.
Method 2: Column Chromatography

This method is excellent for achieving very high purity, especially for small to medium-scale experiments. It is often performed after an initial liquid-liquid extraction to remove the majority of the succinic acid.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude this compound (pre-treated with liquid-liquid extraction for best results) in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a suitable mobile phase. A common starting point is a mixture of hexane and ethyl acetate. The less polar this compound will elute first, while the more polar succinic acid (if any remains) will be strongly retained on the silica gel.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified product.

Troubleshooting:

Issue Possible Cause Solution
Poor separation of spots on TLC The mobile phase is too polar or not polar enough.Adjust the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane) if the spots are too high on the TLC plate. Increase the proportion of the polar solvent (e.g., ethyl acetate) if the spots are too low.
This compound does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
Cracking of the silica gel bed The column was allowed to run dry.Always keep the top of the silica gel covered with the mobile phase.
Method 3: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

Experimental Protocol:

  • Solvent Selection: Choose a solvent or a solvent pair in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Suitable solvents could include ethanol, methanol, isopropanol, or a mixed solvent system like ethanol-water or ethyl acetate-hexane.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry to remove the residual solvent.

Troubleshooting:

Issue Possible Cause Solution
No crystals form upon cooling The solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound.
Oily product forms instead of crystals The melting point of the compound is lower than the boiling point of the solvent, or the compound is impure.Use a solvent with a lower boiling point. Ensure that the majority of the succinic acid has been removed by a prior extraction step.
Low recovery of the product Too much solvent was used; the product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Succinic Acid

PropertyThis compoundSuccinic Acid
Molecular Formula C₁₈H₁₈O₄C₄H₆O₄
Molecular Weight 298.33 g/mol 118.09 g/mol
Appearance White crystalline solidColorless crystalline solid
Melting Point 42-47 °C185-187 °C[1]
Boiling Point 245 °C at 15 mmHg235 °C[2]
Solubility in Water Insoluble[3]Soluble (80 g/L at 20 °C)[2]
Solubility in Organic Solvents Soluble in alcohols, ether, chloroform[4]Soluble in ethanol, methanol, acetone; insoluble in benzene, toluene

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product start Crude this compound (with Succinic Acid) extraction Liquid-Liquid Extraction (Aqueous NaHCO₃ Wash) start->extraction Primary Purification chromatography Column Chromatography extraction->chromatography High Purity (Small Scale) recrystallization Recrystallization extraction->recrystallization High Purity (Scalable) analysis TLC / NMR / HPLC / Melting Point chromatography->analysis recrystallization->analysis end Pure this compound analysis->end

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_properties Chemical Properties cluster_methods Purification Methods succinic_acid Succinic Acid (Polar, Acidic) extraction Liquid-Liquid Extraction (Separates by Acidity/Polarity) succinic_acid->extraction Reacts with base, dissolves in aqueous layer chromatography Column Chromatography (Separates by Polarity) succinic_acid->chromatography Strongly adsorbs to silica gel recrystallization Recrystallization (Separates by Solubility) succinic_acid->recrystallization Remains in solvent upon cooling dibenzyl_succinate This compound (Less Polar, Neutral) dibenzyl_succinate->extraction Remains in organic layer dibenzyl_succinate->chromatography Elutes with non-polar solvent dibenzyl_succinate->recrystallization Crystallizes out from solution

Caption: Logical relationships between compound properties and purification methods.

References

Technical Support Center: Dibenzyl Succinate Synthesis & Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize the hydrolysis of Dibenzyl succinate during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a concern during workup?

A1: this compound hydrolysis is the chemical breakdown of the diester into benzyl alcohol and succinic acid. This reaction is typically catalyzed by the presence of acid or base in an aqueous environment. During the workup phase of a synthesis, aqueous solutions are often used to wash the organic layer and remove impurities. If not performed carefully, these aqueous washes can create conditions that promote the undesired hydrolysis of the this compound product, leading to a lower yield and impurities in the final product.

Q2: What are the primary factors that influence the rate of this compound hydrolysis during workup?

A2: The main factors influencing hydrolysis are:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of esters. The rate of hydrolysis is generally slowest in the neutral pH range.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is advisable to perform aqueous washes at room temperature or below.

  • Contact Time: Prolonged exposure of the organic layer containing the ester to an aqueous phase will increase the extent of hydrolysis.

  • Water Content: The presence of water is essential for hydrolysis. Thoroughly drying the organic layer after aqueous washes is crucial.

Q3: How can I detect if my this compound has undergone significant hydrolysis during workup?

A3: The presence of succinic acid and/or benzyl alcohol as impurities in your final product is a strong indicator of hydrolysis. These can be detected using analytical techniques such as:

  • Thin Layer Chromatography (TLC): Appearance of new spots corresponding to the more polar succinic acid and benzyl alcohol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Appearance of peaks corresponding to the protons of succinic acid and benzyl alcohol.

  • Infrared (IR) Spectroscopy: A broad O-H stretch from the carboxylic acid of succinic acid and the alcohol of benzyl alcohol may be observed.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to this compound hydrolysis during workup.

Observation Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction or significant hydrolysis during workup.Ensure the initial reaction has gone to completion using TLC or another monitoring technique. To address hydrolysis, minimize contact time with aqueous solutions, use pre-chilled aqueous solutions for washing, and ensure the use of a mild base (e.g., saturated sodium bicarbonate solution) for neutralization.
Presence of succinic acid impurity Hydrolysis of one or both ester groups.Wash the organic layer with a cold, dilute solution of a weak base like sodium bicarbonate to remove the acidic succinic acid. Follow with a brine wash to remove residual water.
Presence of benzyl alcohol impurity Hydrolysis of the ester.Benzyl alcohol has some water solubility and can often be removed with additional aqueous washes. However, to avoid further hydrolysis, prioritize minimizing the wash time. If significant amounts remain, purification by column chromatography may be necessary.
Emulsion formation during extraction Can be caused by acidic or basic conditions and prolonged shaking.Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Data Presentation

pH Temperature (°C) Apparent First-Order Rate Constant (k, min⁻¹) Half-life (t₁/₂, min)
7.40250.0007990
9.04250.007988
7.4050--
9.0450--

Data extrapolated from a study on benzyl nicotinate and should be used as a qualitative guide.

Experimental Protocols

Detailed Workup Protocol to Minimize Hydrolysis of this compound

This protocol assumes the synthesis of this compound from succinic acid and benzyl alcohol under acidic conditions (e.g., Fischer esterification).

  • Cooling: After the reaction is complete (as determined by TLC or other monitoring), cool the reaction mixture to room temperature. For temperature-sensitive esters, it is beneficial to further cool the mixture in an ice bath.

  • Quenching and Extraction:

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Add a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to dilute the mixture.

    • Add a volume of cold deionized water to the separatory funnel. Gently swirl the funnel to mix the layers. Allow the layers to separate and discard the aqueous layer.

  • Neutralization:

    • Add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel in small portions.

    • Caution: Swirl the funnel gently after each addition to allow for the release of any evolved CO₂ gas before stoppering and inverting. Vent the funnel frequently.

    • Continue adding the NaHCO₃ solution until the cessation of gas evolution, indicating that all the acid catalyst has been neutralized.

    • Separate and discard the aqueous layer.

  • Brine Wash:

    • Wash the organic layer with a cold, saturated aqueous sodium chloride (brine) solution. This step helps to remove most of the dissolved water from the organic layer.

    • Separate and discard the brine layer.

  • Drying:

    • Transfer the organic layer to an Erlenmeyer flask.

    • Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Gently swirl the flask. Add more drying agent until it no longer clumps together and flows freely, which indicates that all traces of water have been removed.

  • Solvent Removal and Purification:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude this compound.

    • If necessary, further purify the product by recrystallization or column chromatography.

Mandatory Visualization

Hydrolysis of this compound

The following diagrams illustrate the chemical pathways for the acid-catalyzed and base-catalyzed hydrolysis of this compound.

Acid_Catalyzed_Hydrolysis cluster_step1 cluster_step2 cluster_step3 cluster_step4 cluster_step5 DibenzylSuccinate This compound ProtonatedEster Protonated Ester DibenzylSuccinate->ProtonatedEster H2O_1 H₂O TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate1 H3O H₃O⁺ ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate1->ProtonatedIntermediate H2O_2 H₂O CarboxylicAcid_Protonated Succinic Acid (Protonated) ProtonatedIntermediate->CarboxylicAcid_Protonated BenzylAlcohol Benzyl Alcohol ProtonatedIntermediate->BenzylAlcohol SuccinicAcid Succinic Acid CarboxylicAcid_Protonated->SuccinicAcid H3O_2 H₃O⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Base_Catalyzed_Hydrolysis cluster_step1 cluster_step2 cluster_step3 DibenzylSuccinate This compound TetrahedralIntermediate Tetrahedral Intermediate DibenzylSuccinate->TetrahedralIntermediate CarboxylicAcid Succinic Acid TetrahedralIntermediate->CarboxylicAcid BenzylAlkoxide Benzyl Alkoxide TetrahedralIntermediate->BenzylAlkoxide OH OH⁻ SuccinateAnion Succinate Anion CarboxylicAcid->SuccinateAnion BenzylAlcohol Benzyl Alcohol BenzylAlkoxide->BenzylAlcohol

Caption: Base-catalyzed hydrolysis of this compound.

Technical Support Center: Improving the Purity of Synthesized Dibenzyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of Dibenzyl succinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most prevalent impurities encountered during the synthesis of this compound are typically unreacted starting materials and a partially reacted intermediate. These include:

  • Succinic Acid: The dicarboxylic acid starting material may remain if the reaction does not go to completion.

  • Benzyl Alcohol: The alcohol reactant is often used in excess to drive the reaction equilibrium and may be present in the crude product.

  • Monobenzyl Succinate: This monoester is an intermediate in the reaction and can be a significant impurity if the reaction is incomplete.

Q2: How can I minimize the formation of these impurities during the synthesis?

A2: To minimize the formation of impurities, it is crucial to drive the Fischer esterification reaction towards the formation of the diester. This can be achieved by:

  • Using an excess of one reactant: Typically, benzyl alcohol is used in excess to shift the equilibrium towards the product side.

  • Removing water as it forms: The esterification reaction produces water as a byproduct. Removing this water, often through azeotropic distillation with a Dean-Stark apparatus, is a highly effective method to drive the reaction to completion.[1]

  • Optimizing reaction time and temperature: Ensuring the reaction is heated for a sufficient duration at the appropriate temperature will promote the formation of the desired diester.

Q3: What are the recommended methods for purifying crude this compound?

A3: A combination of washing and recrystallization is generally effective for purifying this compound.

  • Aqueous Wash: The crude product should be washed with a mild base, such as a saturated sodium bicarbonate solution, to remove unreacted succinic acid and the acid catalyst. A subsequent wash with brine (saturated sodium chloride solution) helps to remove residual water and break up any emulsions.

  • Recrystallization: As this compound is a solid, recrystallization is a powerful technique for achieving high purity. An appropriate solvent or solvent system should be chosen in which this compound has high solubility at elevated temperatures and low solubility at room temperature.

Q4: Which solvent system is recommended for the recrystallization of this compound?

A4: A mixed solvent system of ethyl acetate and hexane has been shown to be effective for the recrystallization of similar dibenzyl esters. The crude product is dissolved in a minimal amount of hot ethyl acetate, and then hexane is added until the solution becomes cloudy (the cloud point), indicating the onset of precipitation. Slow cooling then promotes the formation of pure crystals. Another reported solvent for recrystallization is petroleum ether.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction The Fischer esterification is a reversible reaction. To drive it to completion, use an excess of benzyl alcohol (e.g., 2.5 to 3 molar equivalents per equivalent of succinic acid) and remove the water byproduct using a Dean-Stark apparatus during reflux.[1]
Loss of Product During Work-up This compound is insoluble in water. Ensure that during the aqueous wash steps, the organic layer is properly separated. Back-extracting the aqueous layers with a small amount of the organic solvent (e.g., toluene or ethyl acetate) can help recover any dissolved product.
Suboptimal Catalyst Concentration An insufficient amount of acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) can lead to a slow and incomplete reaction. A typical catalytic amount is 5-10 mol% relative to the limiting reactant (succinic acid).
Premature Precipitation During Recrystallization If the product crystallizes too quickly from a single solvent, it may trap impurities. Consider using a mixed solvent system like ethyl acetate/hexane. Dissolve the crude product in a minimum of hot ethyl acetate and then slowly add warm hexane until the solution becomes slightly turbid. This allows for more controlled crystal growth upon cooling.
Issue 2: Product is an Oil or Fails to Crystallize
Potential Cause Recommended Solution
Presence of Impurities Significant amounts of unreacted benzyl alcohol or the monoester can lower the melting point of the mixture and prevent crystallization. Ensure the aqueous wash steps were thoroughly performed to remove acidic impurities. If significant benzyl alcohol remains, it may need to be removed by vacuum distillation before attempting recrystallization.
Inappropriate Recrystallization Solvent The solvent may be too good at dissolving the product even at low temperatures. Perform small-scale solubility tests with different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent pairs (e.g., ethyl acetate/hexane, ethanol/water) to find a system where the product is sparingly soluble at room temperature but readily soluble when hot.
Supersaturated Solution The solution may be supersaturated and require nucleation to initiate crystallization. Try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a seed crystal of pure this compound.
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil rather than crystals. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling process.
Issue 3: Final Product has a Low Melting Point or Broad Melting Range
Potential Cause Recommended Solution
Residual Impurities The presence of unreacted starting materials or the monoester will depress and broaden the melting point. The product may require a second recrystallization to achieve higher purity.
Incomplete Drying Residual solvent from the recrystallization process can also lower the melting point. Ensure the purified crystals are thoroughly dried under vacuum to remove all traces of solvent.
Inadequate Washing of Crystals After filtration, the crystals should be washed with a small amount of cold recrystallization solvent to remove any adhering mother liquor which contains the impurities.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • Succinic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add succinic acid (1.0 eq), benzyl alcohol (2.5 - 3.0 eq), p-toluenesulfonic acid monohydrate (0.05 - 0.1 eq), and toluene (approximately 2-3 mL per gram of succinic acid).

  • Azeotropic Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap.

  • Reaction Monitoring: Continue refluxing until the theoretical amount of water is collected in the Dean-Stark trap, or until the reaction is complete as monitored by a suitable technique (e.g., TLC, GC, or NMR). This may take several hours.

  • Cooling and Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Quantitative Data for Synthesis:

ParameterValue
Molar Ratio (Succinic Acid : Benzyl Alcohol : p-TSA) 1 : 2.5 : 0.1
Reaction Temperature Reflux temperature of toluene (~111 °C)
Reaction Time 4 - 6 hours (or until water collection ceases)
Typical Crude Yield > 90%
Purification of this compound by Recrystallization

This protocol describes the purification of crude this compound using a mixed solvent system.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

Equipment:

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Inducing Precipitation: While the solution is still hot, slowly add warm hexane until the solution becomes faintly cloudy (the cloud point). If too much hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethyl acetate/hexane mixture.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data for Recrystallization:

ParameterValue
Solvent System Ethyl Acetate / Hexane
Approximate Solvent Ratio (EtOAc:Hexane) Start with minimal hot EtOAc, add Hexane to cloud point
Typical Recovery Yield 80 - 90%

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Combine Succinic Acid, Benzyl Alcohol, p-TSA, and Toluene in a flask B 2. Assemble Dean-Stark apparatus and reflux A->B C 3. Collect water azeotropically B->C D 4. Cool reaction mixture C->D Reaction Complete E 5. Wash with NaHCO3 solution D->E F 6. Wash with brine E->F G 7. Dry organic layer (e.g., MgSO4) F->G H 8. Concentrate under reduced pressure G->H I 9. Dissolve crude product in minimal hot Ethyl Acetate H->I Crude Product J 10. Add Hexane to cloud point I->J K 11. Cool to crystallize J->K L 12. Filter and wash crystals K->L M 13. Dry purified this compound L->M

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield A Low Yield of this compound B Incomplete Reaction? A->B C Loss During Work-up? A->C D Suboptimal Catalyst? A->D E Use excess Benzyl Alcohol Remove water (Dean-Stark) B->E Yes F Back-extract aqueous layers Ensure proper phase separation C->F Yes G Use 5-10 mol% catalyst D->G Yes

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Challenges in the Scale-up of Dibenzyl Succinate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of dibenzyl succinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and scale-up of this important chemical intermediate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Fischer Esterification: This is a direct acid-catalyzed esterification of succinic acid with benzyl alcohol. Common catalysts include sulfuric acid, p-toluenesulfonic acid (p-TSA), and solid acid catalysts like Amberlyst-15. The reaction is typically performed under reflux with continuous removal of water to drive the equilibrium towards the product.[1][2][3]

  • Reaction of a Succinate Salt with a Benzyl Halide: This method involves the reaction of a succinate salt, such as sodium succinate, with a benzyl halide, like benzyl chloride or benzyl bromide.[4] This approach avoids the need to remove water but may require higher temperatures and longer reaction times.

Q2: What are the primary challenges when scaling up the Fischer esterification of this compound?

A2: Scaling up the Fischer esterification process presents several key challenges:

  • Reaction Equilibrium: The Fischer esterification is a reversible reaction. On a larger scale, inefficient removal of the water byproduct can significantly limit the yield.[5]

  • Heat Management: The esterification reaction is generally exothermic. In large reactors, inefficient heat dissipation can lead to localized hotspots, promoting side reactions and potentially causing safety hazards.

  • Mass Transfer Limitations: Inadequate mixing in a large reactor can lead to poor contact between reactants and the catalyst, resulting in slower reaction rates and incomplete conversion.

  • Purification: this compound has a high boiling point, making purification by distillation challenging. Vacuum distillation is necessary to prevent thermal degradation. Recrystallization can also be employed, but requires careful solvent selection and can be less efficient for large quantities.[6]

Q3: How can I drive the Fischer esterification reaction to completion?

A3: To maximize the yield of this compound, the reaction equilibrium must be shifted towards the products. This can be achieved by:

  • Using an Excess of One Reactant: Employing a large excess of benzyl alcohol can help drive the reaction forward.[5]

  • Removing Water: The most effective method is the continuous removal of water as it is formed. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[2][3]

Q4: What are the common byproducts in this compound synthesis?

A4: The primary byproducts to be aware of are:

  • Monobenzyl Succinate: This results from the incomplete esterification of succinic acid.

  • Dibenzyl Ether: This can form from the acid-catalyzed self-condensation of benzyl alcohol, especially at higher temperatures.[6]

  • Unreacted Starting Materials: Residual succinic acid and benzyl alcohol will be present if the reaction does not go to completion.

Q5: What are the advantages of using a solid acid catalyst like Amberlyst-15?

A5: Solid acid catalysts like Amberlyst-15 offer several advantages for large-scale production:

  • Ease of Separation: The catalyst can be easily removed from the reaction mixture by filtration, simplifying the workup procedure.

  • Reusability: These catalysts can often be regenerated and reused for multiple batches, reducing cost and waste.[7][8]

  • Reduced Corrosion: Solid acid catalysts are generally less corrosive to reactor vessels than strong mineral acids like sulfuric acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to equilibrium.Use a Dean-Stark trap to remove water azeotropically. Increase the molar excess of benzyl alcohol.
Insufficient catalyst activity.Increase catalyst loading. If using a solid acid catalyst, ensure it is properly activated and not deactivated.
Reaction time is too short.Monitor the reaction progress by TLC or GC to ensure it has reached completion.
Product is Discolored (Yellow or Brown) Thermal degradation at high temperatures.Reduce the reaction temperature if possible. For purification, use high vacuum distillation to lower the boiling point.
Presence of impurities in starting materials.Use high-purity succinic acid and benzyl alcohol.
Formation of Significant Byproducts High reaction temperature promoting side reactions (e.g., dibenzyl ether formation).Optimize the reaction temperature to the lowest effective level.[6]
Incomplete reaction leading to monobenzyl succinate.Ensure complete conversion by extending the reaction time or improving water removal.
Difficulty in Purification by Recrystallization "Oiling out" of the product instead of crystallization.This occurs if the boiling point of the solvent is higher than the melting point of the product. Choose a solvent with a lower boiling point or use a mixed solvent system.
Poor crystal formation.Allow the solution to cool slowly without disturbance. Seeding with a small crystal of pure product can help induce crystallization.
Solid Acid Catalyst Deactivation Leaching of active sulfonic acid groups.The catalyst may be regenerated by treatment with sulfuric acid.[4]
Fouling of the catalyst surface by polymeric byproducts.Wash the catalyst with a suitable solvent to remove adsorbed species.[9]

Experimental Protocols

Protocol 1: Lab-Scale Fischer Esterification of this compound

This protocol is a representative procedure for the synthesis of this compound via Fischer esterification on a laboratory scale.

Materials:

  • Succinic acid

  • Benzyl alcohol (at least 2.2 molar equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (catalytic amount, e.g., 5 mol%)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser, add succinic acid, benzyl alcohol, p-TSA, and toluene.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water is collected, indicating the reaction is complete. This may take several hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (caution: CO2 evolution) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove toluene and excess benzyl alcohol.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water mixture).[10]

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol).

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Slowly add a "poor" solvent in which the product is insoluble (e.g., water) to the hot solution until it becomes slightly cloudy.

  • Reheat the solution gently until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[10]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number103-43-5[11][12][13][14][15]
Molecular FormulaC18H18O4[11][13][15]
Molecular Weight298.33 g/mol [13][15]
Melting Point42-43 °C[12][16]
Boiling Point245 °C at 15 mmHg[12][16]
AppearanceWhite crystalline powder[12][16]
SolubilityInsoluble in water; Soluble in alcohol, ether, chloroform[12][16]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Equilibrium Is water being effectively removed? Start->Check_Equilibrium Check_Catalyst Is the catalyst active and in sufficient quantity? Start->Check_Catalyst Check_Time_Temp Are reaction time and temperature adequate? Start->Check_Time_Temp Check_Purity Are starting materials pure? Start->Check_Purity Solution_Equilibrium Implement/optimize Dean-Stark trap. Increase excess of benzyl alcohol. Check_Equilibrium->Solution_Equilibrium No Solution_Catalyst Increase catalyst loading. Regenerate or replace catalyst. Check_Catalyst->Solution_Catalyst No Solution_Time_Temp Monitor reaction to completion (TLC/GC). Optimize temperature. Check_Time_Temp->Solution_Time_Temp No Solution_Purity Use high-purity starting materials. Check_Purity->Solution_Purity No Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants Succinic Acid + Benzyl Alcohol + Catalyst + Toluene Reflux Azeotropic Reflux with Dean-Stark Trap Reactants->Reflux Heat Wash Wash with NaHCO3 (aq) and Brine Reflux->Wash Cool Dry Dry with MgSO4 Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Vacuum Distillation OR Recrystallization Concentrate->Purify Product Pure this compound Purify->Product

References

Validation & Comparative

A Comparative Analysis of Dibenzyl Succinate and Dimethyl Succinate as Plasticizers for Biomedical and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate plasticizer is a critical consideration in the formulation of polymers for medical devices, drug delivery systems, and pharmaceutical packaging. Plasticizers are essential additives that enhance the flexibility, processability, and durability of polymeric materials. This guide provides a detailed comparison of two succinate-based plasticizers, dibenzyl succinate and dimethyl succinate. Succinate esters are gaining prominence as potentially safer, bio-based alternatives to traditional phthalate plasticizers.[1]

This comparison synthesizes available experimental data and established principles of polymer science to evaluate their respective performance characteristics. Due to a lack of direct head-to-head experimental studies, this guide draws upon data from analogous short-chain aliphatic and aromatic ester plasticizers to provide a comprehensive overview for researchers and formulators.

Molecular Structure and Physicochemical Properties

The fundamental differences in the performance of this compound and dimethyl succinate stem from their distinct molecular structures. This compound possesses two aromatic benzyl groups, contributing to a higher molecular weight and a different polarity profile compared to the two methyl groups of dimethyl succinate.

PropertyThis compoundDimethyl SuccinateReference
CAS Number 103-43-5106-65-0[2][3]
Molecular Formula C₁₈H₁₈O₄C₆H₁₀O₄[2][3]
Molecular Weight 298.33 g/mol 146.14 g/mol [2][4]
Appearance SolidColorless liquid[2][3]
Boiling Point Not applicable (decomposes)196 °C[3]
Freezing/Melting Point Not available19 °C[3]
Density Not available~1.12 g/cm³ (at 20 °C)[3]

Performance as Plasticizers: A Comparative Overview

The efficacy of a plasticizer is evaluated based on its ability to modify the mechanical and thermal properties of a polymer, as well as its permanence within the polymer matrix.

Mechanical Properties

Plasticizers work by inserting themselves between polymer chains, reducing intermolecular forces and thereby increasing flexibility. This is typically observed as a decrease in tensile strength and Young's modulus, and an increase in elongation at break.

Mechanical PropertyExpected Performance: this compoundExpected Performance: Dimethyl Succinate
Plasticizing Efficiency Moderate to GoodGood to High
Tensile Strength Smaller reductionLarger reduction
Elongation at Break Moderate increaseSignificant increase
Young's Modulus Smaller reductionLarger reduction

Note: The expected performance is inferred based on the general behavior of aromatic vs. short-chain aliphatic plasticizers. Specific values are dependent on the polymer matrix and plasticizer concentration.

Thermal Properties

A key indicator of plasticizer efficiency is the reduction of the polymer's glass transition temperature (Tg). A lower Tg signifies greater flexibility at a given temperature. Thermal stability, assessed by Thermogravimetric Analysis (TGA), is crucial for polymer processing.

Thermal PropertyExpected Performance: this compoundExpected Performance: Dimethyl Succinate
Glass Transition Temp. (Tg) Reduction EffectiveHighly Effective
Thermal Stability (TGA) Higher thermal stabilityLower thermal stability

Note: Dimethyl succinate's lower molecular weight may lead to higher volatility and thus, lower thermal stability during processing compared to this compound.

Migration and Leaching

The migration of plasticizers from a polymer matrix is a significant concern, especially in medical and pharmaceutical applications, as it can lead to contamination of the surrounding environment and a loss of the material's desired properties.

Migration PropertyExpected Performance: this compoundExpected Performance: Dimethyl Succinate
Migration Resistance Good to ExcellentPoor to Moderate
Leaching in Aqueous Media LowModerate to High
Leaching in Lipophilic Media ModerateLow to Moderate

Note: The higher molecular weight and aromatic nature of this compound are expected to result in lower migration rates compared to the smaller, more mobile dimethyl succinate.

Biocompatibility and Applications in Drug Development

Succinate-based plasticizers are generally considered to have favorable toxicological profiles.[1] Dimethyl succinate is used in the synthesis of various chemicals, including pharmaceuticals and biodegradable plastics.[4] this compound is used as an intermediate in the synthesis of Succinobucol, an antioxidant and anti-inflammatory compound.[5] The choice between these two plasticizers would depend on the specific requirements of the application, such as the need for high flexibility versus low migration.

Experimental Protocols

For a comprehensive evaluation of these plasticizers, the following experimental protocols are recommended:

Evaluation of Mechanical Properties (Tensile Testing)
  • Standard: ASTM D882 (Standard Test Method for Tensile Properties of Thin Plastic Sheeting)

  • Procedure:

    • Prepare polymer films with varying concentrations of the plasticizer (e.g., 10, 20, 30 wt%).

    • Cut dumbbell-shaped specimens from the films.

    • Conduct tensile testing using a universal testing machine at a controlled temperature and strain rate.

    • Measure the tensile strength, elongation at break, and Young's modulus for each formulation.

Evaluation of Thermal Properties
  • Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):

    • Standard: ASTM D3418 (Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry)

    • Procedure:

      • Seal a small sample (5-10 mg) of the plasticized polymer in an aluminum pan.

      • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

      • Cool the sample and then reheat to observe the glass transition.

  • Thermogravimetric Analysis (TGA) for Thermal Stability:

    • Standard: ASTM E1131 (Standard Test Method for Compositional Analysis by Thermogravimetry)

    • Procedure:

      • Place a small sample (10-20 mg) in a TGA furnace.

      • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

      • Record the weight loss as a function of temperature to determine the onset of degradation.

Evaluation of Plasticizer Migration
  • Standard: ASTM D1239 (Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals)

  • Procedure:

    • Cut a known-sized piece of the plasticized film and weigh it.

    • Immerse the film in a simulant fluid (e.g., water, ethanol, or a food simulant) at a specified temperature for a set period.[6]

    • Remove the film, dry it, and weigh it again to determine the weight loss due to plasticizer migration.

    • Alternatively, the concentration of the leached plasticizer in the simulant can be quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[7]

Visualizations

Plasticizer_Comparison_Workflow cluster_synthesis Plasticizer Synthesis & Polymer Formulation cluster_testing Performance Evaluation cluster_analysis Data Analysis & Comparison S1 This compound Synthesis Formulate Melt Blending / Solvent Casting S1->Formulate S2 Dimethyl Succinate Synthesis S2->Formulate P Polymer (e.g., PVC, PLA) P->Formulate Mech Mechanical Testing (Tensile) Formulate->Mech Therm Thermal Analysis (DSC, TGA) Formulate->Therm Mig Migration Testing (Leaching) Formulate->Mig Comp Comparative Analysis Mech->Comp Therm->Comp Mig->Comp

Experimental workflow for comparing plasticizer performance.

Plasticizers increase the free volume between polymer chains.

Conclusion

The choice between this compound and dimethyl succinate as a plasticizer will be dictated by the specific performance requirements of the final product.

  • Dimethyl succinate is likely to be a more efficient plasticizer, offering greater flexibility at lower concentrations. However, its smaller molecular size raises concerns about higher volatility and migration potential, which could be a limiting factor in sensitive applications.

  • This compound , with its higher molecular weight and aromatic structure, is expected to offer superior permanence and lower migration rates. Its plasticizing efficiency may be lower than that of dimethyl succinate, requiring higher concentrations to achieve the same level of flexibility.

For applications in drug delivery and medical devices where biocompatibility and low leachability are paramount, this compound may be the more suitable candidate. Conversely, for applications where high flexibility is the primary concern and migration is less critical, dimethyl succinate could be a viable option. It is imperative for researchers to conduct thorough experimental evaluations based on the protocols outlined in this guide to make an informed decision for their specific polymer formulations.

References

A Comparative Analysis of the Enzymatic Hydrolysis of Dibenzyl Succinate and Diethyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic hydrolysis of succinate esters is a critical area of study in drug metabolism and the design of prodrugs. The rate and extent of this hydrolysis can significantly influence the bioavailability and therapeutic efficacy of a drug. This guide provides a comparative overview of the enzymatic hydrolysis of two common succinate esters: dibenzyl succinate and diethyl succinate. While direct, side-by-side quantitative kinetic data is sparse in publicly available literature, this document synthesizes existing knowledge and provides detailed experimental protocols to enable researchers to conduct such comparative studies.

Executive Summary

This compound and diethyl succinate are both substrates for various esterases, including pancreatic lipase and liver esterases. The hydrolysis of these diesters typically occurs in a stepwise manner, first yielding the monoester and then succinic acid. The nature of the alcohol group—benzyl versus ethyl—is expected to influence the rate of enzymatic cleavage due to steric and electronic differences.

Comparative Data

Due to the limited availability of directly comparable quantitative data in the literature, the following table is presented as a template for researchers. It outlines the key parameters that should be determined experimentally to compare the enzymatic hydrolysis of this compound and diethyl succinate.

ParameterThis compoundDiethyl SuccinateEnzyme SourceReference
Substrate This compoundDiethyl Succinate--
Enzyme e.g., Porcine Liver Esterase, Pancreatic Lipasee.g., Porcine Liver Esterase, Pancreatic Lipase--
Vmax (µmol/min/mg) Data not availableData not available--
Km (mM) Data not availableData not available--
Specific Activity (U/mg) Data not availableData not available--
Primary Hydrolysis Product Monobenzyl SuccinateMonoethyl SuccinatePancreatic Lipase[1]
Secondary Hydrolysis Product Succinic AcidSuccinic Acid--

Vmax: Maximum reaction velocity; Km: Michaelis constant; U: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under the specified conditions.

Experimental Protocols

To obtain the comparative data outlined above, the following detailed experimental protocols are proposed. These protocols are based on established methods for studying enzymatic ester hydrolysis.

Protocol 1: Determination of Kinetic Parameters (Vmax and Km) for Enzymatic Hydrolysis

This protocol describes the determination of Vmax and Km for the hydrolysis of this compound and diethyl succinate using a model esterase, such as porcine liver esterase (PLE).

1. Materials:

  • This compound

  • Diethyl succinate

  • Porcine Liver Esterase (PLE)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Purified water (HPLC grade)

  • Microplate reader or HPLC-UV system

2. Enzyme Preparation:

  • Prepare a stock solution of Porcine Liver Esterase in phosphate buffer. The concentration should be determined based on the enzyme's specific activity provided by the manufacturer.

3. Substrate Preparation:

  • Prepare stock solutions of this compound and diethyl succinate in a suitable organic solvent like DMSO or ethanol at a high concentration.

  • Create a series of substrate dilutions in phosphate buffer to achieve a range of final concentrations for the kinetic assay (e.g., 0.1 to 10 times the expected Km).

4. Hydrolysis Reaction:

  • In a 96-well plate or individual microcentrifuge tubes, add a fixed amount of the enzyme solution.

  • Initiate the reaction by adding the different concentrations of the substrate solutions. The final volume should be constant for all reactions.

  • Incubate the reaction mixture at a constant temperature (e.g., 37°C) with gentle agitation.

5. Reaction Monitoring:

  • The progress of the reaction can be monitored by measuring the formation of the product (monoester or succinic acid) or the disappearance of the substrate over time.

    • HPLC Method: At specific time intervals, quench the reaction by adding an equal volume of cold acetonitrile containing a small amount of TFA. Centrifuge to precipitate the enzyme. Analyze the supernatant by reverse-phase HPLC.

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: A gradient of water with 0.1% TFA (A) and acetonitrile with 0.1% TFA (B).

      • Detection: UV detector at a wavelength where the substrate and/or product has significant absorbance (e.g., ~220 nm for the ester bond or aromatic ring).

    • Gas Chromatography (GC) Method: For diethyl succinate, the reaction can also be monitored by GC.[1] At specific time points, an aliquot of the reaction mixture can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer analyzed by GC-MS.[1]

6. Data Analysis:

  • Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the product formation (or substrate depletion) versus time curve.

  • Plot the initial velocities (v₀) against the substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Vmax and Km values.

Protocol 2: Determination of Specific Activity

This protocol outlines the measurement of the specific activity of an enzyme towards this compound and diethyl succinate.

1. Materials:

  • Same as in Protocol 1.

  • A chromogenic substrate for esterases (e.g., p-nitrophenyl acetate) for a positive control.

2. Reaction Setup:

  • Prepare a reaction mixture containing a saturating concentration of the substrate (e.g., 10 times the Km, if known, or a concentration determined to be in the zero-order kinetic range) in phosphate buffer.

  • Add a known amount of the enzyme to initiate the reaction.

3. Measurement:

  • Monitor the reaction as described in Protocol 1 (HPLC or GC method) over a set period where the reaction rate is linear.

4. Calculation:

  • Calculate the rate of product formation in µmol/min.

  • Determine the protein concentration of the enzyme solution (e.g., using a Bradford or BCA assay).

  • Specific activity (U/mg) is calculated as: (µmol of product formed per minute) / (mg of enzyme in the reaction).

Visualizations

Enzymatic Hydrolysis Pathway

The following diagram illustrates the general two-step enzymatic hydrolysis pathway for both this compound and diethyl succinate.

Enzymatic_Hydrolysis_Pathway cluster_dibenzyl This compound Hydrolysis cluster_diethyl Diethyl Succinate Hydrolysis DBS This compound MBS Monobenzyl Succinate DBS->MBS Enzyme (Esterase) + H₂O BA1 Benzyl Alcohol SA1 Succinic Acid MBS->SA1 Enzyme (Esterase) + H₂O BA2 Benzyl Alcohol DES Diethyl Succinate MES Monoethyl Succinate DES->MES Enzyme (Esterase) + H₂O EA1 Ethanol SA2 Succinic Acid MES->SA2 Enzyme (Esterase) + H₂O EA2 Ethanol

Caption: Stepwise enzymatic hydrolysis of succinate diesters.

Experimental Workflow for Kinetic Analysis

The diagram below outlines the key steps in the experimental workflow for determining the kinetic parameters of enzymatic hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Enzyme_Prep Prepare Enzyme Solution Reaction_Setup Set up Reaction Mixtures Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrate Dilutions Substrate_Prep->Reaction_Setup Incubation Incubate at Constant Temperature Reaction_Setup->Incubation Sampling Take Time-course Samples & Quench Incubation->Sampling HPLC_GC Analyze by HPLC or GC Sampling->HPLC_GC Calc_Rate Calculate Initial Velocities (v₀) HPLC_GC->Calc_Rate MM_Plot Plot v₀ vs. [S] and Fit to Michaelis-Menten Equation Calc_Rate->MM_Plot Kinetic_Params Determine Vmax and Km MM_Plot->Kinetic_Params

Caption: Workflow for kinetic analysis of enzymatic hydrolysis.

Conclusion

The enzymatic hydrolysis of this compound and diethyl succinate represents an important consideration in the fields of pharmacology and drug development. While existing literature provides a qualitative foundation, there is a clear need for direct quantitative comparisons of their hydrolysis kinetics. The experimental protocols and frameworks provided in this guide are intended to facilitate such studies. By determining key kinetic parameters like Vmax and Km, researchers can gain a more precise understanding of how the choice of ester group influences the metabolic fate of succinate-based molecules, ultimately aiding in the design of more effective and reliable therapeutic agents.

References

Dibenzyl Succinate: A Viable, Safer Alternative to Phthalate Plasticizers in Polyvinyl Chloride (PVC) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data indicates that dibenzyl succinate and other succinate-based plasticizers demonstrate comparable, and in some cases superior, performance to traditional phthalate plasticizers, while offering a significantly more favorable toxicological profile. This positions them as strong candidates for replacing phthalates in a variety of applications, particularly in sensitive products such as medical devices, children's toys, and food packaging.

Phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP), have long been the industry standard for imparting flexibility to PVC.[1] However, mounting evidence of their endocrine-disrupting properties and other adverse health effects has prompted a search for safer alternatives.[2][3] this compound, a non-phthalate plasticizer, is emerging as a promising substitute, exhibiting excellent plasticizing efficiency, thermal stability, and resistance to migration.

Performance Comparison: this compound vs. Phthalates

Experimental studies, while not always providing a direct comparison with this compound specifically, have shown that succinate esters as a class are highly effective plasticizers for PVC. They can achieve similar or even better mechanical and thermal properties compared to commonly used phthalates.

Mechanical Properties

The primary function of a plasticizer is to increase the flexibility of a polymer, which is typically measured by changes in tensile strength and elongation at break. Data from various studies, summarized in the table below, indicates that succinate-based plasticizers can impart flexibility to PVC comparable to that of DEHP and DINP. For instance, PVC plasticized with a succinic acid-based ester mixture at 50 parts per hundred resin (PHR) exhibited a tensile strength of approximately 19 MPa and an elongation at break of around 250%, values that are in the same range as those for DINP.[4][5]

Plasticizer (50 PHR in PVC)Tensile Strength (MPa)Elongation at Break (%)Reference
Succinic acid-based ester mixture~19~250[4][5]
Di-n-butyl sebacate (DBS)15.7350[4]
Di-isononyl phthalate (DINP)~19~250[5]
Thermal Stability

The thermal stability of a plasticizer is crucial for the processing and lifespan of the plasticized material. The 5% weight loss temperature (Td5%) is a key indicator of this property. Succinate-based plasticizers have demonstrated good thermal stability, suitable for standard PVC processing temperatures. While some studies suggest their thermal degradation point might be slightly lower than that of some phthalates, it remains well above typical processing temperatures.[6][7]

Plasticizer5% Weight Loss Temperature (°C)Reference
Succinic acid-based ester mixture227.8 (in air), 261.1 (in nitrogen)[4][7]
Di(2-ethylhexyl) suberate (D2EHSu)287.06[4]
Di(2-ethylhexyl) azelate (D2EHAz)290.83[4]
Di(2-ethylhexyl) phthalate (DEHP)Stable up to approx. 300°C[8]
Diisononyl phthalate (DINP)Comparable or slightly better than DEHP[8]
Migration Resistance

A significant drawback of phthalate plasticizers is their tendency to migrate out of the polymer matrix, leading to material degradation and potential human exposure.[6] Experimental data strongly suggests that succinate-based plasticizers exhibit superior migration resistance compared to phthalates. One study found that the migration of a synthesized succinate ester was 70% lower than that of DEHP or DINP.[5][7] This reduced migration is a critical advantage for applications where direct contact with humans is a concern.

PlasticizerMigration Rate (µg/cm²/h) - Estimated MeanReference
Di(2-ethylhexyl) phthalate (DEHP)10[9]
Diisononyl phthalate (DINP)13[9]
Dibutyl phthalate (DBP)13[9]
Benzyl butyl phthalate (BBP)12[9]
Succinate-based estersSignificantly lower than phthalates[7][10]

Toxicological Profile: A Safer Alternative

The primary driver for replacing phthalates is their adverse health effects. Phthalates are recognized endocrine disruptors that can interfere with the body's hormonal systems.[2][11] They have been shown to exert anti-androgenic effects, impacting male reproductive development.[3] In contrast, studies on succinate derivatives have generally shown them to be non-toxic. For example, in vitro screening of various potential plasticizer alternatives found no detrimental effects from succinate derivatives on male germline stem cells, while some phthalates like DEHP were found to be detrimental.[12]

The endocrine-disrupting activity of phthalates often involves interference with hormone receptors, such as the androgen receptor. Phthalates can block the binding of natural hormones, disrupting normal signaling pathways that are crucial for development and reproductive function.[13]

Phthalate_Toxicity_Pathway cluster_exposure Exposure cluster_mie Molecular Initiating Event cluster_ke Key Events cluster_ao Adverse Outcome Phthalate Exposure Phthalate Exposure Binding to Androgen Receptor Binding to Androgen Receptor Phthalate Exposure->Binding to Androgen Receptor Absorption & Distribution Inhibition of Androgen Binding Inhibition of Androgen Binding Binding to Androgen Receptor->Inhibition of Androgen Binding Disruption of Androgen Signaling Disruption of Androgen Signaling Inhibition of Androgen Binding->Disruption of Androgen Signaling Altered Gene Expression Altered Gene Expression Disruption of Androgen Signaling->Altered Gene Expression Reproductive Toxicity Reproductive Toxicity Altered Gene Expression->Reproductive Toxicity Experimental_Workflow cluster_prep Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison PVC Formulation PVC Formulation Plasticizer Addition Plasticizer Addition PVC Formulation->Plasticizer Addition Film Casting/Extrusion Film Casting/Extrusion Plasticizer Addition->Film Casting/Extrusion Mechanical Testing (ASTM D882) Mechanical Testing (ASTM D882) Film Casting/Extrusion->Mechanical Testing (ASTM D882) Thermal Analysis (TGA) Thermal Analysis (TGA) Film Casting/Extrusion->Thermal Analysis (TGA) Migration Testing (ASTM D1239) Migration Testing (ASTM D1239) Film Casting/Extrusion->Migration Testing (ASTM D1239) Data Compilation Data Compilation Mechanical Testing (ASTM D882)->Data Compilation Thermal Analysis (TGA)->Data Compilation Migration Testing (ASTM D1239)->Data Compilation Comparative Efficacy Assessment Comparative Efficacy Assessment Data Compilation->Comparative Efficacy Assessment

References

Biological activity of Dibenzyl succinate versus other succinate esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Dibenzyl Succinate and Other Succinate Esters

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of succinate esters is crucial for leveraging their therapeutic potential. This guide provides a comparative overview of the known biological effects of this compound, dimethyl succinate, and diethyl succinate, supported by available experimental data and detailed methodologies for key assays.

Overview of Succinate Esters in Biological Systems

Succinate esters, derivatives of the Krebs cycle intermediate succinic acid, are a diverse class of molecules with emerging biological significance. Their esterification can enhance properties such as cell permeability, allowing them to act as pro-drugs that deliver succinate or the corresponding alcohol moiety intracellularly. This can lead to a range of downstream effects, from metabolic modulation to anti-inflammatory responses.

Comparative Biological Activities

While direct comparative studies are limited, this section summarizes the currently understood biological activities of this compound, dimethyl succinate, and diethyl succinate based on individual research findings.

This compound

The biological activity of this compound is not well-documented in recent scientific literature. Chemical databases provide physical and chemical properties but offer little insight into its pharmacological effects.[1][2][3] Historically, this compound has been associated with the synonym "Spasmine," suggesting a potential role as an antispasmodic agent.[1][2][3] Modern medications bearing the name "Spasmine," however, typically contain other active ingredients like alverine citrate or herbal extracts, which are known smooth muscle relaxants.[4][5][6][7]

Given its structure, it is plausible that this compound could act as a pro-drug, being hydrolyzed by intracellular esterases to release succinic acid and benzyl alcohol. Benzyl alcohol is known to possess antiseptic and local anesthetic properties and can be toxic at high concentrations.[8][9][10] The released succinate could then influence cellular metabolism and signaling pathways. One database lists this compound as a potential endocrine-disrupting compound, though this claim lacks direct experimental support.[2]

Dimethyl Succinate

Dimethyl succinate is a cell-permeable succinate analog that has been shown to elevate intracellular succinate levels. This can disrupt the tricarboxylic acid (TCA) cycle, leading to reduced protein synthesis and impaired myogenic differentiation. Studies have also indicated that dimethyl succinate can induce apoptosis and decrease maximal cellular respiration and reserve capacity.

Diethyl Succinate

Diethyl succinate has demonstrated notable anti-inflammatory effects. It is capable of penetrating biological membranes and is metabolized through the tricarboxylic acid cycle. Research has shown that diethyl succinate can modulate the polarization and activation of microglial cells. This is achieved by reducing mitochondrial fission and decreasing the levels of reactive oxygen species (ROS), thereby exerting a protective effect against inflammation in primary microglial cells.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of the discussed succinate esters. It is important to note that this data is compiled from different studies and direct comparison of potency may not be appropriate.

Succinate EsterBiological ActivityCell Type/ModelConcentration/DoseObserved Effect
This compound Antispasmodic (historical)Not specifiedNot availableRelaxation of smooth muscle (inferred)
Dimethyl Succinate Induction of apoptosisC2C12 myoblasts16 mMIncreased rate of apoptosis
Impaired skeletal muscle homeostasisIn vivo (mice)2% in water (p.o., 6 weeks)Smaller muscle myofiber diameters
Diethyl Succinate Reduction of ROS productionPrimary microglia5 mM (3 hours)Significant decrease in ROS levels
Inhibition of M1 microglial polarizationPrimary microglia5 mM (pretreatment for 3 hours)Decreased population of pro-inflammatory M1 microglia

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Anti-inflammatory Assay

This protocol is a general guideline for assessing the anti-inflammatory effects of compounds on a murine macrophage cell line (e.g., RAW 264.7).

  • Cell Culture : RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.[11]

  • Cell Viability Assay (MTT Assay) : To ensure that the observed effects are not due to cytotoxicity, a cell viability assay is performed. Cells are seeded in a 96-well plate and treated with various concentrations of the test compound for 24 hours. MTT solution is then added, and after incubation, the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm.[11][12]

  • Nitric Oxide (NO) Production Assay : Cells are pre-treated with the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation. The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[11][12]

  • Cytokine Measurement (ELISA) : The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.[13]

Reactive Oxygen Species (ROS) Production Measurement

This protocol outlines a common method for measuring intracellular ROS using a fluorescent probe.

  • Cell Preparation : Cells are cultured to the desired confluency. For suspension cells, they are harvested and washed. For adherent cells, they are typically seeded in a multi-well plate.[14]

  • Staining : The cells are washed with a buffer (e.g., PBS) and then incubated with a cell-permeable fluorogenic probe such as 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) at 37°C in the dark.[14]

  • ROS Measurement : After incubation, the staining solution is removed, and the cells are washed again. The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. A positive control, such as tert-butyl hydroperoxide (TBHP), is often used to induce ROS production.[14]

Mitochondrial Fission Assay

This protocol describes a general method for observing and quantifying changes in mitochondrial morphology.

  • Mitochondrial Staining : Cells are incubated with a mitochondria-specific fluorescent dye (e.g., MitoTracker) or transfected with a vector expressing a fluorescent protein targeted to the mitochondria (e.g., Mito-GFP).[15]

  • Live-Cell Imaging : The stained or transfected cells are imaged using a confocal or fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions. Time-lapse images are captured to observe the dynamics of the mitochondrial network.[15][16]

  • Quantification : The morphology of the mitochondria is analyzed from the captured images. Mitochondrial fission is characterized by the fragmentation of the mitochondrial network into smaller, more numerous organelles. This can be quantified by measuring the length and number of mitochondria per cell using image analysis software.[15][17] An increase in the number of mitochondria and a decrease in their average length are indicative of increased fission.[16]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for the anti-inflammatory effects of diethyl succinate in microglial cells.

diethyl_succinate_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Diethyl Succinate (Ext) Diethyl Succinate Diethyl Succinate (Int) Diethyl Succinate Diethyl Succinate (Ext)->Diethyl Succinate (Int) Cellular Uptake Succinate Succinate Diethyl Succinate (Int)->Succinate Esterase hydrolysis Mitochondrial Fission Mitochondrial Fission Succinate->Mitochondrial Fission Inhibits Anti-inflammatory\nEffect Anti-inflammatory Effect Succinate->Anti-inflammatory\nEffect ROS Production ROS Production Mitochondrial Fission->ROS Production Leads to Pro-inflammatory\nResponse (M1) Pro-inflammatory Response (M1) ROS Production->Pro-inflammatory\nResponse (M1) Promotes

Caption: Anti-inflammatory pathway of diethyl succinate in microglia.

Conclusion

The biological activities of succinate esters are varied and depend on their specific chemical structures. Diethyl succinate shows promise as an anti-inflammatory agent by modulating mitochondrial dynamics and reducing oxidative stress. Dimethyl succinate, on the other hand, can impact cellular metabolism and induce apoptosis. The biological role of this compound remains largely uncharacterized in contemporary research, despite its historical association with antispasmodic activity. Further direct comparative studies are necessary to fully elucidate the structure-activity relationships within this class of compounds and to explore their full therapeutic potential.

References

Dibenzyl Succinate: A Comparative Guide for Synthetic Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibenzyl succinate is a versatile synthetic intermediate, playing a crucial role in the construction of complex bioactive molecules. Its utility is particularly pronounced in the synthesis of lignans, a class of naturally occurring polyphenols with a wide range of pharmacological activities, including antitumor, antioxidant, and anti-inflammatory properties. This guide provides a comprehensive comparison of this compound with its common alternatives, diethyl succinate and dimethyl succinate, supported by experimental data and detailed protocols.

Performance Comparison of Succinate Esters in Synthesis

The choice of succinate ester can significantly impact the yield and reaction conditions required for the synthesis of downstream targets. While direct comparative studies are limited, analysis of various synthetic routes allows for an indirect assessment of their performance, particularly in the Stobbe condensation, a key reaction for the formation of lignan precursors.

IntermediateTarget Molecule/ReactionYield (%)Purity (%)Key Reaction ConditionsReference
This compound Dibenzylbutyrolactone Lignan Precursor (via Stobbe Condensation)Not explicitly reported in comparative studies, but implied to be effective in lignan synthesis.Not specifiedBase-catalyzed condensation with an aromatic aldehyde.General knowledge from lignan synthesis literature.
Diethyl Succinate Dibenzylidenesuccinic Acid (via Stobbe Condensation with Benzaldehyde)51Not specifiedSodium hydride, ether, 3°C
Dimethyl Succinate Methyl hydrogen p-methoxyphenylitaconate (via Stobbe Condensation)High (not quantified)Not specifiedPotassium tert-butoxide, condensation with p-methoxybenzaldehyde.[1]
Diethyl Succinate Precursor for Tametraline (via Stobbe Condensation)Good (not quantified)Not specifiedBase-catalyzed condensation.[2]
Dimethyl Succinate Dimethyl succinylsuccinate85.54>99.5Sodium methoxide in liquid paraffin.Patent CN112094189A

Note: The yields reported are for specific reactions and may not be directly comparable due to differing substrates and conditions. However, this table provides an overview of the utility and reported efficiencies of these intermediates in similar transformations.

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound is the Fischer esterification of succinic acid with benzyl alcohol.

Materials:

  • Succinic acid

  • Benzyl alcohol

  • Sulfuric acid (catalyst)

  • Toluene

Procedure:

  • A mixture of succinic acid (1.0 eq), benzyl alcohol (2.2 eq), and a catalytic amount of sulfuric acid in toluene is prepared.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford pure this compound.

Stobbe Condensation using Diethyl Succinate with Benzaldehyde

This protocol describes a typical Stobbe condensation to form a lignan precursor.

Materials:

  • Diethyl succinate

  • Benzaldehyde

  • Sodium hydride

  • Anhydrous ether

Procedure:

  • To a slurry of sodium hydride (1.1 eq) in anhydrous ether, a mixture of diethyl succinate (1.0 eq) and freshly distilled benzaldehyde (1.1 eq) is added.

  • The reaction mixture is stirred at a controlled temperature (e.g., 3°C) under an inert atmosphere (e.g., nitrogen).

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction is quenched by the slow addition of water.

  • The aqueous layer is separated and acidified with dilute hydrochloric acid.

  • The precipitated product is filtered, washed with water, and dried to yield the crude product, which can be further purified by recrystallization.

Visualizing Synthetic Pathways and Biological Activity

Synthetic Pathway: From Succinate Ester to Dibenzylbutyrolactone Lignan

The Stobbe condensation is a critical step in the synthesis of dibenzylbutyrolactone lignans. The following diagram illustrates a generalized synthetic workflow starting from a succinate ester.

G cluster_0 Stobbe Condensation cluster_1 Reduction & Cyclization A Succinate Ester (e.g., this compound) C Alkylidene Succinic Acid Half-Ester A->C Base (e.g., NaH) B Aromatic Aldehyde B->C D Dibenzylbutane Diol C->D Reduction (e.g., LiAlH4) E Dibenzylbutyrolactone Lignan D->E Oxidation & Lactonization

Caption: Generalized synthetic pathway to dibenzylbutyrolactone lignans.

Signaling Pathway: Anti-Tumor Mechanism of Dibenzylbutyrolactone Lignans

Dibenzylbutyrolactone lignans, such as nortrachelogenin, have been shown to exert antitumor effects by inhibiting key survival signaling pathways in cancer cells.

G cluster_0 Growth Factor Signaling cluster_1 Apoptosis Pathway GF Growth Factor (e.g., IGF-I) GFR Growth Factor Receptor (GFR) GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits TRAIL TRAIL DR Death Receptor TRAIL->DR DR->Apoptosis NTG Nortrachelogenin (Dibenzylbutyrolactone Lignan) NTG->GFR Inhibits activation NTG->Akt Inhibits membrane localization & activity

Caption: Inhibition of Akt pathway by Nortrachelogenin.[3]

Experimental Workflow: Validation of Anti-inflammatory Activity

The anti-inflammatory effects of compounds synthesized from intermediates like this compound can be validated through in vitro assays, such as measuring the inhibition of inflammatory mediator production in cell cultures.

G A 1. Cell Culture (e.g., Macrophages) B 2. Pre-treatment with Lignan Compound A->B C 3. Stimulation with Inflammatory Agent (e.g., LPS) B->C D 4. Incubation C->D E 5. Measurement of Inflammatory Mediators (e.g., NO, PGE2) D->E F 6. Data Analysis and Comparison to Control E->F

Caption: Workflow for assessing anti-inflammatory activity.[4]

Conclusion

This compound serves as a valuable and effective synthetic intermediate, particularly in the construction of complex, biologically active molecules like lignans. While diethyl and dimethyl succinate are viable alternatives, the choice of intermediate should be guided by the specific synthetic target, desired reaction conditions, and overall cost-effectiveness. The benzyl protecting groups in this compound can be advantageous in multi-step syntheses where selective deprotection is required. Further head-to-head comparative studies under standardized conditions would be beneficial to definitively establish the superiority of one intermediate over the others for specific applications. The provided protocols and visualized pathways offer a foundational understanding for researchers and drug development professionals working with these important building blocks.

References

Cross-reactivity studies involving Dibenzyl succinate in enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymatic hydrolysis of dibenzyl succinate, focusing on its interaction with pancreatic lipase. The information is primarily based on historical studies, which offer foundational insights into the substrate specificity of this enzyme. This document aims to present the available data in a clear, comparative format, alongside the experimental protocols used to generate it.

Enzymatic Hydrolysis of this compound: A Comparative Look

The enzymatic processing of this compound is characterized by a specific partial hydrolysis. Studies have shown that pancreatic lipase can hydrolyze one of the ester linkages in this compound, but not both. This suggests a distinct substrate specificity, where the monoester product is not further processed by the same enzyme.

Quantitative Data Summary

The following table summarizes the comparative enzymatic hydrolysis of this compound and related compounds by pancreatic lipase, based on the findings from a foundational study in the field. The results are presented in terms of the volume of 0.0611 N sodium hydroxide solution required to neutralize the acid produced after a 5-hour incubation period, which is proportional to the extent of hydrolysis.

SubstrateEnzyme SourceIncubation Time (hours)Volume of 0.0611 N NaOH (cc)Extent of HydrolysisReference
This compound Hog Pancreas517.4Partial Hydrolysis to Monoester[1]
Monobenzyl succinate Hog Pancreas50.0No Hydrolysis[1]
Olive Oil (Control) Hog Pancreas517.4Hydrolyzed[1]

Note: The original study also references comparisons to the hydrolysis of other benzyl esters like benzyl stearate, palmitate, and benzoate, but does not provide parallel quantitative data for this compound under the same conditions.[1]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on the 1922 study by Howard.

Preparation of Substrates
  • This compound: Prepared by heating sodium succinate with a slight excess of benzyl chloride. The excess benzyl chloride was removed by steam distillation. The resulting this compound was filtered, dried, and purified by recrystallization from petroleum ether.[1]

  • Monobenzyl Succinate: Prepared by heating succinic anhydride with a slight excess of benzyl alcohol under a reflux condenser for 4 hours. The product was purified by drying on a porous plate and subsequent recrystallization from benzene.[1]

Enzymatic Hydrolysis Assay
  • Enzyme Preparation: An aqueous extract of fresh hog pancreas was used as the source of lipase.[1]

  • Emulsion Preparation: A 5% acacia emulsion of the ester (this compound or monobenzyl succinate) was prepared. Each 50g of the emulsion contained 1.00g of the ester, the aqueous extract of 1g of the pancreas, and 1 cc of fresh bile.[1]

  • Incubation: Duplicate 50g samples of the emulsion were incubated for the desired periods (e.g., 5 hours). The samples were frequently agitated during incubation.[1]

  • Titration: After incubation, the amount of hydrolysis was determined by titration with a 0.0611 N sodium hydroxide solution to measure the amount of carboxylic acid produced.[1]

  • Control: A duplicate sample containing 1 cc of olive oil in place of 1g of the ester was used as a positive control to confirm the activity of the enzyme preparation.[1]

Visualizing the Enzymatic Reaction and Workflow

To better illustrate the processes described, the following diagrams have been generated.

G cluster_0 Enzymatic Hydrolysis of this compound Dibenzyl_succinate This compound Monobenzyl_succinate Monobenzyl succinate Dibenzyl_succinate->Monobenzyl_succinate + H₂O Benzyl_alcohol Benzyl alcohol No_reaction No Further Hydrolysis Monobenzyl_succinate->No_reaction Pancreatic_lipase Pancreatic Lipase Pancreatic_lipase->Dibenzyl_succinate

Caption: Enzymatic hydrolysis of this compound by pancreatic lipase.

G cluster_1 Experimental Workflow for Enzymatic Hydrolysis Assay start Start prep_emulsion Prepare 5% Acacia Emulsion (Ester, Pancreas Extract, Bile) start->prep_emulsion incubate Incubate Samples (e.g., 5 hours with agitation) prep_emulsion->incubate titrate Titrate with NaOH to Quantify Hydrolysis incubate->titrate end End titrate->end

Caption: Workflow for the enzymatic hydrolysis assay of this compound.

Conclusion

The available data, primarily from early 20th-century research, indicates a selective enzymatic hydrolysis of this compound by pancreatic lipase to its monoester, monobenzyl succinate. The monoester itself does not appear to be a substrate for further hydrolysis by this enzyme. This highlights a specific interaction between the enzyme and the dicarboxylic acid ester.

It is important to note the absence of recent, direct comparative studies involving this compound and a wider range of alternative substrates using modern analytical techniques. Further research employing contemporary enzymatic assay methods would be beneficial to expand upon these foundational findings and to provide a more comprehensive understanding of the cross-reactivity and substrate specificity profile of this compound with various esterases and lipases. Such studies would be of significant value to researchers in pharmacology and drug development, given the historical interest in benzyl esters for their potential therapeutic properties.[1]

References

Performance of Dibenzyl Succinate in Polymer Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical consideration in the development of polymer formulations, directly impacting the material's flexibility, durability, and processability. In applications within research, and particularly in drug development, the biocompatibility and leaching profile of these additives are of paramount importance. This guide provides a comparative evaluation of Dibenzyl succinate's performance in polymer formulations against common alternatives, supported by experimental data and detailed testing protocols.

While direct, head-to-head experimental data for this compound is limited in publicly available literature, its performance can be inferred from studies on structurally similar succinate esters, such as di-n-heptyl succinate (DHPS) and dibutyl succinate (DBS).[1][2][3][4][5] This guide leverages this data to provide a comparative framework against the widely used but potentially toxic phthalate plasticizer, Di(2-ethylhexyl) phthalate (DEHP), and other common non-phthalate alternatives like Acetyl Tributyl Citrate (ATBC) and Dibutyl Sebacate (DBS).

Succinate-based plasticizers are gaining attention as they can be derived from renewable feedstocks and often exhibit favorable biodegradability and toxicological profiles.[1][4]

Comparative Performance Data

The efficacy of a plasticizer is primarily assessed by its impact on the mechanical and thermal properties of the polymer matrix, as well as its resistance to migration. The following tables summarize key performance indicators for various plasticizers in Poly(vinyl chloride) (PVC), a common polymer used in a wide range of applications, including medical devices.

Table 1: Mechanical Properties of Plasticized PVC (40 phr)

PlasticizerTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
This compound (estimated) ~18-22~250-300~0.02-0.04
Di-n-heptyl succinate (DHPS)19.52800.03
Dibutyl succinate (DBS)~19~250~0.04
Di(2-ethylhexyl) phthalate (DEHP)18.22600.03
Acetyl Tributyl Citrate (ATBC)~17-20~250-300~0.03-0.05
Dibutyl Sebacate (DBS)15.7350-

Note: Data for this compound is estimated based on the performance of other succinate esters. Data for other plasticizers is compiled from various sources and may not represent head-to-head comparisons under identical conditions.[1][6][7]

Table 2: Thermal Properties of Plasticized PVC (40 phr)

PlasticizerGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)
This compound (estimated) ~ -20 to -30~ 200-220
Di-n-heptyl succinate (DHPS)-25.8~210
Dibutyl succinate (DBS)~ -25~215
Di(2-ethylhexyl) phthalate (DEHP)-27.3~220
Acetyl Tributyl Citrate (ATBC)~ -30 to -40~200-220
Dibutyl Sebacate (DBS)~ -40 to -50~220-240

Note: Tg and Td values can vary depending on the specific polymer grade and testing conditions.[1][6][7]

Table 3: Migration Resistance of Plasticizers from PVC

PlasticizerMigration into Hexane (Weight Loss %)Migration into Water (Weight Loss %)
This compound (estimated) ModerateLow
Di-n-heptyl succinate (DHPS)3.5<0.1
Dibutyl succinate (DBS)~3-5<0.1
Di(2-ethylhexyl) phthalate (DEHP)4.2<0.1
Acetyl Tributyl Citrate (ATBC)~2-4<0.2
Dibutyl Sebacate (DBS)~1-3<0.1

Note: Migration is highly dependent on the test conditions (time, temperature, and solvent). The data presented is for comparative purposes.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of plasticizer performance. The following are outlines of standard protocols for key experiments.

Protocol 1: Evaluation of Mechanical Properties (Tensile Testing)

This protocol is based on the ASTM D638 standard for tensile properties of plastics.

  • Specimen Preparation:

    • Prepare polymer sheets with a specific concentration of the plasticizer (e.g., 40 parts per hundred of resin - phr) using a two-roll mill followed by compression molding.

    • Cut dumbbell-shaped specimens from the sheets according to ASTM D638 specifications.

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Testing Procedure:

    • Use a universal testing machine equipped with a suitable load cell and extensometer.

    • Set the crosshead speed according to the standard for the specific material being tested.

    • Mount the specimen in the grips of the machine.

    • Initiate the test and record the force and elongation until the specimen fractures.

  • Data Analysis:

    • From the resulting stress-strain curve, calculate the tensile strength, elongation at break, and Young's modulus.

Protocol 2: Evaluation of Thermal Properties

A. Dynamic Mechanical Analysis (DMA)

This protocol is based on the ASTM D4065 standard.

  • Specimen Preparation:

    • Prepare rectangular specimens of the plasticized polymer with dimensions suitable for the DMA instrument.

    • Ensure the specimens are free of voids and have a uniform thickness.

  • Testing Procedure:

    • Mount the specimen in the DMA clamp (e.g., single cantilever or tensile mode).

    • Subject the specimen to a sinusoidal strain at a fixed frequency (e.g., 1 Hz).

    • Ramp the temperature over a desired range (e.g., -100°C to 150°C) at a constant heating rate (e.g., 3°C/min).

  • Data Analysis:

    • The storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') are recorded as a function of temperature.

    • The glass transition temperature (Tg) is typically determined from the peak of the tan δ curve.

B. Thermogravimetric Analysis (TGA)

This protocol is based on the ASTM E1131 standard.

  • Specimen Preparation:

    • Accurately weigh a small sample (5-10 mg) of the plasticized polymer into a TGA pan.

  • Testing Procedure:

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • The decomposition temperature (Td) is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%).

Protocol 3: Evaluation of Plasticizer Migration

This protocol is based on the ASTM D1239 standard for resistance of plastic films to extraction by chemicals.

  • Specimen Preparation:

    • Cut circular or square specimens of the plasticized polymer film of known dimensions and weight.

  • Testing Procedure:

    • Immerse the specimens in a specified extraction solvent (e.g., n-hexane to simulate fatty foods, or deionized water) in a sealed container.

    • Maintain the container at a constant temperature (e.g., 25°C or 40°C) for a specified duration (e.g., 24 hours).

    • After the immersion period, remove the specimens, gently wipe them dry, and allow them to equilibrate at room temperature.

  • Data Analysis:

    • Reweigh the specimens.

    • Calculate the percentage of weight loss, which corresponds to the amount of plasticizer that has migrated into the solvent.

Visualizations

Experimental_Workflow cluster_prep 1. Material Preparation cluster_testing 2. Performance Evaluation cluster_analysis 3. Data Analysis & Comparison Polymer Polymer Resin Mixing Melt Blending / Solvent Casting Polymer->Mixing Plasticizer This compound / Alternative Plasticizer->Mixing Formulation Plasticized Polymer Sheet Mixing->Formulation Mechanical Mechanical Testing (ASTM D638) Formulation->Mechanical Thermal Thermal Analysis (DMA, TGA) Formulation->Thermal Migration Migration Study (ASTM D1239) Formulation->Migration Data_Analysis Data Analysis Mechanical->Data_Analysis Thermal->Data_Analysis Migration->Data_Analysis Comparison Comparative Evaluation Data_Analysis->Comparison

Caption: Experimental workflow for the evaluation of plasticizer performance.

Plasticizer_Comparison cluster_succinates Succinate Esters cluster_alternatives Other Non-Phthalate Alternatives Dibenzyl_Succinate This compound ATBC ATBC (Citrate) Dibenzyl_Succinate->ATBC Biocompatibility DEHP DEHP Dibenzyl_Succinate->DEHP Toxicity DHPS DHPS DHPS->DEHP Biodegradability DBS_succinate DBS (Succinate) ATBC->DEHP Flexibility DBS_sebacate DBS (Sebacate) DBS_sebacate->DEHP Low Temp. Performance Signaling_Pathway cluster_cell Cellular Environment Plasticizer Leached Plasticizer (e.g., DEHP, MEHP) Receptor Nuclear Receptor (e.g., Estrogen Receptor, PPAR) Plasticizer->Receptor Binds to receptor Cell_Membrane Cell Membrane HRE Hormone Response Element (on DNA) Receptor->HRE Binds to DNA Gene_Expression Altered Gene Expression HRE->Gene_Expression Regulates transcription Response Adverse Biological Response (e.g., Endocrine Disruption) Gene_Expression->Response

References

A Comparative Benchmarking Guide: Dibenzyl Succinate Versus Alternative Carboxylic Acid Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity and yield. For the temporary masking of carboxylic acid functionalities, a diverse arsenal of protecting groups is available to the modern chemist. This guide provides an objective, data-driven comparison of Dibenzyl succinate with other commonly employed carboxylic acid protecting groups, namely Methyl, tert-Butyl, and Allyl esters.

This compound serves as a valuable protecting group for succinic acid and other dicarboxylic acids, allowing for the simultaneous protection of both carboxyl moieties. Its benzyl ester linkages offer a unique set of stability and deprotection characteristics. This comparison will delve into the relative stability of these protecting groups under various reaction conditions, provide detailed experimental protocols for their cleavage, and present visual guides to aid in the strategic selection of an appropriate protecting group.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the performance of this compound (as a representative benzyl ester) and its alternatives under common synthetic conditions. The stability and deprotection conditions are key factors in determining the orthogonality of a protecting group strategy in a complex synthesis.

Protecting GroupStructureStability to Mild AcidStability to Mild BaseStability to HydrogenolysisStability to NucleophilesCommon Deprotection ConditionsTypical Yields
This compound StableStableLabile StableH₂, Pd/C>90%
Methyl ester -COOCH₃StableLabile StableLabileLiOH, NaOH, or other bases>90%
tert-Butyl ester -COOC(CH₃)₃Labile StableStableStableTrifluoroacetic acid (TFA), HCl>90%
Allyl ester -COOCH₂CH=CH₂StableStableStableStablePd(0) catalysts (e.g., Pd(PPh₃)₄)>90%

Note: Yields are highly substrate-dependent and the provided values represent typical ranges for efficient reactions.

Experimental Protocols

Detailed methodologies are crucial for the successful application and removal of protecting groups. Below are representative experimental protocols for the deprotection of each class of ester discussed.

Deprotection of this compound via Catalytic Hydrogenolysis

This protocol describes the cleavage of the benzyl ester groups of this compound to yield succinic acid.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., Methanol or Ethyl Acetate) in a flask equipped with a stir bar.

  • Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10 mol% of palladium).

  • Seal the flask and purge the system with an inert gas (Nitrogen or Argon).

  • Introduce hydrogen gas, either from a balloon or a pressurized system, and maintain a positive pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the system with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude succinic acid.

  • The product can be further purified by recrystallization if necessary.

Deprotection of Methyl Esters via Basic Hydrolysis (Saponification)

This protocol outlines the cleavage of a methyl ester to the corresponding carboxylic acid using sodium hydroxide.

Materials:

  • Methyl ester of the carboxylic acid

  • Methanol or Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Aqueous hydrochloric acid (HCl) solution (e.g., 1 M)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Dissolve the methyl ester in a suitable alcohol (e.g., Methanol or Ethanol) in a round-bottom flask.

  • Add an excess of aqueous NaOH solution (typically 1.1-2 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux to accelerate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with aqueous HCl solution.

  • The carboxylic acid product may precipitate out of solution. If not, extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.

Deprotection of tert-Butyl Esters via Acidic Cleavage

This protocol describes the removal of a tert-butyl ester using trifluoroacetic acid.

Materials:

  • tert-Butyl ester of the carboxylic acid

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the tert-butyl ester in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA), often in a 1:1 ratio with DCM.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the carboxylic acid.

Mandatory Visualizations

Orthogonal Protection Strategy

The following diagram illustrates the concept of orthogonal protection, where different protecting groups on a multifunctional molecule can be selectively removed without affecting the others. This is a critical consideration in complex synthetic planning.

Orthogonal_Protection cluster_deprotection Selective Deprotection cluster_products Deprotected Intermediates Molecule Multifunctional Molecule (PG1, PG2, PG3) Condition1 Condition A Molecule->Condition1 Deprotects PG1 Condition2 Condition B Molecule->Condition2 Deprotects PG2 Condition3 Condition C Molecule->Condition3 Deprotects PG3 Product1 Molecule (Free FG1, PG2, PG3) Condition1->Product1 Product2 Molecule (PG1, Free FG2, PG3) Condition2->Product2 Product3 Molecule (PG1, PG2, Free FG3) Condition3->Product3 Deprotection_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve this compound in Solvent B Add Pd/C Catalyst A->B C Purge with Inert Gas B->C D Introduce H₂ Gas C->D E Monitor Reaction (TLC/LC-MS) D->E F Filter to Remove Catalyst E->F G Concentrate Filtrate F->G H Crude Succinic Acid G->H I Recrystallization (optional) H->I J Pure Succinic Acid I->J

Safety Operating Guide

Personal protective equipment for handling Dibenzyl succinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dibenzyl succinate in a laboratory setting. It is designed to ensure the safety of researchers, scientists, and drug development professionals by offering clear, step-by-step guidance.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is generally not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety practices to minimize exposure.[1][2] Direct contact with eyes may cause temporary irritation.[1]

Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[3]To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical safety goggles meeting appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[3]To protect against accidental splashes or dust particles.[1]
Body Protection A standard laboratory coat.To protect street clothing and provide an additional layer of skin protection.
Respiratory Generally not required under normal laboratory conditions with good ventilation.[3] If handling large quantities or if dust is generated, a NIOSH-approved N95 or P1 dust mask is recommended.[3]To prevent inhalation of airborne particles.

Operational Plan for Handling this compound

Adherence to a systematic workflow is crucial for the safe handling of any chemical. The following protocol outlines the key steps for working with this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Ensure Proper Ventilation (Fume Hood or Well-Ventilated Area) prep2->prep3 handle1 Weigh/Measure this compound prep3->handle1 Proceed to Handling handle2 Perform Experimental Procedure handle1->handle2 clean1 Segregate Waste (Solid vs. Liquid, Contaminated PPE) handle2->clean1 Procedure Complete clean2 Label Waste Containers Clearly clean1->clean2 clean3 Store Waste in Designated Area clean2->clean3 clean4 Doff PPE and Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

Detailed Methodologies

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.

    • Put on all required PPE as specified in the table above.

    • Ensure that the work area is well-ventilated. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

  • Handling:

    • When weighing or transferring the solid, minimize the creation of dust.

    • Avoid contact with strong oxidizing agents, as these are incompatible materials.[1]

    • If direct contact occurs, follow the first-aid measures outlined in the SDS:

      • Skin Contact: Wash off with soap and water. Seek medical attention if irritation develops.[1]

      • Eye Contact: Rinse with water. Seek medical attention if irritation persists.[1]

      • Ingestion: Rinse mouth and get medical attention if symptoms occur.[1]

      • Inhalation: Move to fresh air. Call a physician if symptoms develop.[1]

  • Spill Management:

    • In the event of a small spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[3]

    • Avoid generating dust during cleanup.

    • Ensure the area is cleaned and decontaminated after the spill is removed.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental protection and regulatory compliance.

Disposal Guidelines for this compound

Waste TypeDisposal Procedure
Unused this compound Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Do not dispose of in regular trash or down the drain.
Contaminated Labware Glassware should be decontaminated by rinsing with an appropriate solvent. The rinsate should be collected as chemical waste. Disposable items (e.g., weigh boats, pipette tips) should be placed in a designated solid waste container.
Contaminated PPE Used gloves and other contaminated disposable PPE should be disposed of as solid chemical waste in accordance with institutional and local regulations.[3]

All waste should be disposed of in accordance with local, state, and federal regulations.[1] Ensure waste containers are clearly labeled with the contents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.